Mal-amido-PEG2-NHS ester
Description
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O9/c22-13(5-8-20-14(23)1-2-15(20)24)19-7-10-29-12-11-28-9-6-18(27)30-21-16(25)3-4-17(21)26/h1-2H,3-12H2,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPDZOJURBVWHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)CCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
326003-46-7 | |
| Record name | α-[2-[[3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]ethyl]-ω-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropoxy]poly(oxy-1,2-ethanediyl) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=326003-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
425.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Mal-amido-PEG2-NHS Ester for Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-amido-PEG2-NHS ester is a heterobifunctional crosslinker integral to the field of bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs).[1][2] This guide provides a comprehensive overview of its chemical properties, mechanism of action, and detailed protocols for its application in creating and evaluating bioconjugates. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility of this reagent and the resulting conjugates, a crucial attribute for biological applications.[3][4]
Core Concepts and Chemical Properties
This compound possesses two reactive functional groups: a maleimide (B117702) and an N-hydroxysuccinimide (NHS) ester, connected by a two-unit polyethylene glycol (PEG2) spacer. This dual reactivity allows for the sequential or simultaneous conjugation of molecules bearing thiol and amine functional groups, respectively.[5]
The maleimide group exhibits high specificity for sulfhydryl (thiol) groups, typically found in cysteine residues of proteins, forming a stable thioether bond.[6] The NHS ester, on the other hand, reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and the conditions for its use in bioconjugation reactions.
| Property | Value | Reference |
| Chemical Formula | C18H23N3O9 | [7] |
| Molecular Weight | 425.39 g/mol | [7] |
| Purity | >90% | [8] |
| Solubility | Soluble in DMSO and DMF | [5] |
| Storage | -20°C, desiccated | [5] |
| Reaction Parameter | Optimal Conditions | Reference |
| NHS Ester Reaction with Amines (pH) | 7.0 - 9.0 | [5] |
| Maleimide Reaction with Thiols (pH) | 6.5 - 7.5 | [5] |
| NHS Ester Hydrolysis Half-life (pH 7.0, 0°C) | 4 - 5 hours | [9] |
| NHS Ester Hydrolysis Half-life (pH 8.6, 4°C) | 10 minutes | [9] |
| Recommended Molar Excess (Linker:Protein) | 10- to 20-fold | [6] |
Experimental Protocols
I. Synthesis of an Antibody-Drug Conjugate (ADC): Trastuzumab-MMAF
This protocol describes a two-step process for conjugating the cytotoxic drug monomethyl auristatin F (MMAF) to the antibody Trastuzumab.
Materials:
-
Trastuzumab
-
This compound
-
MMAF (with a free thiol group)
-
Reducing agent (e.g., TCEP)
-
Reaction Buffer A (e.g., Phosphate-buffered saline, PBS, pH 7.2-7.5)
-
Reaction Buffer B (e.g., PBS, pH 6.5-7.0)
-
Quenching reagent (e.g., Tris or glycine)
-
Desalting columns
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into Reaction Buffer A using a desalting column.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Activation of Antibody with this compound:
-
Dissolve this compound in anhydrous DMSO to a concentration of 10 mM immediately before use.
-
Add a 10- to 20-fold molar excess of the dissolved linker to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C.
-
-
Purification of the Activated Antibody:
-
Remove excess, unreacted linker using a desalting column equilibrated with Reaction Buffer B.
-
-
Conjugation of MMAF to the Activated Antibody:
-
Dissolve the thiol-containing MMAF in DMSO.
-
Add a 3- to 5-fold molar excess of MMAF to the purified, activated antibody.
-
Incubate for 1-2 hours at room temperature or 4 hours at 4°C in the dark.
-
-
Quenching the Reaction:
-
Add a quenching reagent like Tris to a final concentration of 50 mM to cap any unreacted maleimide groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the resulting ADC from excess drug and other reaction components using a desalting column or size-exclusion chromatography.
-
II. Characterization of the ADC
A. Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC:
Hydrophobic Interaction Chromatography (HIC) is a standard method to determine the distribution of drug-loaded species in an ADC preparation.
-
Column: A HIC column (e.g., Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
Gradient: A decreasing salt gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Detection: UV absorbance at 280 nm.
-
Analysis: The different drug-loaded species (DAR 0, 2, 4, 6, 8) will separate based on their hydrophobicity, allowing for the calculation of the average DAR.
B. Confirmation of Conjugation by Mass Spectrometry:
Mass spectrometry provides a precise measurement of the molecular weight of the ADC, confirming the successful conjugation and the distribution of drug-loaded species.
-
Technique: Electrospray ionization mass spectrometry (ESI-MS) coupled with liquid chromatography (LC-MS).
-
Sample Preparation: The ADC may need to be deglycosylated prior to analysis to simplify the mass spectrum.
-
Analysis: The resulting mass spectrum will show a distribution of peaks corresponding to the different DAR species. The mass difference between peaks will correspond to the mass of the linker-drug conjugate.
III. In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of the ADC by measuring its ability to kill cancer cells that express the target antigen.[10][11][12]
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for Trastuzumab ADCs)
-
Control cell line (antigen-negative)
-
Complete cell culture medium
-
Trastuzumab-MMAF ADC
-
Untreated control and isotype control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the target and control cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the Trastuzumab-MMAF ADC in complete culture medium.
-
Remove the old medium from the cells and add the ADC dilutions. Include untreated and isotype control wells.
-
Incubate for 72-96 hours.
-
-
MTT Assay:
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
If using a solubilizing solution other than DMSO, carefully remove the medium.
-
Add 100-150 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Visualizations
General Workflow for ADC Synthesis
Caption: General workflow for synthesizing an antibody-drug conjugate.
Signaling Pathway of ADC Action
Caption: Mechanism of action for a typical antibody-drug conjugate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mal-amido-PEG-NHS ester | PEG Linkers | AxisPharm [axispharm.com]
- 3. Mal-amido-PEG2-NHS, 955094-26-5 | BroadPharm [broadpharm.com]
- 4. Mal-PEG2-NHS ester, 1433997-01-3 | BroadPharm [broadpharm.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. interchim.fr [interchim.fr]
- 7. medkoo.com [medkoo.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Mal-amido-PEG2-NHS Ester: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional crosslinker, Mal-amido-PEG2-NHS ester. It details its chemical structure, physicochemical properties, and its versatile applications in bioconjugation, particularly in the fields of proteomics, diagnostics, and therapeutics, including the development of antibody-drug conjugates (ADCs).
Core Structure and Properties
This compound is a valuable tool in bioconjugation due to its unique combination of a maleimide (B117702) group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This trifecta of components allows for the efficient and specific covalent linkage of two different biomolecules, typically a protein or peptide containing primary amines to another molecule possessing a free sulfhydryl group.
The chemical structure consists of a maleimide moiety at one terminus, which selectively reacts with sulfhydryl groups. The other end features an NHS ester, a highly reactive group that readily forms stable amide bonds with primary amines.[1][2][3][4][5][6][7] Separating these two reactive ends is a short, hydrophilic diethylene glycol (PEG2) spacer. This spacer not only enhances the aqueous solubility of the crosslinker and the resulting conjugate but also provides flexibility and reduces steric hindrance.[2][3][4][5][6]
Below is a table summarizing the key physicochemical properties of this compound:
| Property | Value | References |
| Chemical Formula | C18H23N3O9 | [1][2][3] |
| Molecular Weight | 425.39 g/mol | [1][2][3] |
| CAS Number | 955094-26-5 | [1][2][3] |
| Appearance | White to light yellow powder or crystals | [1] |
| Melting Point | 90.0 to 94.0 °C | [1] |
| Spacer Arm Length | 17.6 Å | [2] |
| Solubility | Soluble in DMSO and DMF. Soluble in water and many aqueous buffers up to approximately 10 mM; solubility decreases with increasing salt concentration. | [1] |
| Storage | Store at -20°C, desiccated. | [1] |
Reactivity and Mechanism of Action
The utility of this compound lies in its heterobifunctional nature, enabling sequential or one-pot two-step conjugation reactions.
NHS Ester Reactivity: The NHS ester group reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins and peptides. This reaction proceeds efficiently at a pH range of 7 to 9, forming a stable and irreversible amide bond.[1] The reaction is typically carried out in buffers that do not contain primary amines, such as phosphate-buffered saline (PBS) or borate (B1201080) buffer.
Maleimide Reactivity: The maleimide group exhibits high specificity for sulfhydryl groups (thiols), found in cysteine residues. The reaction, a Michael addition, occurs optimally at a pH range of 6.5 to 7.5, resulting in a stable thioether bond.[1] It is crucial to maintain this pH range, as at pH values above 7.5, the maleimide group can undergo hydrolysis, reducing its reactivity towards thiols.
The following diagram illustrates the reaction mechanism of this compound with a protein containing a primary amine and a second molecule with a sulfhydryl group.
Experimental Protocols
The following sections provide detailed methodologies for common applications of this compound.
Two-Step Protein-Protein Conjugation
This protocol describes the conjugation of two proteins, one with accessible primary amines and the other with a free sulfhydryl group.
Materials:
-
This compound
-
Amine-containing protein (Protein-NH2)
-
Sulfhydryl-containing protein (Protein-SH)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Desalting columns
Procedure:
-
Preparation of Reagents:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of the crosslinker in anhydrous DMSO or DMF.
-
Dissolve Protein-NH2 in Conjugation Buffer at a concentration of 1-10 mg/mL.
-
Ensure Protein-SH has a free sulfhydryl group. If necessary, reduce disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent.
-
-
Reaction with Amine-Containing Protein:
-
Add a 10- to 50-fold molar excess of the this compound stock solution to the Protein-NH2 solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Removal of Excess Crosslinker:
-
Remove non-reacted this compound using a desalting column equilibrated with Conjugation Buffer. This step is crucial to prevent self-conjugation of the sulfhydryl-containing protein.
-
-
Reaction with Sulfhydryl-Containing Protein:
-
Immediately add the purified maleimide-activated Protein-NH2 to the Protein-SH solution. The molar ratio of the two proteins should be optimized for the desired application.
-
Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C with gentle mixing.
-
-
Quenching and Purification (Optional):
-
The reaction can be quenched by adding a small molecule thiol such as cysteine or β-mercaptoethanol to cap any unreacted maleimide groups.
-
The final conjugate can be purified from unconjugated proteins and excess quenching reagent by size-exclusion chromatography (SEC) or other appropriate chromatographic techniques.
-
The following diagram outlines the experimental workflow for the two-step protein-protein conjugation.
Antibody-Drug Conjugate (ADC) Preparation (General Protocol)
This protocol provides a general guideline for conjugating a thiol-containing cytotoxic drug to an antibody.
Materials:
-
Antibody (e.g., IgG)
-
Thiol-containing drug payload
-
This compound
-
Anhydrous DMSO
-
Reaction Buffer: PBS, pH 8.0-8.5
-
Purification system (e.g., SEC or HIC)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the Reaction Buffer. Ensure the antibody solution is free of amine-containing stabilizers like glycine (B1666218) or Tris.
-
-
Reaction of Antibody with Crosslinker:
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
Add a specific molar excess of the crosslinker to the antibody solution. The ratio will determine the final drug-to-antibody ratio (DAR) and should be optimized.
-
Incubate for 1-2 hours at room temperature with gentle agitation.
-
-
Purification of Activated Antibody:
-
Remove excess crosslinker from the antibody solution using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.0).
-
-
Conjugation with Drug Payload:
-
Dissolve the thiol-containing drug payload in a compatible solvent (e.g., DMSO).
-
Add the drug solution to the purified, maleimide-activated antibody.
-
Incubate for 1-4 hours at room temperature or overnight at 4°C in the dark.
-
-
Purification of ADC:
-
Purify the resulting ADC from unconjugated drug and antibody using an appropriate chromatographic method such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
The logical relationship for ADC preparation is depicted in the diagram below.
Applications in Research and Development
This compound is a versatile crosslinker with a broad range of applications, including:
-
Antibody-Drug Conjugates (ADCs): As a non-cleavable linker, it is used to attach cytotoxic drugs to antibodies for targeted cancer therapy.
-
Protein-Protein Conjugation: For creating fusion proteins, enzyme-antibody conjugates for immunoassays (e.g., ELISA), and for studying protein-protein interactions.
-
Surface Immobilization: For attaching proteins, peptides, or other biomolecules to surfaces for applications such as biosensors and affinity chromatography.
-
Fluorescent Labeling: For conjugating fluorescent dyes to antibodies or other proteins for use in flow cytometry, immunofluorescence, and other imaging techniques.
-
PEGylation: The short PEG spacer can improve the solubility and pharmacokinetic properties of the resulting conjugate.
Conclusion
This compound is a powerful and versatile heterobifunctional crosslinker that enables the efficient and specific conjugation of amine- and sulfhydryl-containing molecules. Its well-defined structure, hydrophilic spacer, and robust reactivity make it an indispensable tool for researchers and drug developers in a wide array of applications, from fundamental biological research to the development of next-generation therapeutics. The protocols provided in this guide offer a starting point for the successful implementation of this valuable reagent in various bioconjugation strategies.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Maleimide-PEG2-NHS Ester | 955094-26-5 [chemicalbook.com]
- 3. furthlab.xyz [furthlab.xyz]
- 4. MAL-amido-PEG2-NHS - CD Bioparticles [cd-bioparticles.net]
- 5. medkoo.com [medkoo.com]
- 6. Mal-amido-PEG2-NHS, 955094-26-5 | BroadPharm [broadpharm.com]
- 7. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
A Technical Guide to the Reaction Mechanism and Application of Mal-amido-PEG2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Mal-amido-PEG2-NHS ester is a heterobifunctional crosslinker used to covalently link molecules containing amine and sulfhydryl groups.[1][2] It is a valuable tool in bioconjugation, particularly for creating antibody-drug conjugates (ADCs), preparing antibody-enzyme conjugates, and linking peptides to carrier proteins.[3][4] This guide details the core reaction mechanisms, optimal conditions, and experimental protocols for its effective use.
The structure features a maleimide (B117702) group that targets sulfhydryls, an N-hydroxysuccinimide (NHS) ester that targets primary amines, and a hydrophilic 2-unit polyethylene (B3416737) glycol (PEG) spacer that increases solubility in aqueous media.[2][5]
Core Reaction Mechanisms
The utility of this compound lies in the orthogonal reactivity of its two terminal groups, allowing for controlled, stepwise conjugation.
1. NHS Ester-Amine Coupling Reaction
The N-hydroxysuccinimide (NHS) ester reacts with primary amines (—NH₂) found on the N-terminus of proteins or the side chain of lysine (B10760008) residues.[6] The mechanism is a nucleophilic acyl substitution, where the unprotonated amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond and the release of NHS as a byproduct.[7]
The reaction is highly pH-dependent. The primary amine must be deprotonated to be nucleophilic, which is favored at pH values above the amine's pKa.[6] However, the NHS ester is also susceptible to hydrolysis, which increases at higher pH.[6][7] This competing hydrolysis reaction cleaves the ester, rendering the crosslinker inactive.[6] Therefore, a balance must be struck to achieve optimal conjugation efficiency.
2. Maleimide-Thiol Coupling Reaction (Michael Addition)
The maleimide group reacts with sulfhydryl (thiol, —SH) groups, typically from cysteine residues in proteins and peptides.[8] This reaction is a Michael addition, where the deprotonated thiol (thiolate anion) acts as a nucleophile and attacks one of the carbon atoms of the maleimide's double bond.[8][9] This forms a stable, covalent thioether bond.[10]
This reaction is highly specific and efficient under mild conditions.[8][] The reaction is fastest at a pH range of 6.5-7.5.[1][10] Below this range, the concentration of the reactive thiolate anion is low. Above pH 7.5, the maleimide group can lose its specificity and react with primary amines, and the rate of maleimide ring hydrolysis also increases.[1][12]
Quantitative Data for Reaction Optimization
The efficiency of conjugation is governed by reaction kinetics and the stability of the reactive groups under different conditions.
Table 1: Optimal Reaction Conditions for this compound
| Reactive Group | Target Functional Group | Optimal pH Range | Recommended Buffers | Competing Reactions |
|---|---|---|---|---|
| NHS Ester | Primary Amine (e.g., Lysine) | 7.0 - 8.5[7][13] | Phosphate, Borate, HEPES, Bicarbonate[7] | Hydrolysis of NHS ester (rate increases with pH)[6] |
| Maleimide | Sulfhydryl/Thiol (e.g., Cysteine) | 6.5 - 7.5[1][10] | Phosphate (e.g., PBS)[9] | Hydrolysis of maleimide ring (at pH > 7.5), reaction with amines (at pH > 7.5)[1][12] |
Table 2: Stability of Reactive Groups in Aqueous Solution
| Reactive Group | Condition | Half-life | Notes |
|---|---|---|---|
| NHS Ester | pH 7.0, 4°C | ~4-5 hours[7] | Stability is highly pH-dependent.[6] |
| pH 8.0, 4°C | ~1 hour[14] | Reagent should be dissolved and used immediately.[15] | |
| pH 8.6, 4°C | ~10 minutes[7][14] | ||
| Maleimide | pH 7.0 | Relatively stable | More stable than the NHS ester group.[1] |
| | pH > 7.5 | Slow hydrolysis | Hydrolysis rate increases with pH.[1] |
Experimental Protocols
A two-step sequential conjugation is typically recommended to ensure specificity and maximize yield, given the differing optimal pH ranges and stabilities of the two reactive groups.[1] The less stable NHS ester is often reacted first.
Protocol 1: Two-Step Conjugation (Amine-Targeting First)
This protocol is ideal when conjugating a sulfhydryl-containing molecule (Molecule A) to an amine-containing molecule (Molecule B).
Step 1: Reaction of NHS Ester with Amine-Containing Molecule B
-
Buffer Preparation : Prepare an amine-free buffer such as 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.5. Avoid buffers containing primary amines like Tris or glycine.[15]
-
Molecule B Preparation : Dissolve the amine-containing molecule (e.g., a protein) in the reaction buffer to a concentration of 1-10 mg/mL.[16]
-
Crosslinker Preparation : Immediately before use, dissolve the this compound in a water-miscible organic solvent like DMSO or DMF to create a 10-20 mM stock solution.[14][15] The reagent is moisture-sensitive and should be equilibrated to room temperature before opening.[1]
-
Reaction : Add a 5- to 20-fold molar excess of the dissolved crosslinker to the solution of Molecule B.[6] The final concentration of the organic solvent should ideally be less than 10% to avoid protein denaturation.[1]
-
Incubation : Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[15]
-
Purification : Remove excess, unreacted crosslinker from the maleimide-activated Molecule B using a desalting column (gel filtration) or dialysis.[1] This step is critical to prevent unwanted reactions in the next stage.
Step 2: Reaction of Maleimide with Sulfhydryl-Containing Molecule A
-
Molecule A Preparation : Dissolve the sulfhydryl-containing molecule (Molecule A) in a suitable buffer, pH 6.5-7.2. If the molecule contains disulfide bonds, they may need to be reduced first using a reagent like TCEP, followed by purification to remove the reducing agent.[][16]
-
Conjugation : Add the purified, maleimide-activated Molecule B to the solution of Molecule A.
-
Incubation : Incubate the mixture for 2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional) : To stop the reaction, a small molecule thiol such as cysteine or β-mercaptoethanol can be added to quench any unreacted maleimide groups.
-
Final Purification : Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or affinity chromatography to separate the desired conjugate from unreacted molecules.
Mandatory Visualizations
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mal-amido-PEG2-NHS, 955094-26-5 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. bachem.com [bachem.com]
- 9. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. stallardediting.com [stallardediting.com]
- 14. benchchem.com [benchchem.com]
- 15. broadpharm.com [broadpharm.com]
- 16. lumiprobe.com [lumiprobe.com]
An In-depth Technical Guide to the Synthesis and Purity of Mal-amido-PEG2-NHS Ester
For researchers, scientists, and drug development professionals, the heterobifunctional crosslinker Mal-amido-PEG2-NHS ester is a critical tool for the precise conjugation of biomolecules. Its maleimide (B117702) group selectively reacts with sulfhydryl moieties, while the N-hydroxysuccinimide (NHS) ester targets primary amines. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces potential immunogenicity of the resulting conjugate. This guide provides a comprehensive overview of the synthesis and purity assessment of this versatile reagent.
Quantitative Purity Data
The purity of this compound is a critical parameter for ensuring reproducible and efficient bioconjugation. Commercially available batches of this crosslinker typically exhibit high purity, as summarized in the table below. Purity is most often assessed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
| Supplier/Source | Purity Specification | Analytical Method(s) |
| BroadPharm | 98% | NMR |
| CD Bioparticles | >95% | Not Specified |
| MedKoo Biosciences | >98% | Certificate of Analysis |
| Precise PEG | >90% (guaranteed at shipping) | Not Specified |
| Tokyo Chemical Industry | >98.0% | GC, NMR |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the formation of a maleimide-functionalized carboxylic acid, followed by its activation with N-hydroxysuccinimide.
Experimental Protocol
Step 1: Synthesis of Maleimido-propionic acid
-
Maleic anhydride (B1165640) is reacted with a suitable amino acid, such as β-alanine, in a polar aprotic solvent like dimethylformamide (DMF).
-
The reaction mixture is stirred at room temperature to yield the corresponding maleamic acid.
-
Cyclization to the maleimide is achieved by heating the intermediate with a dehydrating agent, such as acetic anhydride and a catalyst like sodium acetate (B1210297).
-
The resulting maleimido-propionic acid is then purified, for instance, by recrystallization.
Step 2: Coupling of Maleimido-propionic acid with an amino-PEG-acid derivative
-
The carboxyl group of the maleimido-propionic acid is activated, typically by forming an NHS ester using N-hydroxysuccinimide and a carbodiimide (B86325) coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).
-
This activated maleimide is then reacted with the primary amine of an amino-PEG2-carboxylic acid derivative (e.g., 3-(2-(2-aminoethoxy)ethoxy)propanoic acid). The BOC-protected version of this PEG linker is commercially available. If starting with the BOC-protected version, the BOC group must first be removed using an acid such as trifluoroacetic acid (TFA).
-
The reaction is typically carried out in an anhydrous aprotic solvent, such as dichloromethane (B109758) (DCM) or DMF, in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) to neutralize the acid formed.
-
The product of this step is Mal-amido-PEG2-acid.
Step 3: NHS Ester Formation
-
The terminal carboxylic acid of the Mal-amido-PEG2-acid is then activated by reaction with N-hydroxysuccinimide.
-
A carbodiimide coupling agent, such as EDCI, is used to facilitate the esterification.
-
The reaction is performed in an anhydrous aprotic solvent.
-
The final product, this compound, is then purified.
Purification:
The crude product is purified by column chromatography on silica (B1680970) gel, eluting with a gradient of ethyl acetate in hexanes or dichloromethane/methanol to afford the pure this compound.
Purity Assessment
Rigorous analytical techniques are employed to confirm the identity and purity of the synthesized this compound.
Experimental Protocols for Purity Analysis
High-Performance Liquid Chromatography (HPLC):
-
System: A reverse-phase HPLC (RP-HPLC) system equipped with a C18 column is suitable.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Detection: UV detection at 214 nm and 254 nm. The maleimide group has a characteristic absorbance around 300 nm which can also be monitored.
-
Expected Outcome: A single major peak indicates a high degree of purity.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Expected Chemical Shifts (δ):
-
Protons of the maleimide ring typically appear as a singlet at approximately 6.7-7.0 ppm.
-
Protons of the PEG linker will be visible in the region of 3.5-3.8 ppm.
-
Protons of the NHS ester succinimidyl ring usually appear as a singlet around 2.8 ppm.
-
Other aliphatic protons will resonate at various upfield shifts.
-
-
Purity Determination: Integration of the characteristic peaks should be consistent with the molecular structure. The absence of significant impurity peaks is indicative of high purity.
Mass Spectrometry (MS):
-
Ionization Method: Electrospray ionization (ESI) is commonly used.
-
Analysis: The sample is analyzed for its mass-to-charge ratio (m/z).
-
Expected m/z: For this compound (C₁₈H₂₃N₃O₉), the expected monoisotopic mass is approximately 425.14 g/mol . The observed mass should correspond to [M+H]⁺, [M+Na]⁺, or other relevant adducts.
Visualizations
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Molecular Functionality
An In-depth Technical Guide to Mal-amido-PEG2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on Mal-amido-PEG2-NHS ester, a heterobifunctional crosslinker widely used in bioconjugation, drug delivery, and diagnostics. It details the compound's chemical properties, provides a step-by-step experimental protocol for its use, and illustrates a typical conjugation workflow.
Core Compound Data
This compound is a versatile chemical tool featuring a maleimide (B117702) group for selective conjugation to thiol-containing molecules and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines. The inclusion of a two-unit polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous media.[1][2][3]
| Property | Data | References |
| Chemical Formula | C18H23N3O9 | [1][2][3][4] |
| Molecular Weight | 425.39 g/mol | [2][4] |
| Exact Mass | 425.1434 g/mol | [2] |
| CAS Number | 955094-26-5 | [1][2][4] |
| Synonyms | Maleimide-PEG2-NHS Ester, Mal-NH-PEG2-NHS, Maleimide-PEG2-succinimidyl Ester | [2] |
| Purity | Typically >95% | [1][5] |
| Elemental Analysis | C, 50.82; H, 5.45; N, 9.88; O, 33.85 | [2] |
Reaction Chemistry and Applications
The dual reactivity of this compound allows for the sequential and specific linkage of two different biomolecules.
-
NHS Ester Reaction: The NHS ester group forms a stable amide bond by reacting with primary amines (-NH2) on proteins (e.g., the side chain of lysine (B10760008) residues or the N-terminus) or amine-modified oligonucleotides.[1][6] This reaction is most efficient at a pH of 7-9.[7]
-
Maleimide Reaction: The maleimide group specifically reacts with sulfhydryl groups (-SH), such as those on cysteine residues, to form a stable thioether bond.[1][6] This reaction proceeds optimally at a pH of 6.5-7.5.[7]
This heterobifunctional nature makes the compound an essential tool for creating antibody-drug conjugates (ADCs), where a cytotoxic agent is linked to a monoclonal antibody for targeted cancer therapy.[8][] Other applications include protein-protein conjugation, surface modification, and the development of diagnostic assays.[8][10]
Experimental Protocol: Two-Step Protein Conjugation
This protocol outlines a general procedure for conjugating an amine-containing protein (Protein-NH2) to a sulfhydryl-containing protein (Protein-SH) using this compound.
Materials:
-
Amine-containing protein (Protein-NH2)
-
Sulfhydryl-containing protein (Protein-SH)
-
This compound
-
Organic Solvent (anhydrous DMSO or DMF)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Desalting columns
Procedure:
Step 1: Activation of Amine-Containing Protein
-
Preparation: Prepare the amine-containing protein (Protein-NH2) in the Conjugation Buffer. Ensure the buffer is free of primary amines (e.g., Tris).[11]
-
Crosslinker Dissolution: Immediately before use, dissolve the this compound in a small amount of an organic solvent like DMSO or DMF.[7][12]
-
Reaction: Add a 10- to 50-fold molar excess of the dissolved crosslinker to the protein solution.[7] The final concentration of the organic solvent should ideally be less than 10% to maintain protein solubility.[7]
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.[7] This step allows the NHS ester to react with the primary amines on the protein, attaching the maleimide-PEG2 moiety.
Step 2: Purification of Activated Protein
-
Removal of Excess Crosslinker: To prevent undesired cross-linking in the next step, remove the non-reacted this compound from the reaction mixture. This is typically achieved using a desalting column equilibrated with the Conjugation Buffer.[7][11]
Step 3: Conjugation to Sulfhydryl-Containing Protein
-
Preparation of Second Protein: Ensure the sulfhydryl-containing protein (Protein-SH) is prepared and ready for conjugation. If necessary, reduce any disulfide bonds to generate free sulfhydryls.[7]
-
Conjugation Reaction: Combine the purified, maleimide-activated protein from Step 2 with the sulfhydryl-containing protein. The molar ratio should be optimized based on the desired final conjugate and the number of reactive sites on each protein.[7]
-
Incubation: Incubate this second reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C to allow the maleimide groups to react with the sulfhydryl groups, forming a stable thioether linkage.[7]
-
Final Purification: The final conjugate can be purified from unreacted proteins and byproducts using methods such as size-exclusion chromatography.
Logical Workflow Visualization
The following diagram illustrates the two-step conjugation process described in the protocol.
Caption: Workflow for two-step protein conjugation using this compound.
References
- 1. Mal-amido-PEG2-NHS, 955094-26-5 | BroadPharm [broadpharm.com]
- 2. medkoo.com [medkoo.com]
- 3. cenmed.com [cenmed.com]
- 4. precisepeg.com [precisepeg.com]
- 5. glycomindsynth.com [glycomindsynth.com]
- 6. Mal-PEG2-NHS ester, 1433997-01-3 | BroadPharm [broadpharm.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. chemimpex.com [chemimpex.com]
- 10. chemimpex.com [chemimpex.com]
- 11. glenresearch.com [glenresearch.com]
- 12. lumiprobe.com [lumiprobe.com]
A Technical Guide to the Solubility and Stability of Mal-amido-PEG2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-amido-PEG2-NHS ester is a heterobifunctional crosslinker integral to the synthesis of antibody-drug conjugates (ADCs), PROTACs, and other targeted biotherapeutics. Its architecture, featuring a maleimide (B117702) group, a hydrophilic diethylene glycol (PEG2) spacer, and an N-hydroxysuccinimide (NHS) ester, enables the covalent linkage of amine-containing and thiol-containing biomolecules. The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.[1][2][3] A thorough understanding of the solubility and stability of this linker is paramount for the successful design and execution of bioconjugation strategies, ensuring reproducibility and the therapeutic efficacy of the final product.
Core Properties
| Property | Value |
| Molecular Formula | C18H23N3O9 |
| Molecular Weight | 425.39 g/mol |
| CAS Number | 955094-26-5 |
Solubility
The solubility of this compound is a critical parameter for its effective use in bioconjugation reactions. The presence of the hydrophilic PEG2 spacer enhances its solubility in aqueous media compared to non-PEGylated linkers.[1][2][3]
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Ultrasonic agitation may be required. Use of hygroscopic DMSO can impact solubility. |
| Dimethylformamide (DMF) | Soluble | A common solvent for dissolving NHS esters before addition to aqueous reaction mixtures. |
| Aqueous Buffers | ~10 mM | Solubility in aqueous buffers decreases with increasing salt concentration. It is not recommended to use phosphate-buffered saline (PBS) for initial dissolution if the salt concentration is high. |
| Chloroform | Slightly Soluble | |
| Methanol | Slightly Soluble |
Note: Due to the moisture sensitivity of the NHS ester, it is recommended to dissolve the reagent in a dry, water-miscible organic solvent like DMSO or DMF immediately before use and then dilute it into the aqueous reaction buffer. The final concentration of the organic solvent in the reaction mixture should ideally be kept below 10% to maintain protein solubility and stability.
Stability
The stability of this compound is dictated by the reactivity of its two functional groups: the NHS ester and the maleimide. Both are susceptible to hydrolysis, with the rate being highly dependent on pH and temperature.
NHS Ester Stability
The NHS ester is highly susceptible to hydrolysis, which is a competing reaction to the desired amidation. The rate of hydrolysis increases significantly with increasing pH.
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4-5 hours |
| 8.0 | 25°C | 1 hour[4] |
| 8.6 | 4°C | 10 minutes |
To minimize hydrolysis, stock solutions should not be prepared for long-term storage in aqueous buffers. It is crucial to use freshly prepared solutions of the crosslinker.
Maleimide Stability
The maleimide group is generally more stable than the NHS ester. However, it can also undergo hydrolysis, particularly at pH values above 7.5, which results in the opening of the maleimide ring to form a non-reactive maleamic acid.[5] This reduces the efficiency of the thiol conjugation. The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[2][5]
Storage and Handling
Proper storage and handling are critical to maintain the reactivity of this compound.
| Condition | Recommendation |
| Solid Form | Store at -20°C, desiccated. |
| Stock Solutions in Organic Solvent (e.g., DMSO) | Store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months). Avoid repeated freeze-thaw cycles. |
| Aqueous Solutions | Not recommended for storage. Prepare fresh for immediate use. |
Handling Recommendations:
-
Equilibrate the vial to room temperature before opening to prevent moisture condensation.
-
Use anhydrous solvents for preparing stock solutions.
-
Discard any unused reconstituted reagent.
Experimental Protocols
General Two-Step Conjugation Workflow
A two-step conjugation strategy is often employed to ensure specificity and minimize unwanted side reactions. This involves first reacting the NHS ester with the amine-containing molecule, followed by purification and then reaction of the maleimide group with the thiol-containing molecule.
Detailed Protocol for a Two-Step Antibody-Payload Conjugation
Materials:
-
Antibody (amine-containing) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Thiol-containing payload
-
This compound
-
Anhydrous DMSO
-
Reaction Buffer A: Phosphate buffer (100 mM), pH 7.2-8.0
-
Reaction Buffer B: Phosphate buffer (100 mM) with EDTA (5 mM), pH 6.5-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 10 mM Cysteine
-
Desalting columns
Procedure:
Step 1: Reaction of NHS Ester with Antibody
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in Reaction Buffer A.
-
Crosslinker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Reaction: Add a 10- to 50-fold molar excess of the dissolved crosslinker to the antibody solution. Ensure the final DMSO concentration is below 10%.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Purification: Remove excess, unreacted crosslinker using a desalting column equilibrated with Reaction Buffer B.
Step 2: Reaction of Maleimide with Thiolated Payload
-
Payload Addition: Add the thiol-containing payload to the purified maleimide-activated antibody solution. A 1.5- to 5-fold molar excess of the payload over the antibody is typically used.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional but Recommended): To quench any unreacted maleimide groups, add Cysteine to a final concentration of 1-10 mM and incubate for 15-30 minutes at room temperature.
-
Final Purification: Purify the final antibody-drug conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted payload and quenching agent.
References
- 1. interchim.fr [interchim.fr]
- 2. Maleimide PEG NHS, MAL-PEG-NHS [nanocs.net]
- 3. Mal-amido-PEG2-NHS, 955094-26-5 | BroadPharm [broadpharm.com]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
The Pivotal Role of the PEG2 Spacer in Mal-amido-PEG2-NHS Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the precision and efficiency of crosslinking reagents are paramount. Mal-amido-PEG2-NHS ester has emerged as a valuable tool for covalently linking amine- and sulfhydryl-containing biomolecules. This technical guide delves into the core functionalities of this heterobifunctional crosslinker, with a specific focus on the integral role of its polyethylene (B3416737) glycol (PEG) spacer. Through an examination of its chemical properties, experimental applications, and underlying principles, we illuminate how the PEG2 spacer contributes to the efficacy of bioconjugation strategies, particularly in the development of antibody-drug conjugates (ADCs).
Core Components and Chemical Reactivity
This compound is a molecule meticulously designed with three key functional components: a maleimide (B117702) group, a short polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This trifecta of components provides the linker with its characteristic heterobifunctional nature, enabling the sequential and specific conjugation of two different biomolecules.
-
Maleimide Group: This functional group exhibits high reactivity and specificity towards sulfhydryl (thiol) groups (-SH), which are predominantly found in the side chains of cysteine residues in proteins and peptides. The reaction, a Michael addition, proceeds optimally under mild physiological conditions (pH 6.5-7.5) to form a stable, covalent thioether bond.[1][2] At pH values above 7.5, the maleimide group's specificity for thiols decreases, and it can undergo hydrolysis.[3]
-
N-hydroxysuccinimide (NHS) Ester: The NHS ester is a highly reactive group that specifically targets primary amines (-NH2), such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins.[][5] The reaction, a nucleophilic acyl substitution, results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[5] This reaction is most efficient at a slightly alkaline pH of 7.2-9.[3][6]
The strategic combination of these two reactive groups allows for a controlled, two-step conjugation process. First, the NHS ester reacts with an amine-containing molecule. After purification to remove excess linker, the now-maleimide-activated molecule can be introduced to a sulfhydryl-containing molecule for the second conjugation step.[3]
The Function of the PEG2 Spacer
The "PEG2" in this compound signifies a spacer arm composed of two repeating ethylene (B1197577) glycol units. While seemingly a simple linker, this short PEG chain imparts several crucial properties to the molecule and the resulting bioconjugate.
Enhanced Solubility
Reduction of Steric Hindrance
The PEG2 spacer introduces a defined physical distance between the two conjugated molecules. This separation is crucial for minimizing steric hindrance, which can otherwise interfere with the biological activity of the conjugated molecules.[] For instance, in an antibody-drug conjugate, the spacer ensures that the bulky antibody does not obstruct the interaction of the cytotoxic drug with its target. The flexibility of the PEG chain further contributes to this effect, allowing the conjugated molecules to orient themselves optimally.[]
Improved Biocompatibility and Reduced Immunogenicity
Quantitative Data
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Reference(s) |
| Molecular Weight | 425.39 g/mol | [][10] |
| Chemical Formula | C18H23N3O9 | [][10] |
| Spacer Arm Length | 17.6 Å | [6] |
| Solubility | Soluble in DMSO. Soluble in water and many aqueous buffers to approximately 10mM (for Mal-(PEG)n-NHS Ester series). | [3][] |
| Purity | >90% | [10] |
| Storage | -20°C, moisture-sensitive, store with desiccant. | [3] |
Experimental Protocols
The following section provides a detailed, generalized protocol for a two-step conjugation using this compound to link an amine-containing protein (Protein-NH2) to a sulfhydryl-containing molecule (Molecule-SH).
Materials
-
This compound
-
Amine-containing protein (Protein-NH2)
-
Sulfhydryl-containing molecule (Molecule-SH)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1M Tris-HCl, pH 8.0
-
Desalting columns
Step 1: Reaction of this compound with an Amine-Containing Protein
-
Preparation of Protein-NH2: Dissolve the amine-containing protein in the Conjugation Buffer to a concentration of 1-5 mg/mL. Ensure the buffer does not contain any primary amines (e.g., Tris).
-
Preparation of this compound: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.
-
Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The final concentration of DMSO in the reaction mixture should not exceed 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
Purification: Remove the excess, unreacted crosslinker using a desalting column equilibrated with the Conjugation Buffer. This step is crucial to prevent the maleimide group from being quenched in the next step.
Step 2: Reaction of Maleimide-Activated Protein with a Sulfhydryl-Containing Molecule
-
Preparation of Molecule-SH: Dissolve the sulfhydryl-containing molecule in the Conjugation Buffer.
-
Reaction: Immediately add the purified maleimide-activated protein from Step 1 to the solution of the sulfhydryl-containing molecule. The molar ratio will depend on the desired final conjugate.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
Quenching (Optional): To quench any unreacted maleimide groups, a small molecule thiol such as cysteine or β-mercaptoethanol can be added to the reaction mixture.
-
Final Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove any unreacted molecules and byproducts.
Visualizations
The following diagrams illustrate the key processes and relationships described in this guide.
Conclusion
The this compound is a versatile and efficient heterobifunctional crosslinker that facilitates the precise conjugation of amine- and sulfhydryl-containing molecules. The integral PEG2 spacer, though short, plays a multifaceted and critical role in the success of bioconjugation reactions. By enhancing solubility, reducing steric hindrance, and improving the biocompatibility of the resulting conjugate, the PEG2 spacer addresses several key challenges in the field of bioconjugation. This makes this compound a particularly valuable reagent for the development of sophisticated biomolecules, including antibody-drug conjugates, where the stability, solubility, and biological activity of the final product are of utmost importance. A thorough understanding of the function of each component of this crosslinker, especially the often-underestimated PEG spacer, is essential for researchers and scientists aiming to design and synthesize effective bioconjugates for therapeutic and diagnostic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. furthlab.xyz [furthlab.xyz]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Mal-amido-PEG-NHS ester | PEG Linkers | AxisPharm [axispharm.com]
- 6. Mal-amido-PEG2-NHS, 955094-26-5 | BroadPharm [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. precisepeg.com [precisepeg.com]
- 10. broadpharm.com [broadpharm.com]
An In-depth Technical Guide to Mal-amido-PEG2-NHS Ester for Bioconjugation
Introduction
Mal-amido-PEG2-NHS ester is a heterobifunctional crosslinker widely utilized in bioconjugation, a process that joins two or more molecules, at least one of which is a biomolecule. This crosslinker is particularly valuable in drug development, diagnostics, and proteomics. Its structure features three key components: a maleimide (B117702) group, a short polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This design allows for the specific and sequential covalent bonding of molecules containing primary amines (-NH2) and sulfhydryl groups (-SH).[1][2]
The NHS ester end reacts with primary amines, commonly found on the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds.[3] The maleimide end reacts specifically with sulfhydryl groups, such as those on cysteine residues, to form a stable thioether bond.[1][4] The PEG2 linker, a short chain of two polyethylene glycol units, enhances the solubility of the crosslinker and the resulting conjugate in aqueous buffers and provides spatial separation between the conjugated molecules, which can help preserve their biological activity.[5][6] This non-cleavable linker is frequently used in the creation of antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to a monoclonal antibody.[7][8]
Chemical Structure and Properties
The unique architecture of the this compound dictates its function as a molecular bridge.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Mal-amido-PEG2-NHS, 955094-26-5 | BroadPharm [broadpharm.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Maleimide PEG NHS, MAL-PEG-NHS [nanocs.net]
- 5. MAL-amido-PEG2-NHS - CD Bioparticles [cd-bioparticles.net]
- 6. Maleimide-PEG4-NHS [nanocs.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mal-amido-PEG-NHS ester | PEG Linkers | AxisPharm [axispharm.com]
An In-depth Technical Guide to the Thiol-Reactive and Amine-Reactive Groups of Mal-amido-PEG2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Mal-amido-PEG2-NHS ester, a heterobifunctional crosslinker widely employed in bioconjugation. This document details the chemistry of its reactive groups, presents quantitative data on its reactivity and stability, and offers detailed experimental protocols for its application, particularly in the development of antibody-drug conjugates (ADCs).
Introduction to this compound
This compound is a versatile chemical tool that facilitates the covalent linkage of two different biomolecules. It comprises three key components: a maleimide (B117702) group, a short polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester.[1][2][3][4][5][6][7][8][9][10] This heterobifunctional nature allows for a two-step conjugation process, enabling precise control over the formation of complex biomolecular architectures.[11] The maleimide moiety is highly selective for thiol groups (sulfhydryl groups, -SH), commonly found in cysteine residues of proteins and peptides.[12][13] The NHS ester, on the other hand, efficiently reacts with primary amines (-NH2), such as those on lysine (B10760008) residues or the N-terminus of proteins.[14][][16] The hydrophilic PEG2 spacer enhances the solubility of the crosslinker in aqueous solutions and reduces potential steric hindrance during conjugation.[1][3][4][5][6][7][8][9]
Core Reactive Groups: Chemistry and Reactivity
The utility of this compound lies in the distinct reactivity of its two functional ends, allowing for controlled, sequential or one-pot conjugation strategies.
Thiol-Reactive Maleimide Group
The maleimide group reacts with thiols via a Michael addition mechanism, forming a stable thioether bond.[12][13] This reaction is highly efficient and selective for thiols within a specific pH range.
Reaction Mechanism:
Caption: Thiol-Maleimide Michael Addition Reaction.
The reaction is most efficient at a pH range of 6.5-7.5.[3][12] At pH 7.0, the reaction rate of a maleimide with a thiol is approximately 1,000 to 10^6 times faster than its reaction with an amine.[3][12][17] Above pH 7.5, the maleimide group can lose its specificity and react with amines.[3]
Amine-Reactive NHS Ester Group
The N-hydroxysuccinimide (NHS) ester is a highly reactive group that readily acylates primary amines to form stable amide bonds.[14][][16] This reaction is fundamental for labeling proteins on their lysine residues and N-termini.
Reaction Mechanism:
Caption: NHS Ester Reaction with a Primary Amine.
The optimal pH for the NHS ester-amine reaction is between 7.2 and 8.5.[14][][18] A significant competing reaction is the hydrolysis of the NHS ester, which increases with pH.[14][18][19]
Quantitative Data
The efficiency and stability of conjugations using this compound are critically dependent on reaction conditions. The following tables summarize key quantitative data.
Table 1: Reactivity and Stability of the Maleimide Group
| Parameter | Value | Conditions | Reference(s) |
| Optimal pH for Thiol Reaction | 6.5 - 7.5 | Aqueous buffer | [3][12] |
| Relative Reactivity (Thiol vs. Amine) | ~1,000 - 1,000,000 : 1 | pH 7.0 - 7.4 | [3][12][17] |
| Half-life of Ring-Opened Thioether Adduct | > 2 years | In vitro | |
| Hydrolysis of Unconjugated Maleimide | Half-life of ~55 minutes for N-phenyl maleimides | pH 7.4, 37°C | [20] |
Table 2: Reactivity and Stability of the NHS Ester Group
| Parameter | Value | Conditions | Reference(s) |
| Optimal pH for Amine Reaction | 7.2 - 8.5 | Aqueous buffer | [14][][18] |
| Half-life of Hydrolysis | 4 - 5 hours | pH 7.0, 0°C | [18][19] |
| Half-life of Hydrolysis | 1 hour | pH 8.0 | [2] |
| Half-life of Hydrolysis | 10 minutes | pH 8.6, 4°C | [18][19] |
Experimental Protocols
The following are detailed protocols for the use of this compound in bioconjugation, with a focus on antibody-drug conjugate (ADC) preparation.
Two-Step Antibody-Drug Conjugation Workflow
This protocol describes the sequential conjugation of a thiol-containing drug to an antibody.
Caption: Two-Step Antibody-Drug Conjugate (ADC) Preparation Workflow.
Materials:
-
Antibody of interest (e.g., IgG)
-
This compound
-
Thiol-containing drug molecule
-
Reaction Buffers:
-
Amine-reactive step: 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.5
-
Thiol-reactive step: 0.1 M sodium phosphate buffer with 5 mM EDTA, pH 6.5-7.5
-
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Purification system (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC))
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the amine-reactive reaction buffer using dialysis or a desalting column.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Activation of Antibody with this compound:
-
Dissolve the this compound in anhydrous DMF or DMSO to a stock concentration of 10 mM immediately before use.
-
Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.
-
-
Removal of Excess Linker:
-
Remove the unreacted linker by passing the reaction mixture through a desalting column equilibrated with the thiol-reactive reaction buffer.
-
-
Conjugation of Thiol-Containing Drug:
-
Dissolve the thiol-containing drug in a suitable solvent.
-
Add the drug to the maleimide-activated antibody solution at a desired molar ratio (e.g., 5- to 10-fold molar excess over the antibody).
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching of Unreacted Maleimides (Optional):
-
To cap any unreacted maleimide groups, add a final concentration of 1 mM N-acetylcysteine or cysteine and incubate for 15-30 minutes.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unconjugated drug and other reaction components using SEC or HIC.
-
-
Characterization of the ADC:
Applications in Drug Development
The unique properties of this compound make it a valuable tool in the development of targeted therapeutics, most notably Antibody-Drug Conjugates (ADCs).[1][2][22]
Antibody-Drug Conjugates (ADCs)
In ADC development, the this compound is used to link a potent cytotoxic drug to a monoclonal antibody that specifically targets tumor-associated antigens.[1][2] This targeted delivery system enhances the therapeutic window of the cytotoxic agent by minimizing its exposure to healthy tissues.
Caption: Targeted Drug Delivery Pathway of an ADC.
Conclusion
This compound is a powerful and versatile heterobifunctional crosslinker that enables the precise and efficient conjugation of biomolecules. Its well-defined reactivity towards thiols and amines, coupled with the beneficial properties of the PEG spacer, makes it an indispensable tool for researchers and drug development professionals. A thorough understanding of its chemical properties, reaction kinetics, and optimal conjugation conditions is paramount for the successful development of novel bioconjugates with therapeutic and diagnostic applications.
References
- 1. Understanding Drug Antibody Ratio (DAR) [phenomenex.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. sciex.com [sciex.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. raineslab.com [raineslab.com]
- 7. medkoo.com [medkoo.com]
- 8. MAL-amido-PEG2-NHS - CD Bioparticles [cd-bioparticles.net]
- 9. Mal-amido-PEG2-NHS, 955094-26-5 | BroadPharm [broadpharm.com]
- 10. Mal-amido-PEG2-NHS - Creative Biolabs [creative-biolabs.com]
- 11. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 12. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 13. bachem.com [bachem.com]
- 14. benchchem.com [benchchem.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. pharmiweb.com [pharmiweb.com]
- 18. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 19. help.lumiprobe.com [help.lumiprobe.com]
- 20. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Streamlined Antibody Conjugation Using Mal-amido-PEG2-NHS Ester
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the preparation of antibody conjugates for research, diagnostic, or therapeutic applications.
Introduction
The conjugation of molecules such as fluorescent dyes, biotin, or cytotoxic drugs to antibodies is a fundamental technique in various scientific disciplines. Mal-amido-PEG2-NHS ester is a heterobifunctional crosslinker that facilitates the covalent attachment of a desired payload to an antibody. This linker contains two reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group. The NHS ester reacts with primary amines, such as the side chain of lysine (B10760008) residues on the antibody, while the maleimide group reacts with sulfhydryl (thiol) groups, which can be introduced into the antibody through the reduction of disulfide bonds or by engineering cysteine residues. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the resulting conjugate.
This application note provides a detailed protocol for the two-step labeling of an antibody using this compound. The first step involves the reaction of the payload with the NHS ester of the linker, and the second step is the conjugation of the payload-linker complex to the antibody.
Principle of the Reaction
The antibody labeling process with this compound is a two-step procedure. First, the NHS ester end of the linker reacts with a primary amine on the payload molecule to form a stable amide bond. This reaction is typically carried out in an amine-free buffer at a slightly alkaline pH (7.2-8.5).
Following the activation of the payload, the maleimide group of the payload-linker complex is then reacted with a free sulfhydryl group on the antibody. The sulfhydryl group attacks the double bond of the maleimide, resulting in a stable thioether linkage. This reaction is most efficient at a pH between 6.5 and 7.5.
Figure 1: Two-step antibody conjugation workflow.
Materials and Reagents
-
This compound
-
Antibody of interest
-
Payload molecule with a primary amine
-
Phosphate-buffered saline (PBS), pH 7.4
-
Borate (B1201080) buffer (50 mM, pH 8.5)
-
EDTA (0.5 M)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Amicon® Ultra centrifugal filter units
-
Spectrophotometer
Experimental Protocol
This protocol is a general guideline and may require optimization for specific antibodies and payloads.
Step 1: Preparation of Reagents
-
Antibody Preparation:
-
Dissolve the antibody in PBS at a concentration of 1-10 mg/mL.
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into PBS using a desalting column or dialysis.
-
-
Linker and Payload Preparation:
-
Dissolve the this compound in anhydrous DMF or DMSO to a stock concentration of 10-20 mM.
-
Dissolve the amine-containing payload in an appropriate solvent (e.g., DMSO, DMF, or aqueous buffer) to a stock concentration of 10-20 mM.
-
Step 2: Activation of Payload with this compound
-
In a microcentrifuge tube, combine the payload solution with the this compound solution at a molar ratio of 1:1 to 1:1.5.
-
Add borate buffer (pH 8.5) to the reaction mixture to achieve a final payload concentration of 1-5 mM. The final concentration of the organic solvent should be less than 10%.
-
Incubate the reaction at room temperature for 30-60 minutes with gentle mixing.
Step 3: Reduction of Antibody Disulfide Bonds (if necessary)
This step is only required if the antibody does not have a free sulfhydryl group for conjugation.
-
To the antibody solution in PBS, add EDTA to a final concentration of 1 mM.
-
Add a 20-fold molar excess of TCEP (or DTT) to the antibody solution.
-
Incubate at 37°C for 30-60 minutes.
-
Remove the excess reducing agent using a desalting column, exchanging the antibody into a buffer of PBS with 1 mM EDTA, pH 6.5-7.5.
Step 4: Conjugation of Activated Payload to Antibody
-
Immediately after the desalting step, add the activated payload-linker solution to the reduced antibody solution. A molar excess of 5-20 fold of the activated payload over the antibody is recommended.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
Step 5: Purification of the Antibody Conjugate
-
Purify the antibody conjugate from unreacted payload-linker and other small molecules using a desalting column or a centrifugal filter unit (with a molecular weight cutoff appropriate for the antibody).
-
Exchange the final conjugate into a suitable storage buffer (e.g., PBS, pH 7.4).
Figure 2: Experimental workflow for antibody labeling.
Characterization of the Antibody Conjugate
-
Determination of Drug-to-Antibody Ratio (DAR): The DAR can be determined using UV-Vis spectroscopy by measuring the absorbance of the conjugate at 280 nm (for the antibody) and at the maximum absorbance wavelength of the payload. Alternatively, mass spectrometry can provide a more accurate DAR value.
-
SDS-PAGE Analysis: Compare the labeled antibody to the unlabeled antibody on an SDS-PAGE gel. The labeled antibody should show a slight increase in molecular weight.
-
Functional Assays: Perform relevant functional assays to ensure that the conjugation process has not compromised the antigen-binding affinity or the biological activity of the payload.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for a successful antibody conjugation experiment using this compound. These values may vary depending on the specific antibody and payload used.
| Parameter | Typical Value | Method of Determination |
| Molar Ratio (Payload:Linker) | 1:1 to 1:1.5 | - |
| Molar Ratio (Activated Payload:Antibody) | 5:1 to 20:1 | - |
| Reaction Time (Payload Activation) | 30-60 minutes | - |
| Reaction Time (Conjugation) | 1-2 hours (RT) or Overnight (4°C) | - |
| Antibody Recovery | > 85% | UV-Vis at 280 nm |
| Drug-to-Antibody Ratio (DAR) | 2-4 | UV-Vis Spectroscopy, Mass Spectrometry |
| Purity of Conjugate | > 95% | SDS-PAGE, Size Exclusion Chromatography |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low DAR | - Inefficient payload activation- Insufficient molar excess of activated payload- Incomplete antibody reduction- Re-oxidation of antibody sulfhydryls | - Increase the molar ratio of linker to payload- Increase the molar excess of activated payload- Optimize reduction conditions (time, temperature, reducing agent concentration)- Perform conjugation immediately after reduction; ensure buffers are degassed |
| High DAR / Aggregation | - Excessive molar ratio of activated payload- High degree of antibody reduction | - Decrease the molar excess of activated payload- Optimize reduction conditions to control the number of free sulfhydryls |
| Low Antibody Recovery | - Precipitation of antibody during conjugation- Non-specific binding to purification resin | - Ensure the final concentration of organic solvent is low- Use a different purification method or resin |
| Inactive Conjugate | - Conjugation at a critical site for antigen binding- Denaturation of the antibody during the process | - Consider using a different conjugation strategy (e.g., targeting glycans)- Perform all steps at a lower temperature |
Conclusion
The use of this compound provides a reliable and efficient method for the preparation of antibody conjugates. The two-step protocol described in this application note allows for controlled conjugation to the sulfhydryl groups of an antibody, minimizing non-specific reactions. By carefully optimizing the reaction conditions and following the outlined purification and characterization steps, researchers can generate high-quality antibody conjugates for a wide range of applications.
Application Notes and Protocols for Mal-amido-PEG2-NHS Ester in ADC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule drug. The linker, which connects the antibody to the payload, is a critical component that significantly influences the ADC's stability, efficacy, and safety profile. Mal-amido-PEG2-NHS ester is a heterobifunctional, non-cleavable linker increasingly utilized in ADC development. Its design offers a strategic approach to creating stable and effective ADCs.
This document provides detailed application notes and protocols for the use of this compound in the development of ADCs. It covers the principles of the technology, step-by-step experimental procedures, and methods for characterization of the final conjugate.
The this compound linker possesses two reactive functional groups:
-
An N-hydroxysuccinimide (NHS) ester that reacts with primary amines, such as the side chain of lysine (B10760008) residues on the surface of a monoclonal antibody.
-
A maleimide (B117702) group that specifically reacts with thiol (sulfhydryl) groups, which can be introduced into the cytotoxic payload.
The polyethylene (B3416737) glycol (PEG) spacer, consisting of two ethylene (B1197577) glycol units, is a key feature of this linker. The PEG moiety imparts several advantageous properties to the resulting ADC:
-
Increased Hydrophilicity: The PEG spacer enhances the water solubility of the ADC, which can be beneficial, especially when working with hydrophobic payloads. This increased hydrophilicity can help to mitigate aggregation, a common challenge in ADC manufacturing.[1][2][3][4]
-
Improved Pharmacokinetics: The hydrophilic nature of the PEG linker can shield the hydrophobic drug-linker from the microenvironment, potentially reducing plasma clearance and extending the ADC's half-life.[1][2]
-
Reduced Steric Hindrance: The flexible PEG spacer provides distance between the antibody and the payload, which can minimize interference with the antibody's antigen-binding affinity.[5]
As a non-cleavable linker, this compound relies on the complete degradation of the antibody within the lysosome of the target cancer cell to release the cytotoxic payload.[6] This mechanism of action offers a distinct advantage in terms of plasma stability, as the linker is less susceptible to premature cleavage in the systemic circulation compared to cleavable linkers. This enhanced stability can lead to a wider therapeutic window and reduced off-target toxicities.[6][7]
Experimental Protocols
The development of an ADC using this compound typically involves a two-step conjugation process. First, the linker is reacted with the cytotoxic payload to form a drug-linker intermediate. Subsequently, this intermediate is conjugated to the monoclonal antibody.
Materials and Reagents
-
Monoclonal Antibody (mAb)
-
This compound
-
Thiol-containing cytotoxic payload (e.g., a derivative of Monomethyl Auristatin E - MMAE)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium borate (B1201080) buffer, pH 8.0
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Sephadex G-25 desalting column
-
Ammonium sulfate
-
Sodium phosphate
-
Hydrophobic Interaction Chromatography (HIC) column
-
Size Exclusion Chromatography (SEC) column
-
Mass spectrometer (e.g., Q-TOF)
Protocol 1: Synthesis of the Drug-Linker Intermediate
This protocol describes the reaction of the this compound with a thiol-containing payload.
-
Dissolve the Payload: Prepare a stock solution of the thiol-containing cytotoxic payload in anhydrous DMSO at a concentration of 10-20 mM.
-
Dissolve the Linker: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10-20 mM.
-
Reaction Setup: In a clean, dry reaction vial, add the payload solution. Then, add a 1.1 to 1.5 molar excess of the linker solution to the payload solution.
-
Incubation: The reaction is typically carried out at room temperature for 1-4 hours with gentle stirring. The progress of the reaction can be monitored by reverse-phase HPLC.
-
Purification: Once the reaction is complete, the drug-linker intermediate is purified by preparative reverse-phase HPLC to remove unreacted starting materials and byproducts.
-
Characterization: The purified drug-linker intermediate should be characterized by mass spectrometry to confirm its identity and purity.
Protocol 2: Antibody Reduction and Conjugation
This protocol details the partial reduction of the antibody's interchain disulfide bonds followed by conjugation with the drug-linker intermediate.
-
Antibody Preparation: Prepare the antibody in a suitable buffer, such as PBS at a concentration of 5-10 mg/mL.
-
Reduction of Disulfide Bonds:
-
Add a reducing agent, such as DTT or TCEP, to the antibody solution. The molar ratio of the reducing agent to the antibody will determine the number of disulfide bonds reduced and, consequently, the final drug-to-antibody ratio (DAR). A typical starting point is a 2-5 fold molar excess of reducing agent.
-
Incubate the reaction at 37°C for 30-60 minutes.[8]
-
-
Removal of Reducing Agent: Immediately after reduction, remove the excess reducing agent using a desalting column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4.
-
Conjugation Reaction:
-
To the solution of the reduced antibody, add the purified drug-linker intermediate (dissolved in a minimal amount of DMSO). A typical molar excess of the drug-linker to the antibody is 5-10 fold.[8]
-
The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid antibody denaturation.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.[9]
-
-
Quenching the Reaction: Stop the reaction by adding a 20-fold molar excess of N-acetylcysteine to cap any unreacted maleimide groups.
-
Purification of the ADC: Purify the ADC from unconjugated drug-linker and other impurities using a desalting column or through tangential flow filtration (TFF).
Characterization of the ADC
Thorough characterization of the final ADC product is crucial to ensure its quality, consistency, and efficacy.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to each antibody. Several methods can be employed for DAR determination.
1. UV-Vis Spectrophotometry:
This is a straightforward method that can be used if the drug and the antibody have distinct UV absorbance maxima. By measuring the absorbance of the ADC at two wavelengths (typically 280 nm for the antibody and the λmax of the drug), the concentrations of the antibody and the drug can be determined, and the DAR can be calculated.
2. Hydrophobic Interaction Chromatography (HIC):
HIC is a powerful technique for determining the DAR distribution of an ADC.[5][10][11][12][13] The conjugation of a hydrophobic payload to the antibody increases its overall hydrophobicity. HIC separates the different ADC species based on their hydrophobicity, allowing for the quantification of the unconjugated antibody and species with different numbers of conjugated drugs (e.g., DAR2, DAR4, DAR6, DAR8).[12]
HIC Protocol:
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0
-
Column: A suitable HIC column (e.g., TSKgel Butyl-NPR)
-
Gradient: A linear gradient from 100% A to 100% B over 30-40 minutes.
-
Detection: UV absorbance at 280 nm.
The weighted average DAR can be calculated from the peak areas of the different DAR species in the chromatogram.
3. Mass Spectrometry (MS):
Mass spectrometry provides a precise measurement of the molecular weight of the ADC and can be used to determine the DAR. Both intact mass analysis and analysis of the antibody subunits (light chain and heavy chain) after reduction can be performed.[14][15][16][17]
Mass Spectrometry Protocol (Intact Mass):
-
Sample Preparation: Desalt the ADC sample using a suitable method.
-
LC-MS System: A high-resolution mass spectrometer (e.g., Q-TOF) coupled to a liquid chromatography system.
-
Chromatography: Size exclusion chromatography (SEC) or reversed-phase chromatography can be used to separate the ADC before introduction into the mass spectrometer.
-
Data Analysis: Deconvolute the mass spectrum to determine the masses of the different DAR species and calculate the average DAR.
Analysis of Aggregation
Size Exclusion Chromatography (SEC) is the standard method for assessing the level of aggregation in the ADC preparation.
SEC Protocol:
-
Mobile Phase: A suitable buffer such as PBS, pH 7.4.
-
Column: A SEC column appropriate for the size of the antibody.
-
Detection: UV absorbance at 280 nm.
-
Analysis: The percentage of high molecular weight species (aggregates) is determined by integrating the corresponding peaks in the chromatogram.
Quantitative Data Summary
The following tables provide a summary of expected outcomes based on varying experimental parameters. These are illustrative, and optimal conditions should be determined empirically for each specific antibody-payload combination.
Table 1: Effect of Reducing Agent Concentration on DAR
| Molar Excess of TCEP to mAb | Expected Average DAR |
| 2.0 | 2 - 3 |
| 3.5 | 3 - 4 |
| 5.0 | 4 - 5 |
Table 2: Effect of Drug-Linker to Antibody Ratio on Conjugation Efficiency
| Molar Excess of Drug-Linker to mAb | Expected Conjugation Efficiency (%) |
| 5 | 80 - 90 |
| 10 | > 95 |
| 15 | > 98 |
Visualizations
Experimental Workflow
Caption: Workflow for ADC development using this compound.
Signaling Pathway of an Auristatin-Based ADC
Caption: Mechanism of action for an auristatin-based ADC with a non-cleavable linker.
Conclusion
This compound is a valuable tool in the development of next-generation ADCs. Its non-cleavable nature and hydrophilic PEG spacer contribute to the creation of stable and efficacious targeted therapies. The detailed protocols and characterization methods provided in these application notes offer a comprehensive guide for researchers and scientists working in the field of ADC development. Successful implementation of these methodologies will enable the robust and reproducible synthesis of ADCs with optimized therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Branched pegylated linker-auristatin to control hydrophobicity for the production of homogeneous minibody-drug conjugate against HER2-positive breast cancer - Université Clermont Auvergne [uca.fr]
- 4. Branched pegylated linker-auristatin to control hydrophobicity for the production of homogeneous minibody-drug conjugate against HER2-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cellmosaic.com [cellmosaic.com]
- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 7. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. agilent.com [agilent.com]
- 13. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographytoday.com [chromatographytoday.com]
Application Notes and Protocols for Mal-amido-PEG2-NHS Ester in Protein-Peptide Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-amido-PEG2-NHS ester is a heterobifunctional crosslinker commonly employed in bioconjugation to link proteins and peptides. This reagent features two reactive groups: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine (B10760008) residues and the N-terminus of proteins), and a maleimide (B117702) group that specifically reacts with sulfhydryl (thiol) groups (e.g., cysteine residues in peptides). The polyethylene (B3416737) glycol (PEG) spacer, a short two-unit PEG chain (PEG2), enhances the solubility of the crosslinker and the resulting conjugate in aqueous solutions. This application note provides detailed protocols for the use of this compound in protein-peptide conjugation, methods for characterization, and an overview of its application in targeted drug delivery.
Chemical Properties and Mechanism of Action
The this compound facilitates a two-step conjugation process. First, the NHS ester reacts with primary amines on the protein in a pH range of 7-9 to form a stable amide bond. Subsequently, the maleimide group of the now protein-linker conjugate reacts with a thiol group on the peptide at a pH of 6.5-7.5, forming a stable thioether bond. The hydrophilic PEG spacer helps to reduce potential aggregation of the conjugate and provides spatial separation between the conjugated molecules.
dot
Caption: Reaction mechanism of this compound.
Applications in Targeted Drug Delivery
A prominent application of protein-peptide conjugation using this compound is in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs) or, more broadly, peptide-drug conjugates. In this context, a targeting protein (e.g., an antibody) is conjugated to a peptide that can be a therapeutic agent itself or a cytotoxic drug.
A key area of interest is in cancer therapy, where conjugates can be designed to target specific receptors overexpressed on cancer cells. For instance, the Human Epidermal Growth Factor Receptor 2 (HER2) is a well-established target in certain types of breast cancer.[1] A HER2-targeting antibody or protein can be conjugated to a cytotoxic peptide, facilitating the delivery of the therapeutic payload specifically to HER2-positive cancer cells, thereby minimizing off-target toxicity.[1]
HER2 Signaling Pathway
The HER2 receptor, upon dimerization with other HER family members, activates downstream signaling pathways, primarily the PI3K/AKT and MAPK pathways. These pathways are crucial for cell proliferation, survival, and differentiation.[2] In HER2-positive cancers, the overexpression of the HER2 receptor leads to constitutive activation of these pathways, driving tumor growth.[2] Targeted therapies aim to inhibit this signaling. A protein-peptide conjugate targeting HER2 would bind to the receptor, be internalized by the cell, and release the cytotoxic peptide, leading to apoptosis.
dot
Caption: Simplified HER2 signaling pathway and the inhibitory action of a targeted conjugate.
Experimental Protocols
The following are generalized protocols for protein-peptide conjugation using this compound. Optimal conditions may vary depending on the specific protein and peptide and should be determined empirically.
Materials and Reagents
-
Protein: Must contain accessible primary amines (e.g., monoclonal antibody, carrier protein).
-
Peptide: Must contain a free thiol group. If the peptide has disulfide bonds, they must be reduced prior to conjugation.
-
This compound: Store at -20°C, desiccated.
-
Reaction Buffers:
-
Amine-free buffer for NHS ester reaction (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0).
-
Buffer for maleimide reaction (e.g., PBS, pH 6.5-7.5).
-
-
Reducing Agent (if needed): e.g., Tris(2-carboxyethyl)phosphine (TCEP).
-
Quenching Reagent: e.g., Tris or glycine (B1666218) to quench the NHS ester reaction; Cysteine or 2-mercaptoethanol (B42355) to quench the maleimide reaction.
-
Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes.
-
Analytical Instruments: UV-Vis spectrophotometer, MALDI-TOF mass spectrometer.
Experimental Workflow
dot
Caption: General workflow for protein-peptide conjugation.
Step 1: Activation of Protein with this compound
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
Prepare Crosslinker Solution: Immediately before use, dissolve this compound in a dry, water-miscible organic solvent such as DMSO or DMF to a concentration of 10 mM.
-
Reaction: Add a 10- to 50-fold molar excess of the dissolved crosslinker to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Purification: Remove the excess, unreacted crosslinker using a desalting column or dialysis, exchanging the buffer to a maleimide-reactive buffer (e.g., PBS, pH 7.0).
Step 2: Conjugation of Activated Protein to Thiol-Containing Peptide
-
Prepare Peptide Solution: Dissolve the thiol-containing peptide in the maleimide-reactive buffer. If the peptide contains disulfide bonds, pre-treat with a reducing agent like TCEP and purify to remove the reducing agent.
-
Reaction: Add the purified, activated protein to the peptide solution. A molar ratio of 1:1 to 1:5 of activated protein to peptide is a common starting point.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, a thiol-containing compound like cysteine can be added in excess to react with any remaining maleimide groups.
-
Final Purification: Purify the final protein-peptide conjugate from unreacted peptide and other byproducts using size-exclusion chromatography or dialysis.
Characterization of the Conjugate
The resulting protein-peptide conjugate should be thoroughly characterized to determine the success of the conjugation and to quantify key parameters.
-
UV-Vis Spectroscopy: Can be used to determine the concentration of the protein and, if the peptide or a payload has a distinct absorbance, to estimate the degree of labeling or drug-to-protein ratio.
-
MALDI-TOF Mass Spectrometry: This technique is invaluable for confirming the conjugation by observing the mass shift between the unconjugated protein and the final conjugate. The mass increase should correspond to the mass of the linker plus the peptide.
Quantitative Data
The efficiency of conjugation can vary widely depending on the specific protein and peptide, their concentrations, and the reaction conditions. While specific data for this compound is not always publicly available for proprietary drug development programs, the following tables provide illustrative data based on typical results obtained with similar maleimide-NHS ester crosslinkers in the context of antibody-drug conjugation.
Table 1: Illustrative Conjugation Parameters
| Parameter | Typical Value/Range | Method of Determination |
| Molar Ratio (Linker:Protein) | 10:1 - 50:1 | Empirically Determined |
| Molar Ratio (Activated Protein:Peptide) | 1:1 - 1:5 | Empirically Determined |
| Conjugation Yield | 30% - 70% | SEC-HPLC |
| Drug-to-Protein Ratio (DPR) | 2 - 4 | HIC-HPLC, UV-Vis |
Table 2: Illustrative MALDI-TOF MS Data for an Antibody-Peptide Conjugate
| Species | Theoretical Mass (Da) | Observed Mass (Da) |
| Unconjugated Antibody | 150,000 | 150,025 |
| Antibody-Linker-Peptide (1 peptide) | 152,425 | 152,455 |
| Antibody-Linker-Peptide (2 peptides) | 154,850 | 154,880 |
| Antibody-Linker-Peptide (3 peptides) | 157,275 | 157,305 |
| Antibody-Linker-Peptide (4 peptides) | 159,700 | 159,735 |
Note: The molecular weight of this compound is approximately 425.4 g/mol . The mass of the conjugated peptide would need to be added to this to calculate the expected mass shift.
Conclusion
This compound is a versatile and effective crosslinker for the conjugation of proteins to peptides. Its heterobifunctional nature allows for a controlled, two-step reaction process, while the PEG spacer enhances the solubility and stability of the resulting conjugate. The protocols and characterization methods outlined in this application note provide a solid foundation for researchers and drug developers to successfully utilize this reagent in their bioconjugation strategies, particularly for the development of targeted therapeutics. Careful optimization of reaction conditions is crucial to achieve the desired conjugation efficiency and to produce a well-defined and active protein-peptide conjugate.
References
Step-by-Step Guide for Mal-amido-PEG2-NHS Ester Conjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the use of Mal-amido-PEG2-NHS ester, a heterobifunctional crosslinker, in bioconjugation applications. This compound is a valuable tool for covalently linking molecules containing primary amines to molecules containing sulfhydryl groups, facilitated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[1][2][][4] This crosslinker is particularly useful in the development of antibody-drug conjugates (ADCs), fluorescent probes, and other targeted therapeutic and diagnostic agents.[2][]
Principle of Conjugation
The conjugation process using this compound is a two-step reaction that leverages the distinct reactivity of its two functional groups: the N-hydroxysuccinimide (NHS) ester and the maleimide (B117702) group.[5][6]
-
NHS Ester Reaction: The NHS ester reacts with primary amines (-NH2), such as those found on the side chains of lysine (B10760008) residues in proteins or on amine-modified oligonucleotides, to form a stable amide bond.[5][7][8] This reaction is most efficient at a slightly alkaline pH of 7.2 to 8.5.[7][9]
-
Maleimide Reaction: The maleimide group specifically reacts with sulfhydryl groups (-SH), such as those found on cysteine residues in proteins or peptides, to form a stable thioether bond.[5][10] This reaction is most efficient at a pH range of 6.5 to 7.5.[5][10]
The hydrophilic PEG2 spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous buffers and can reduce steric hindrance.[1][]
Experimental Workflow
The following diagram illustrates the general workflow for a two-step conjugation using this compound.
Caption: Experimental workflow for this compound conjugation.
Detailed Experimental Protocols
This section provides detailed methodologies for the key steps in the conjugation process.
Materials and Reagents
-
This compound
-
Amine-containing molecule (e.g., antibody, protein, or amine-modified oligonucleotide)
-
Thiol-containing molecule (e.g., peptide, protein with free cysteines)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Amine-Reactive Buffers (pH 7.2-8.5): Phosphate-buffered saline (PBS), Borate buffer, or Carbonate-bicarbonate buffer. Avoid buffers containing primary amines like Tris or glycine.[6][7]
-
Thiol-Reactive Buffers (pH 6.5-7.5): Phosphate buffer, HEPES buffer.
-
Quenching Solution (Optional): L-cysteine or β-mercaptoethanol.
-
Desalting columns or dialysis equipment.
-
Analytical equipment for characterization (e.g., HPLC, spectrophotometer, SDS-PAGE).
Step-by-Step Protocol
Step 1: Activation of the Amine-Containing Molecule
-
Preparation of the Amine-Containing Molecule:
-
Preparation of this compound Stock Solution:
-
Reaction of NHS Ester with the Amine-Containing Molecule:
-
Removal of Excess Crosslinker:
-
It is crucial to remove the unreacted crosslinker to prevent unwanted side reactions in the next step.
-
Use a desalting column or dialysis to separate the maleimide-activated molecule from the excess crosslinker.[5][6] Equilibrate the column or dialysis membrane with the thiol-reactive buffer (pH 6.5-7.5).
-
Step 2: Conjugation to the Thiol-Containing Molecule
-
Preparation of the Thiol-Containing Molecule:
-
Reaction of Maleimide with the Thiol-Containing Molecule:
-
Combine the maleimide-activated molecule (from Step 1) with the thiol-containing molecule. The optimal molar ratio will depend on the specific molecules and desired degree of labeling, but a 1:1 to 5:1 molar ratio of maleimide-activated molecule to thiol-containing molecule is a common starting point.[13][14]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[6][15]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction and cap any unreacted maleimide groups, a quenching agent such as L-cysteine or β-mercaptoethanol can be added to a final concentration of 1-10 mM.[6] Incubate for an additional 15-30 minutes.
-
-
Purification and Characterization of the Conjugate:
-
Purify the final conjugate from unreacted molecules and byproducts using methods such as size-exclusion chromatography (SEC), ion-exchange chromatography, or affinity chromatography.
-
Characterize the conjugate to determine the degree of labeling and purity using techniques like SDS-PAGE, mass spectrometry, and HPLC.
-
Quantitative Data Summary
The efficiency of the conjugation reaction can be influenced by several factors. The following table summarizes key quantitative parameters.
| Parameter | Recommended Range/Value | Notes |
| NHS Ester Reaction pH | 7.2 - 8.5 | Higher pH increases the rate of hydrolysis of the NHS ester.[7][9] |
| Maleimide Reaction pH | 6.5 - 7.5 | At pH > 7.5, the maleimide group can react with amines.[5][10] |
| NHS Ester Reaction Time | 30-60 min at RT; 2-4 hours at 4°C | Longer incubation times may be necessary for less reactive amines.[5][12] |
| Maleimide Reaction Time | 2 hours at RT; Overnight at 4°C | Reaction kinetics are temperature-dependent.[6][15] |
| Crosslinker:Amine Molar Ratio | 10:1 to 50:1 | The optimal ratio depends on the concentration of the amine-containing molecule.[5] |
| Maleimide:Thiol Molar Ratio | 1:1 to 5:1 | A slight excess of the maleimide-activated molecule can drive the reaction to completion.[13][14] |
| Conjugation Efficiency | 58% - 84% | Efficiency can be determined by quantifying unreacted ligand via HPLC or by measuring free thiols using Ellman's reagent.[13][14][16] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - Incorrect pH of reaction buffers.- Hydrolysis of NHS ester or maleimide group.- Insufficient molar excess of crosslinker.- Presence of competing nucleophiles (e.g., Tris, glycine, other thiols). | - Verify the pH of all buffers.- Prepare crosslinker solution immediately before use.- Increase the molar excess of the crosslinker.- Ensure buffers are free of competing nucleophiles. |
| Precipitation of Conjugate | - Hydrophobicity of the final conjugate.- High protein concentration. | - Use a PEGylated crosslinker with a longer PEG chain.- Perform the conjugation at a lower concentration. |
| Non-specific Binding | - Unreacted maleimide groups. | - Quench the reaction with a small thiol-containing molecule.- Include a blocking step in subsequent applications. |
By following these detailed protocols and considering the key reaction parameters, researchers can successfully utilize this compound for the development of novel bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.
References
- 1. MAL-amido-PEG2-NHS - CD Bioparticles [cd-bioparticles.net]
- 2. medchemexpress.com [medchemexpress.com]
- 4. Mal-amido-PEG2-NHS, 955094-26-5 | BroadPharm [broadpharm.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. glenresearch.com [glenresearch.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SE [thermofisher.com]
- 11. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 12. neb.com [neb.com]
- 13. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dspace.library.uu.nl [dspace.library.uu.nl]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Mal-amido-PEG2-NHS Ester
These application notes provide detailed protocols and guidelines for the use of Mal-amido-PEG2-NHS ester, a heterobifunctional crosslinker, in bioconjugation experiments. The information is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a versatile crosslinking reagent used to conjugate molecules containing primary amines with molecules containing sulfhydryl groups. This heterobifunctional linker consists of a maleimide (B117702) group that reacts specifically with sulfhydryls (e.g., from cysteine residues in proteins), and an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., from lysine (B10760008) residues in proteins or amine-modified oligonucleotides). The polyethylene (B3416737) glycol (PEG) spacer arm is a short, hydrophilic chain that enhances the solubility of the crosslinker and the resulting conjugate, and provides flexibility.
Principle of Reaction
The conjugation process using this compound is typically a two-step procedure to ensure specificity and minimize side reactions.
-
Step 1: Amine Reaction (NHS Ester). The NHS ester group reacts with primary amines at a slightly alkaline pH (7.2-8.5) to form a stable amide bond. This reaction is often performed first to label the amine-containing molecule.
-
Step 2: Sulfhydryl Reaction (Maleimide). The maleimide group reacts with sulfhydryl groups at a near-neutral pH (6.5-7.5) to form a stable thioether bond. This reaction is performed after the initial amine labeling and subsequent removal of excess crosslinker.
Materials and Reagents
-
This compound
-
Amine-containing molecule (e.g., protein, antibody)
-
Sulfhydryl-containing molecule (e.g., protein, peptide, thiol-modified oligonucleotide)
-
Reaction Buffers:
-
Amine Reaction Buffer: Phosphate (B84403) Buffered Saline (PBS) or HEPES buffer, pH 7.2-8.5. Avoid buffers containing primary amines (e.g., Tris).
-
Sulfhydryl Reaction Buffer: PBS or MES buffer, pH 6.5-7.5.
-
-
Quenching Reagents:
-
For NHS ester reaction: Tris-HCl or glycine.
-
For maleimide reaction: Cysteine or β-mercaptoethanol (BME).
-
-
Desalting columns or dialysis equipment for purification.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to dissolve the crosslinker.
Application Notes and Data Presentation
Successful bioconjugation with this compound is critically dependent on the reaction conditions. The following table summarizes the key parameters for both the NHS ester and maleimide reactions.
| Parameter | NHS Ester Reaction (Amine-reactive) | Maleimide Reaction (Sulfhydryl-reactive) | Notes |
| Optimal pH Range | 7.2 - 8.5 | 6.5 - 7.5 | The rate of NHS ester hydrolysis increases with pH. The maleimide group can hydrolyze at pH > 7.5. |
| Recommended Buffers | Phosphate Buffered Saline (PBS), HEPES | PBS, MES, HEPES | Avoid buffers containing primary amines (e.g., Tris) for the NHS ester reaction. |
| Reaction Temperature | 4°C - Room Temperature (25°C) | 4°C - Room Temperature (25°C) | Lower temperatures can be used to slow down hydrolysis and side reactions. |
| Reaction Time | 30 minutes - 2 hours | 1 - 4 hours | Reaction times may need to be optimized based on the specific molecules being conjugated. |
| Molar Ratio (Linker:Molecule) | 5:1 to 20:1 | 1:1 (Maleimide-activated molecule:Sulfhydryl-containing molecule) | The optimal molar ratio should be determined empirically for each specific application. |
| Quenching Reagent | 1 M Tris-HCl or Glycine (final conc. 20-50 mM) | Cysteine or β-mercaptoethanol (final conc. 10-100 mM) | Quenching stops the reaction and prevents further non-specific labeling. |
Experimental Protocols
This section details a typical two-step conjugation protocol where an amine-containing protein (Protein-NH2) is first reacted with the NHS ester end of the linker, followed by conjugation to a sulfhydryl-containing molecule (Molecule-SH).
5.1. Preparation of Reagents
-
Prepare Reaction Buffers:
-
Amine Reaction Buffer: 100 mM phosphate buffer with 150 mM NaCl, pH 7.5.
-
Sulfhydryl Reaction Buffer: 100 mM phosphate buffer with 150 mM NaCl and 10 mM EDTA, pH 7.0.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
-
Dissolve this compound: Immediately before use, dissolve the crosslinker in anhydrous DMF or DMSO to a concentration of 10-20 mM.
5.2. Step 1: Activation of Amine-Containing Protein
-
Dissolve the amine-containing protein (Protein-NH2) in the Amine Reaction Buffer to a concentration of 1-5 mg/mL.
-
Add the dissolved this compound to the protein solution at a desired molar excess (e.g., 10-fold molar excess).
-
Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.
-
Remove the excess, unreacted crosslinker using a desalting column equilibrated with the Sulfhydryl Reaction Buffer.
5.3. Step 2: Conjugation to Sulfhydryl-Containing Molecule
-
Immediately add the sulfhydryl-containing molecule (Molecule-SH) to the purified maleimide-activated protein solution. A 1:1 molar ratio is a good starting point.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
To quench the reaction, add a quenching reagent for the maleimide group, such as cysteine, to a final concentration of 10 mM. Incubate for 15 minutes at room temperature.
5.4. Purification of the Final Conjugate
Purify the final conjugate from unreacted molecules and byproducts using an appropriate method such as size exclusion chromatography (SEC) or affinity chromatography.
Visualizations
Caption: Two-step reaction workflow for this compound conjugation.
Caption: Experimental workflow for a two-step bioconjugation reaction.
Application Notes and Protocols for Surface Functionalization of Nanoparticles with Mal-amido-PEG2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticle surfaces is a critical step in the development of targeted drug delivery systems, advanced imaging agents, and novel biosensors. The choice of linker molecule is paramount to achieving stable and functional bioconjugates. Mal-amido-PEG2-NHS ester is a heterobifunctional crosslinker that offers a versatile and efficient method for conjugating biomolecules, such as antibodies, peptides, or oligonucleotides, to nanoparticles.
This linker possesses two key reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group, separated by a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The NHS ester reacts specifically with primary amine (-NH2) groups present on the surface of nanoparticles, forming a stable amide bond. Subsequently, the terminal maleimide group allows for the covalent attachment of thiol-containing (-SH) biomolecules through a stable thioether linkage. The PEG spacer enhances the solubility and biocompatibility of the functionalized nanoparticles, potentially reducing non-specific protein adsorption and improving in vivo circulation times.
These application notes provide detailed protocols for the surface functionalization of amine-modified nanoparticles with this compound and the subsequent conjugation of thiol-containing biomolecules.
Data Presentation: Physicochemical Characterization of Functionalized Nanoparticles
The successful functionalization of nanoparticles can be monitored by assessing changes in their physicochemical properties at each step of the process. Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter, while zeta potential measurements indicate changes in surface charge. The following tables summarize typical quantitative data obtained during the functionalization of nanoparticles.
Table 1: Change in Hydrodynamic Diameter of Nanoparticles During Functionalization
| Functionalization Step | Initial Nanoparticle Size (nm) | Size After Functionalization (nm) | Reference |
| Amine-modified Nanoparticles + this compound | 155.4 ± 4.6 | 162.1 ± 5.2 | [Fictional data for illustration] |
| Maleimide-functionalized Nanoparticles + Thiolated Antibody | 162.1 ± 5.2 | 185.7 ± 6.8 | [Fictional data for illustration] |
Table 2: Change in Zeta Potential of Nanoparticles During Functionalization
| Functionalization Step | Initial Zeta Potential (mV) | Zeta Potential After Functionalization (mV) | Reference |
| Amine-modified Nanoparticles (+) + this compound | +25.3 ± 2.1 | +15.8 ± 1.9 | [Fictional data for illustration] |
| Maleimide-functionalized Nanoparticles + Thiolated Antibody | +15.8 ± 1.9 | -5.2 ± 1.5 | [Fictional data for illustration] |
Table 3: Quantification of Maleimide Groups and Conjugation Efficiency
| Nanoparticle Type | Method | Result | Reference |
| PLGA-PEG-Maleimide | Ellman's Assay | 84 ± 4% conjugation efficiency with cRGDfK peptide | [1] |
| PLGA-PEG-Maleimide | Ellman's Assay | 58 ± 12% conjugation efficiency with 11A4 nanobody | [1] |
| PLGA-PEG-Maleimide | H-NMR and FT-IR | 1.3% S2P peptide conjugation | [2] |
Experimental Protocols
Protocol 1: Functionalization of Amine-Modified Nanoparticles with this compound
This protocol describes the covalent attachment of this compound to nanoparticles displaying primary amine groups on their surface.
Materials:
-
Amine-functionalized nanoparticles (e.g., PLGA, silica, or iron oxide nanoparticles)
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate (B84403) Buffered Saline (PBS), pH 7.4 (amine-free)
-
Reaction Buffer: 0.1 M sodium phosphate buffer with 0.15 M NaCl, pH 7.2-7.5
-
Centrifugal filter units (with appropriate molecular weight cut-off) or dialysis cassette
-
Orbital shaker
Procedure:
-
Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in the Reaction Buffer at a concentration of 1-5 mg/mL.
-
Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to prepare a 10 mg/mL stock solution.
-
Reaction Setup: Add a 10- to 50-fold molar excess of the this compound solution to the nanoparticle suspension. The final concentration of DMSO in the reaction mixture should not exceed 5-10% (v/v) to avoid nanoparticle aggregation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking on an orbital shaker.
-
Purification:
-
Centrifugation: Pellet the nanoparticles by centrifugation (the speed and time will depend on the nanoparticle size and density). Remove the supernatant containing unreacted linker. Resuspend the nanoparticle pellet in fresh Reaction Buffer. Repeat this washing step 2-3 times.
-
Dialysis: Alternatively, dialyze the reaction mixture against the Reaction Buffer using a dialysis cassette with an appropriate molecular weight cut-off to remove excess linker and by-products.
-
-
Storage: Resuspend the purified maleimide-functionalized nanoparticles in an appropriate buffer (e.g., PBS, pH 6.5-7.5) and store at 4°C for short-term use. For long-term storage, consult the stability profile of your specific nanoparticles.
Protocol 2: Conjugation of Thiolated Biomolecules to Maleimide-Functionalized Nanoparticles
This protocol outlines the procedure for conjugating a thiol-containing biomolecule (e.g., a reduced antibody or a cysteine-containing peptide) to the maleimide-activated nanoparticles.
Materials:
-
Maleimide-functionalized nanoparticles (from Protocol 1)
-
Thiolated biomolecule (e.g., antibody, peptide)
-
Conjugation Buffer: PBS, pH 6.5-7.5, containing 1-10 mM EDTA to prevent disulfide bond formation.
-
Quenching Reagent: 1 M solution of 2-mercaptoethanol (B42355) or L-cysteine.
-
Centrifugal filter units or size exclusion chromatography (SEC) column.
Procedure:
-
Biomolecule Preparation: If the biomolecule contains disulfide bonds, it may need to be reduced to generate free thiol groups. This can be achieved using reducing agents like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol), followed by purification to remove the reducing agent.
-
Conjugation Reaction: Add the thiolated biomolecule to the suspension of maleimide-functionalized nanoparticles at a 2- to 10-fold molar excess relative to the estimated number of surface maleimide groups.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add the quenching reagent to the reaction mixture to a final concentration of 10-20 mM to react with any unreacted maleimide groups. Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess biomolecule and quenching reagent by:
-
Centrifugation: Similar to the washing steps in Protocol 1.
-
Size Exclusion Chromatography (SEC): This method is effective for separating the larger nanoparticle-biomolecule conjugates from smaller, unconjugated biomolecules.
-
-
Characterization and Storage: Characterize the final conjugate for size, zeta potential, and the amount of conjugated biomolecule. Store the purified conjugates under appropriate conditions to maintain their stability and biological activity.
Visualizations
Caption: Experimental workflow for nanoparticle surface functionalization.
Caption: Inhibition of PDGFR signaling by targeted nanoparticles.[2]
References
- 1. Design and preparation of amino-functionalized core-shell magnetic nanoparticles for photocatalytic application and investigation of cytotoxicity effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S2P peptide-conjugated PLGA-Maleimide-PEG nanoparticles containing Imatinib for targeting drug delivery to atherosclerotic plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Labeling of Amino-Modified Oligonucleotides with Maleimide-amido-PEG2-NHS Ester
Introduction
The conjugation of oligonucleotides to other biomolecules, such as proteins, peptides, or therapeutic payloads, is a cornerstone of modern molecular biology and drug development. Heterobifunctional crosslinkers provide a versatile method for creating these conjugates. The Maleimide-amido-PEG2-NHS ester is one such crosslinker, featuring an N-hydroxysuccinimide (NHS) ester group and a maleimide (B117702) group. The NHS ester reacts selectively with primary amines, while the maleimide group reacts with sulfhydryl (thiol) groups.[1]
This protocol details the first stage of a two-step conjugation process: the labeling of an amino-modified oligonucleotide with Mal-amido-PEG2-NHS ester. In this step, the NHS ester end of the crosslinker forms a stable amide bond with a primary amine on the oligonucleotide.[2][3] This reaction yields a maleimide-activated oligonucleotide, which can then be conjugated to a thiol-containing molecule in a subsequent reaction. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer reduces aggregation, increases solubility, and provides flexibility to the linked molecules.
Reaction Principle and Workflow
The labeling strategy involves the reaction of an N-hydroxysuccinimide (NHS) ester with a primary aliphatic amine on a modified oligonucleotide. The amine acts as a nucleophile, attacking the carbonyl of the ester group and displacing the NHS leaving group to form a stable amide bond.[2] This reaction is highly efficient and specific at a slightly basic pH (7.5-8.5).[4] The resulting product is an oligonucleotide functionalized with a maleimide group, ready for subsequent conjugation to a thiol-containing molecule.
Caption: Chemical reaction scheme for labeling an amino-modified oligonucleotide.
Experimental Protocol
This protocol is designed for the efficient labeling of an amino-modified oligonucleotide with this compound.
I. Materials and Reagents
-
Amino-Modified Oligonucleotide: Lyophilized, with a 5', 3', or internal primary amine modification (e.g., Amino Modifier C6).
-
This compound: Stored at -20°C with desiccant.[1]
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Sodium Phosphate buffer, pH 8.3-8.5.[4] Avoid buffers containing primary amines like Tris.[4]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF): High-quality, amine-free.[2][4]
-
Nuclease-free Water
-
Purification System: Size-exclusion chromatography (e.g., Sephadex G-25 desalting column) or Reverse-Phase HPLC system.[5][6]
-
Characterization Equipment: UV-Vis Spectrophotometer, Mass Spectrometer (MALDI-TOF or ESI-MS), and/or HPLC system.[7][8]
II. Step-by-Step Procedure
The overall workflow consists of reagent preparation, conjugation, purification, and characterization.
Caption: Experimental workflow for oligonucleotide labeling.
1. Reagent Preparation a. Oligonucleotide Solution: Dissolve the lyophilized amino-modified oligonucleotide in the Conjugation Buffer (pH 8.3-8.5) to a final concentration of 1-10 mg/mL.[9] b. Crosslinker Solution: Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[1] Immediately before use, dissolve the crosslinker in anhydrous DMSO or DMF to create a fresh 10-20 mM stock solution.[5] Do not store the crosslinker in solution as the NHS ester is susceptible to hydrolysis.[4]
2. Conjugation Reaction a. Add a 10- to 20-fold molar excess of the dissolved crosslinker to the oligonucleotide solution.[10] Gently vortex to mix. b. Incubate the reaction for 2 hours at room temperature (approx. 25°C) or overnight at 4°C.[11][12] Protect from light if the final conjugate will include a fluorescent dye.
3. Purification of Maleimide-Activated Oligonucleotide a. To remove unreacted crosslinker and the NHS by-product, purify the reaction mixture immediately following incubation. b. Size-Exclusion Chromatography (Recommended): Use a desalting column (e.g., Sephadex G-25) pre-equilibrated with nuclease-free water or a suitable storage buffer (e.g., PBS, pH 6.5-7.5) to preserve the maleimide group.[6] The labeled oligonucleotide will elute in the void volume. c. Ethanol Precipitation: This method can also be effective. Add 1/10th volume of 3M sodium acetate, followed by 3 volumes of cold 100% ethanol.[11] Mix and incubate at -20°C for at least 30 minutes, then centrifuge to pellet the oligonucleotide. Wash the pellet with cold 70% ethanol.[5]
4. Characterization and Quantification a. Quantification: Measure the absorbance of the purified product at 260 nm (A260) using a UV-Vis spectrophotometer to determine the oligonucleotide concentration. b. Confirmation of Labeling: i. Mass Spectrometry: Analyze the purified product using MALDI-TOF or ESI-MS to confirm the mass increase corresponding to the addition of the Mal-amido-PEG2 moiety.[7][8] ii. Reverse-Phase HPLC: Compare the HPLC chromatograms of the starting amino-oligonucleotide and the purified product. A successful reaction will result in a peak with a longer retention time due to the increased hydrophobicity of the conjugate.[5]
5. Storage and Handling The maleimide group is stable but can undergo slow hydrolysis at pH > 7.5.[1] For immediate use in a subsequent thiol-conjugation reaction, keep the purified product in a buffer at pH 6.5-7.5. For longer-term storage, lyophilize the product and store it at -20°C or -80°C.
Data Summary: Reaction Parameters
The following table summarizes typical parameters and expected outcomes for the labeling reaction. Actual results may vary based on the specific oligonucleotide sequence and purity.
| Parameter | Recommended Value | Rationale & Notes |
| Oligonucleotide Concentration | 1-10 mg/mL | Higher concentrations can improve reaction kinetics.[9] |
| Crosslinker:Oligo Molar Ratio | 10:1 to 20:1 | A molar excess drives the reaction to completion.[10] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate | pH must be 7.5-8.5 for efficient amine labeling. Avoid amine-containing buffers.[4] |
| Reaction Time | 2 hours at RT or Overnight at 4°C | Incubation time can be optimized; 2 hours is often sufficient.[11][12] |
| Solvent for Crosslinker | Anhydrous DMSO or DMF | Ensures the moisture-sensitive NHS ester remains active before addition.[2] |
| Expected Conjugation Efficiency | > 80% | Typically high for NHS ester-amine reactions under optimal conditions.[13] |
| Purification Method | Size-Exclusion Chromatography | Efficiently removes small molecules (excess crosslinker, NHS) post-reaction.[6] |
| Primary Characterization | Mass Spectrometry | Provides direct confirmation of successful covalent modification.[7] |
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. glenresearch.com [glenresearch.com]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. Oligonucleotide Characterization Services [intertek.com]
- 8. Fluorescent Labeled Oligos,Oligo Fluorescent Labeling By Name [biosyn.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 12. glenresearch.com [glenresearch.com]
- 13. Maleimide labeling of thiolated biomolecules [biosyn.com]
Application Notes and Protocols for Fluorescent Dye Conjugation using Mal-amido-PEG2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-amido-PEG2-NHS ester is a heterobifunctional crosslinker designed for the covalent conjugation of biomolecules.[1][2] This reagent features a maleimide (B117702) group that specifically reacts with sulfhydryl (thiol) groups, and an N-hydroxysuccinimide (NHS) ester that reacts with primary amines.[3][4] The inclusion of a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous environments, which can help to reduce aggregation and improve biocompatibility.[2][5] This application note provides detailed protocols for using this compound to conjugate fluorescent dyes to proteins, such as antibodies, for use in various research and diagnostic applications, including flow cytometry and immunofluorescence.
Chemical Structure and Reaction Mechanism
The this compound molecule facilitates a two-step or one-pot conjugation strategy. The NHS ester forms a stable amide bond with primary amines (e.g., the ε-amino group of lysine (B10760008) residues) at a pH range of 7-9.[3] The maleimide group forms a stable thioether bond with sulfhydryl groups (e.g., from cysteine residues) at a pH range of 6.5-7.5.[3] The distinct reactivity of these two functional groups allows for controlled and specific bioconjugation.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 955094-26-5 | [1] |
| Molecular Formula | C18H23N3O9 | [1] |
| Molecular Weight | 425.39 g/mol | [1] |
| Spacer Arm Length | 17.6 Å | [5] |
| Purity | >90% (Note: NHS esters can degrade over time) | [6] |
| Storage | Store at -20°C, desiccated and protected from light. | [6] |
Table 2: Recommended Reaction Conditions for Fluorescent Dye Conjugation
| Parameter | NHS Ester Reaction (Amine-reactive) | Maleimide Reaction (Thiol-reactive) | Reference |
| pH Range | 7.0 - 9.0 (Optimal: 8.3-8.5) | 6.5 - 7.5 | [3][7] |
| Recommended Buffers | Phosphate buffer, Borate buffer, Bicarbonate buffer (amine-free) | Phosphate buffer, HEPES buffer (thiol-free) | [8][9] |
| Molar Ratio (Dye-Linker:Protein) | 10:1 to 20:1 (starting recommendation) | 10:1 to 20:1 (starting recommendation) | [9] |
| Incubation Time | 1-2 hours at room temperature or 2-4 hours at 4°C | 2 hours at room temperature or overnight at 4°C | [6][10] |
| Quenching Reagent | 1 M Tris-HCl or Glycine | Free cysteine or 2-mercaptoethanol | [8][10] |
Table 3: Example Quantitative Data for a Fluorescently Labeled Antibody
| Parameter | Value | Method | Reference |
| Dye-to-Protein (D/P) Ratio | 4.3 ± 2.1 | Spectrophotometry (A280 and A650) | [11] |
| Antigen Binding Affinity (Kd) | Unchanged compared to unlabeled antibody | Flow Cytometry Saturation Binding Assay | [11] |
| Conjugation Efficiency | High (Qualitative) | SDS-PAGE and Size-Exclusion Chromatography | [11] |
| Quantum Yield | Moderately affected by conjugation | Fluorescence Spectroscopy | [12] |
Note: The data in Table 3 are illustrative and based on a study using a different, but functionally similar, dual-modality linker for site-specific antibody conjugation.[11] Actual results with this compound may vary depending on the specific protein, dye, and reaction conditions.
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Fluorescent Dye to an Antibody
This protocol is recommended for maximizing specificity by first reacting the NHS ester with the dye, purifying the intermediate, and then reacting the maleimide with the antibody's thiols.
Materials:
-
Antibody (e.g., IgG)
-
Fluorescent dye with a primary amine
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer A (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)
-
Reaction Buffer B (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Reducing agent (e.g., TCEP)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., desalting column or size-exclusion chromatography)
Procedure:
Step 1: Antibody Preparation (Thiol Reduction)
-
Dissolve the antibody in Reaction Buffer A to a concentration of 2-5 mg/mL.
-
If the antibody does not have free thiols, add a 10- to 20-fold molar excess of a reducing agent like TCEP to reduce disulfide bonds.
-
Incubate for 30-60 minutes at room temperature.
-
Remove the excess reducing agent using a desalting column equilibrated with Reaction Buffer A.
Step 2: Activation of Fluorescent Dye with this compound
-
Dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM immediately before use.[13]
-
Dissolve the amine-containing fluorescent dye in Reaction Buffer B.
-
Add a 1.5 to 3-fold molar excess of the dissolved this compound to the fluorescent dye solution.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
(Optional) Purify the maleimide-activated dye using a desalting column to remove excess crosslinker and byproducts.
Step 3: Conjugation of Maleimide-Activated Dye to the Antibody
-
Add the maleimide-activated fluorescent dye to the reduced antibody solution at a 10- to 20-fold molar excess.
-
Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[9]
-
Quench any unreacted maleimide groups by adding a final concentration of 1-2 mM free cysteine.
Step 4: Purification of the Fluorescently Labeled Antibody
-
Purify the antibody-dye conjugate from excess dye and other reaction components using a desalting column or size-exclusion chromatography.
-
Collect the fractions containing the labeled antibody.
Step 5: Characterization of the Conjugate
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the excitation maximum of the dye.[14][15]
-
Assess the purity and integrity of the conjugate by SDS-PAGE.
-
Evaluate the functionality of the labeled antibody through binding assays (e.g., ELISA or flow cytometry).[11]
Protocol 2: One-Pot Conjugation of a Thiol-Containing Dye to an Amine-Containing Protein
This protocol is a simpler, though less controlled, method where both reactions occur in the same vessel.
Materials:
-
Amine-containing protein (e.g., antibody)
-
Thiol-containing fluorescent dye
-
This compound
-
Anhydrous DMSO or DMF
-
Conjugation Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column
Procedure:
-
Dissolve the protein in the conjugation buffer to a concentration of 2-5 mg/mL.
-
Dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[13]
-
Add a 10- to 20-fold molar excess of the dissolved crosslinker to the protein solution.
-
Incubate for 1 hour at room temperature.
-
Add the thiol-containing fluorescent dye to the reaction mixture at a molar ratio appropriate for the desired DOL.
-
Incubate for an additional 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quench the reaction by adding a quenching buffer.
-
Purify the conjugate as described in Protocol 1, Step 4.
-
Characterize the conjugate as described in Protocol 1, Step 5.
Mandatory Visualizations
Caption: General experimental workflow for fluorescent dye conjugation.
Caption: Workflow for using fluorescently labeled antibodies in flow cytometry.
References
- 1. Crosslinking Reagents | Fisher Scientific [fishersci.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. google.com [google.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. SMPEG2 | AAT Bioquest [aatbio.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Degree of labeling (DOL) step by step [abberior.rocks]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. A Dual-Modality Linker Enables Site-Specific Conjugation of Antibody Fragments for 18F-Immuno-PET and Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Effect of Fluorophore Conjugation on Antibody Affinity and the Photophysical Properties of Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.tocris.com [resources.tocris.com]
- 14. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols for Two-Step Conjugation Using Mal-amido-PEG2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the two-step bioconjugation procedure utilizing the heterobifunctional crosslinker, Mal-amido-PEG2-NHS ester. This linker is particularly valuable in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics due to its ability to connect amine-containing molecules to thiol-containing molecules with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[1][2][]
Introduction
The this compound is a versatile crosslinking reagent that facilitates the covalent attachment of two different biomolecules. It contains two reactive moieties: an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group.[4] The NHS ester reacts with primary amines (e.g., lysine (B10760008) residues on antibodies) to form stable amide bonds, while the maleimide group specifically reacts with sulfhydryl (thiol) groups (e.g., cysteine residues) to form stable thioether bonds.[5] The short PEG2 spacer enhances the solubility of the resulting conjugate in aqueous solutions and can reduce steric hindrance.[] This two-step conjugation strategy allows for controlled and specific bioconjugation, which is crucial for creating well-defined and effective therapeutic and diagnostic agents.[5]
Key Applications
-
Antibody-Drug Conjugates (ADCs): Covalent attachment of cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[2][]
-
Enzyme Conjugation: Linking enzymes to antibodies or other proteins for applications such as ELISAs and targeted enzyme replacement therapies.
-
Peptide and Oligonucleotide Labeling: Modification of peptides and amine-modified oligonucleotides.[2]
-
Surface Modification: Functionalization of surfaces with proteins or other biomolecules.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 425.39 g/mol | [6] |
| CAS Number | 955094-26-5 | [6] |
| Molecular Formula | C18H23N3O9 | [6] |
| Purity | >90% | [6] |
| Storage | -20°C, desiccated | [5] |
Table 2: Recommended Reaction Conditions for Two-Step Conjugation
| Step | Parameter | Recommended Range | Notes | Reference |
| Step 1: NHS Ester Reaction (Amine Modification) | pH | 7.2 - 8.5 | Reaction rate increases with pH, but hydrolysis of NHS ester also increases. Optimal pH is often a compromise. | [7] |
| Molar Excess of Linker | 10- to 50-fold over the protein | The optimal ratio depends on the protein concentration and the desired degree of labeling. | [5] | |
| Reaction Time | 30 min - 2 hours | Can be performed at room temperature or 4°C. | [5] | |
| Quenching | 100 mM Tris or Glycine | To stop the reaction by consuming unreacted NHS esters. | [7] | |
| Step 2: Maleimide Reaction (Thiol Conjugation) | pH | 6.5 - 7.5 | Maleimide group is more specific for thiols in this pH range. Above pH 7.5, reactivity with amines can occur. | [5] |
| Molar Excess of Thiol-Molecule | 1- to 20-fold over the maleimide-activated molecule | A 1:1 to 1:1.5 molar ratio is often sufficient for peptide conjugation. For larger molecules, a higher excess may be needed. | [8] | |
| Reaction Time | 30 min - 2 hours | Can be performed at room temperature or 4°C. | [5] | |
| Quenching | Cysteine or 2-Mercaptoethanol | To cap any unreacted maleimide groups. | [] |
Table 3: Methods for Determining Drug-to-Antibody Ratio (DAR)
| Method | Principle | Information Provided | Advantages | Disadvantages | Reference |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity. | Average DAR and distribution of drug-loaded species. | High resolution for different DAR species. | Requires method development for each ADC. | [10] |
| Reversed-Phase HPLC (RP-HPLC) | Separates light and heavy chains after reduction. | Average DAR and distribution on light and heavy chains. | High resolution for chain-specific loading. | Requires reduction of the antibody. | [11] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Measures the mass of the intact ADC or its subunits. | Average DAR, distribution, and mass confirmation. | Provides precise mass information. | Higher instrumentation cost and complexity. | [12][13] |
| UV/Vis Spectroscopy | Measures absorbance of the protein and the drug. | Average DAR only. | Simple and readily available. | Less accurate, requires distinct absorbance peaks. | [10] |
Experimental Protocols
Protocol 1: Two-Step Antibody-Drug Conjugation
This protocol describes the conjugation of a thiol-containing cytotoxic drug to an antibody.
Materials:
-
Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Thiol-containing cytotoxic drug
-
Reaction Buffer (e.g., Phosphate (B84403) buffer, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Reducing agent (e.g., TCEP) (if antibody requires reduction of disulfide bonds)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
Step 1: Antibody Modification with this compound
-
Antibody Preparation: If necessary, remove any amine-containing stabilizers (e.g., BSA, glycine) from the antibody solution using a desalting column, exchanging the buffer to the Reaction Buffer. Adjust the antibody concentration to 1-10 mg/mL.
-
Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.
-
Reaction: Add a 10- to 20-fold molar excess of the dissolved linker to the antibody solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.
-
Removal of Excess Linker: Remove the unreacted linker using a desalting column equilibrated with the Reaction Buffer.
Step 2: Conjugation of Thiol-Containing Drug
-
Drug Preparation: Dissolve the thiol-containing drug in a suitable solvent (e.g., DMSO) at a known concentration.
-
Reaction: Add a 1.5- to 5-fold molar excess of the drug solution to the maleimide-activated antibody solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): To stop the reaction, add a solution of N-acetylcysteine or cysteine to a final concentration of 1 mM.
-
Purification: Purify the resulting ADC from excess drug and other reagents using a desalting column, dialysis, or size-exclusion chromatography.
Characterization:
-
Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.
-
Determine the Drug-to-Antibody Ratio (DAR) using one of the methods described in Table 3.
Protocol 2: Quantification of Maleimide Groups using Ellman's Reagent
This protocol allows for the determination of the number of maleimide groups introduced onto the amine-containing molecule after Step 1 of the conjugation.
Materials:
-
Maleimide-activated protein
-
Ellman's Reagent (DTNB) solution (5 mg/mL in 0.1 M phosphate buffer, pH 8.0)
-
Cysteine solution (10 mM in PBS, pH 7.2)
-
PBS (pH 7.2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Standard Curve: Prepare a standard curve of cysteine in PBS (0 to 1 mM).
-
Sample Preparation: To a known concentration of the maleimide-activated protein in PBS, add a known excess of the cysteine solution. Incubate for 30 minutes at room temperature to allow the reaction between the maleimide and cysteine to complete.
-
Ellman's Reaction: In a 96-well plate, add a small volume of the reacted sample and the cysteine standards. Add the Ellman's Reagent solution to each well.
-
Measurement: Incubate for 15 minutes at room temperature and measure the absorbance at 412 nm.
-
Calculation: The decrease in the concentration of free cysteine in the sample compared to a control (cysteine solution without the maleimide-activated protein) corresponds to the concentration of maleimide groups on the protein.[14]
Visualizations
Caption: Two-step conjugation workflow using this compound.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. MAL-amido-PEG2-NHS - CD Bioparticles [cd-bioparticles.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. precisepeg.com [precisepeg.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. interchim.fr [interchim.fr]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. Determination of drug-to-antibody ratio of antibody-drug conjugate in biological samples using microflow-liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Mal-amido-PEG2-NHS Ester Conjugation
This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing low conjugation efficiency with Mal-amido-PEG2-NHS ester. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the two-step conjugation process.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism of this compound?
This compound is a heterobifunctional crosslinker with two reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702).[1][2] The conjugation process typically occurs in two steps:
-
Amine Reaction: The NHS ester reacts with primary amines (-NH₂) on the first molecule (e.g., a protein or antibody) to form a stable amide bond. This reaction is best performed in a slightly alkaline pH range.[3][4]
-
Thiol Reaction: The maleimide group reacts with a sulfhydryl (thiol, -SH) group on the second molecule (e.g., a peptide or small molecule) to form a stable thioether bond. This reaction is most efficient in a neutral pH range.[5][6]
Q2: Why is the pH of the reaction buffer so critical?
The pH is a critical parameter because it influences the reactivity and stability of both the functional groups on the crosslinker and the target molecules.[7][8]
-
For the NHS-ester reaction with amines (Step 1): A pH of 7.2-8.5 is recommended.[3] A slightly basic pH ensures that the primary amines are deprotonated and therefore nucleophilic, which is necessary for the reaction to proceed.[7][9] However, at pH values above 8.5, the hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction.[3][10]
-
For the maleimide reaction with thiols (Step 2): The optimal pH range is 6.5-7.5.[5][6] Within this range, the reaction is highly specific for thiol groups.[6] At pH values above 7.5, the maleimide group can also react with amines, and the rate of maleimide hydrolysis also increases.[5][11]
Q3: My conjugation yield is very low. What are the common causes?
Low conjugation yield can stem from several factors:
-
Suboptimal pH: Using an incorrect pH for either the NHS ester or maleimide reaction step can significantly reduce efficiency.[12]
-
Hydrolysis of the NHS ester: The NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive.[3][13] This is accelerated at higher pH and temperature.[10]
-
Oxidation of thiols: The thiol groups on your molecule of interest can oxidize to form disulfide bonds, which are unreactive with maleimides.[12]
-
Presence of interfering substances: Buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT) will compete with your target molecules for reaction with the crosslinker.[3][5]
-
Improper storage of the crosslinker: this compound should be stored at -20°C in a dry environment to prevent degradation.[1][11]
Q4: How can I prevent the hydrolysis of the NHS ester?
To minimize NHS ester hydrolysis:
-
Always equilibrate the reagent vial to room temperature before opening to prevent moisture condensation.[11][13]
-
Prepare stock solutions of the crosslinker in an anhydrous solvent like DMSO or DMF immediately before use.[11] Do not store the crosslinker in aqueous solutions.[6][11]
-
Perform the NHS ester reaction within the recommended pH range and temperature.[3][10]
Q5: How do I ensure my thiol groups are available for conjugation?
If your protein or peptide contains disulfide bonds, they must be reduced to free thiols prior to the maleimide conjugation step.[12]
-
Use a reducing agent: TCEP (tris(2-carboxyethyl)phosphine) is often recommended because it is effective over a wide pH range and does not contain thiols itself, so it does not need to be removed before adding the maleimide-functionalized molecule.[5][12]
-
Remove excess reducing agents: If you use a thiol-containing reducing agent like DTT, it must be completely removed before initiating the maleimide reaction, as it will compete for the maleimide groups.[5][12] This can be done using a desalting column.
-
Prevent re-oxidation: Degas buffers and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze thiol oxidation.[5][12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Suboptimal pH | Verify the pH of your reaction buffers. For the NHS ester reaction, use a pH of 7.2-8.5.[3] For the maleimide reaction, use a pH of 6.5-7.5.[5][6] |
| NHS Ester Hydrolysis | Prepare fresh solutions of the crosslinker in anhydrous DMSO or DMF immediately before use.[11] Avoid storing the crosslinker in aqueous buffers.[6] | |
| Thiol Oxidation | Reduce disulfide bonds with TCEP prior to conjugation.[5][12] Degas buffers and add 1-5 mM EDTA to prevent re-oxidation.[12] | |
| Incorrect Stoichiometry | Optimize the molar ratio of crosslinker to your molecule. A 10- to 50-fold molar excess of the crosslinker to the amine-containing protein is a good starting point for the first step.[11] For the second step, a 1.5- to 20-fold molar excess of the maleimide-activated molecule to the thiol-containing molecule can be tested. | |
| High Non-Specific Binding | Reaction with Non-Targeted Amines | Ensure the pH for the maleimide reaction does not exceed 7.5 to maintain specificity for thiols.[5] |
| Insufficient Quenching | After the NHS ester reaction, remove excess crosslinker using a desalting column or dialysis.[11] After the maleimide reaction, quench any unreacted maleimides by adding a small molecule thiol like cysteine or 2-mercaptoethanol.[5] | |
| Inadequate Purification | Purify the final conjugate using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF) to remove unreacted molecules and byproducts.[12] | |
| Poor Solubility of Conjugate | Hydrophobicity of the Conjugated Molecule | The PEG2 spacer in the crosslinker is designed to increase hydrophilicity.[1][14] If solubility is still an issue, consider using a crosslinker with a longer PEG chain. |
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for this compound Conjugation
| Parameter | NHS Ester Reaction (Step 1) | Maleimide Reaction (Step 2) |
| pH | 7.2 - 8.5[3][15] | 6.5 - 7.5[5][6][8] |
| Temperature | 4°C - Room Temperature[3] | Room Temperature[11][16] |
| Reaction Time | 30 minutes - 4 hours[3][11] | 30 minutes - 2 hours[11][16] |
| Molar Excess of Crosslinker | 10-50 fold over amine-containing protein[11] | 2-5 fold over thiol-containing molecule[16] |
| Compatible Buffers | Phosphate (B84403), Bicarbonate, HEPES, Borate[3] | Phosphate, HEPES[3] |
| Incompatible Buffers | Tris, Glycine (contain primary amines)[3][17] | Buffers containing thiols (e.g., DTT)[5] |
Table 2: Half-life of NHS Ester Hydrolysis
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4-5 hours[3][10] |
| 8.6 | 4°C | 10 minutes[3][10] |
Experimental Protocols
Protocol 1: Two-Step Conjugation Using this compound
Materials:
-
Amine-containing protein (Protein-NH₂)
-
Thiol-containing molecule (Molecule-SH)
-
This compound
-
Anhydrous DMSO or DMF
-
Amine-Reactive Buffer (e.g., 0.1 M phosphate buffer, pH 7.2-7.5)
-
Thiol-Reactive Buffer (e.g., 0.1 M phosphate buffer with 5 mM EDTA, pH 6.5-7.0)
-
Desalting column
-
Quenching solution (e.g., 1 M cysteine)
Procedure:
Step 1: Reaction of this compound with Amine-Containing Protein
-
Prepare Protein-NH₂ in Amine-Reactive Buffer.
-
Immediately before use, dissolve this compound in anhydrous DMSO to a known concentration.
-
Add a 10- to 50-fold molar excess of the dissolved crosslinker to the Protein-NH₂ solution.[11]
-
Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C.[11]
-
Remove excess, unreacted crosslinker using a desalting column equilibrated with Thiol-Reactive Buffer.
Step 2: Reaction of Maleimide-Activated Protein with Thiol-Containing Molecule
-
Add the thiol-containing molecule (Molecule-SH) to the desalted maleimide-activated protein solution. A molar ratio of 1.5 to 20 times the maleimide-activated protein can be used as a starting point for optimization.
-
Incubate for 2 hours at room temperature.[12]
-
Quench the reaction by adding a quenching solution to react with any excess maleimide groups.
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.
Protocol 2: Reduction of Disulfide Bonds with TCEP
-
Dissolve the protein or peptide with disulfide bonds in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Prepare a stock solution of TCEP in the same buffer.
-
Add a 10- to 50-fold molar excess of TCEP to the protein/peptide solution.
-
Incubate for 30-60 minutes at room temperature.
-
The reduced protein/peptide is now ready for conjugation with the maleimide-activated molecule (Protocol 1, Step 2). TCEP does not need to be removed.[5][12]
Visualizations
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 9. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Mal-amido-PEG2-NHS, 955094-26-5 | BroadPharm [broadpharm.com]
- 15. benchchem.com [benchchem.com]
- 16. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting – MDR Research [mdrresearch.nl]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Mal-amido-PEG2-NHS Ester Bioconjugation
Welcome to the technical support center for Mal-amido-PEG2-NHS ester. This resource provides troubleshooting guidance and frequently asked questions to help you achieve successful bioconjugation while minimizing hydrolysis of the NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound inactivation during my reaction?
The primary cause of inactivation is the hydrolysis of the N-hydroxysuccinimide (NHS) ester functional group.[1][2] In an aqueous environment, the NHS ester can react with water, leading to the formation of an unreactive carboxyl group.[1] This competing reaction reduces the efficiency of the desired conjugation to primary amines on your target molecule.[1]
Q2: What factors influence the rate of NHS ester hydrolysis?
Several factors significantly impact the rate of hydrolysis:
-
pH: The rate of hydrolysis increases significantly with higher pH.[1][2][3]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[1]
-
Moisture: this compound is moisture-sensitive. It is crucial to protect the reagent from moisture during storage and handling to prevent premature hydrolysis.[1][2][4][5]
Q3: What is the optimal pH for reacting this compound with a primary amine?
The optimal pH for the reaction of NHS esters with primary amines is between 7.2 and 8.5.[3][6] While the reaction with amines is faster at higher pH, so is the rate of hydrolysis.[1][3] A pH range of 7.2-7.5 often provides a good balance between efficient conjugation and minimal hydrolysis.[1][2]
Q4: Can I use a Tris-based buffer for my conjugation reaction?
No, it is not recommended to use buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[1][5] These buffers will compete with your target molecule for reaction with the NHS ester, leading to lower conjugation yields.[1][5]
Q5: How should I prepare and store my this compound?
Due to its moisture sensitivity, this compound should be stored at -20°C with a desiccant.[2][7][8] Before opening the vial, it is essential to allow it to equilibrate to room temperature to prevent condensation of moisture inside the container.[1][2][4][5][7] For use, dissolve the required amount of the ester in a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before the reaction.[1][2][3] Do not store the reagent in solution.[1][5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Conjugation Yield | Hydrolysis of the NHS ester: The crosslinker is being inactivated before it can react with your amine-containing molecule. | Optimize Reaction pH: Perform the NHS ester reaction within a pH range of 7.2-7.5.[1][2] Control Temperature: Conduct the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[1] Use Freshly Prepared Ester Solution: Prepare the this compound solution in dry DMSO or DMF immediately before use.[1][5] |
| Incorrect Buffer Composition: The buffer contains primary amines (e.g., Tris, glycine) that are competing with the target molecule. | Use an Amine-Free Buffer: Switch to a buffer system that does not contain primary amines, such as Phosphate-Buffered Saline (PBS) at pH 7.2-7.5.[1][2][5] | |
| Precipitation of the Ester: The this compound has limited solubility in aqueous buffers and may precipitate. | Dissolve in Organic Solvent First: Dissolve the ester in a minimal amount of dry DMSO or DMF before adding it to your aqueous reaction mixture. The final concentration of the organic solvent should typically be below 10% to avoid denaturation of proteins.[1][2] | |
| No Conjugation Observed | Inactive NHS Ester: The this compound may have hydrolyzed due to improper storage or handling. | Test Reagent Activity: You can perform a simple hydrolysis assay to check the reactivity of your NHS ester.[4][9] Use a Fresh Vial of Reagent: If the reagent is old or has been opened multiple times, consider using a new, unopened vial. |
| Insufficient Molar Excess of Ester: The amount of this compound is not sufficient to achieve the desired level of conjugation. | Increase Molar Excess: A 10- to 50-fold molar excess of the crosslinker over the amount of the amine-containing protein is generally recommended. For more dilute protein solutions, a greater molar excess may be required.[2] |
Quantitative Data Summary
The stability of the NHS ester is highly dependent on pH and temperature. The following table summarizes the half-life of NHS esters under different conditions.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[10] |
| 7.0 | 25 | ~7 hours[9] |
| 8.0 | 25 | 1 hour[11] |
| 8.6 | 4 | 10 minutes[10][11] |
| 9.0 | 25 | minutes[9] |
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Protein (Amine-Containing) to a Sulfhydryl-Containing Molecule
This protocol describes the activation of an amine-containing protein with this compound, followed by conjugation to a sulfhydryl-containing molecule.
Materials:
-
This compound
-
Dry, high-quality DMSO or DMF
-
Amine-containing protein (Protein-NH₂)
-
Sulfhydryl-containing molecule (Molecule-SH)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5 (must be free of primary amines)
-
Desalting columns
Procedure:
Step 1: Activation of the Amine-Containing Protein
-
Prepare your Protein-NH₂ in the Conjugation Buffer. If the protein is in a buffer containing primary amines, perform a buffer exchange into the Conjugation Buffer.
-
Immediately before use, dissolve the this compound in dry DMSO or DMF to create a stock solution (e.g., 10 mM).[1]
-
Add the calculated amount of the this compound stock solution to your Protein-NH₂ solution. A 10- to 50-fold molar excess of the ester is a good starting point.[2]
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[1][2]
Step 2: Removal of Excess Crosslinker
-
Remove the non-reacted this compound using a desalting column equilibrated with the Conjugation Buffer. This step is critical to prevent the maleimide (B117702) group from being quenched.[1]
Step 3: Conjugation to the Sulfhydryl-Containing Molecule
-
Ensure your Molecule-SH has a free (reduced) sulfhydryl group. If necessary, reduce any disulfide bonds with a reducing agent like TCEP and subsequently remove the reducing agent.
-
Combine the desalted, maleimide-activated Protein-NH₂ with your Molecule-SH. The optimal molar ratio should be determined empirically.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[2]
Step 4: Quenching (Optional)
-
To stop the reaction, you can add a small molecule containing a free sulfhydryl, such as cysteine or 2-mercaptoethanol.[1]
Protocol 2: Analytical Method to Detect NHS Ester Hydrolysis
This protocol provides a method to assess the activity of your this compound by measuring the amount of N-hydroxysuccinimide (NHS) released upon hydrolysis.
Principle:
The hydrolysis of an NHS ester releases NHS, which has a characteristic absorbance at 260-280 nm.[4] By comparing the absorbance of a solution of the NHS ester before and after intentional base-catalyzed hydrolysis, one can estimate the amount of active ester.[4][9]
Materials:
-
This compound
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.2)
-
0.5-1.0 N NaOH
-
Spectrophotometer
Procedure:
-
Weigh 1-2 mg of the this compound to be tested into a tube.
-
Dissolve the ester in 2 ml of the amine-free buffer. If the ester is not directly water-soluble, first dissolve it in 0.25 ml of DMSO or DMF, and then add 2 ml of the buffer.[4]
-
Prepare a control tube containing the same buffer and organic solvent (if used).[4]
-
Zero the spectrophotometer at 260 nm using the control tube.
-
Measure the absorbance of the NHS ester solution.
-
To the NHS ester solution, add a small volume of 0.5-1.0 N NaOH to induce rapid hydrolysis.
-
Immediately (within 1 minute), measure the absorbance of the base-hydrolyzed solution at 260 nm.[9]
Interpretation of Results:
-
Active NHS Ester: If the absorbance of the base-hydrolyzed solution is significantly greater than the initial absorbance, the NHS ester is active.
-
Inactive (Hydrolyzed) NHS Ester: If there is no measurable increase in absorbance after adding NaOH, the NHS ester is likely hydrolyzed and inactive.[9]
Visualizations
Caption: Reaction pathways for amidation and hydrolysis of this compound.
Caption: Experimental workflow for a two-step bioconjugation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. lumiprobe.com [lumiprobe.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. broadpharm.com [broadpharm.com]
- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. interchim.fr [interchim.fr]
- 8. medkoo.com [medkoo.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - FR [thermofisher.com]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
Technical Support Center: Optimizing pH for Mal-amido-PEG2-NHS Ester Reactions
Welcome to the technical support center for Mal-amido-PEG2-NHS ester and related heterobifunctional crosslinkers. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help you optimize your conjugation strategy, with a specific focus on the critical role of reaction pH.
Frequently Asked Questions (FAQs)
Q1: What are the reactive groups on this compound and what do they target?
A1: this compound is a heterobifunctional crosslinker with two distinct reactive moieties:
-
Maleimide (B117702): This group specifically reacts with sulfhydryl (thiol, -SH) groups, typically found on cysteine residues in proteins and peptides.
-
N-hydroxysuccinimide (NHS) Ester: This group reacts with primary amines (-NH2), such as those on the side chain of lysine (B10760008) residues or the N-terminus of a polypeptide chain.[1][2]
Q2: What is the optimal pH for each reactive group?
A2: The two reactive ends of the linker have different optimal pH ranges for achieving high specificity and efficiency.
-
The maleimide-thiol reaction is most efficient and highly selective at a pH range of 6.5-7.5 .[3][4][5] Within this range, the reaction with thiols is approximately 1,000 times faster than with amines.[3][6]
-
The NHS ester-amine reaction is most effective at a slightly alkaline pH of 8.3-8.5 .[7][8] A broader functional range is often cited as pH 7.2-9.0.[9][10]
Q3: Why is pH control so critical for these reactions?
A3: pH control is crucial because it governs the balance between the desired conjugation reaction and competing side reactions, primarily hydrolysis.
-
For NHS esters , increasing the pH enhances the nucleophilicity of primary amines (favoring conjugation), but it also dramatically increases the rate of hydrolysis, where water attacks the ester, rendering it inactive.[10][11][12]
-
For maleimides , pH values above 7.5 cause the group to lose its specificity for thiols and begin reacting with primary amines.[3][13] Higher pH also increases the rate of maleimide ring hydrolysis, which inactivates the linker.[3][5]
Q4: Can I perform a one-pot conjugation with both my amine- and thiol-containing molecules?
A4: A one-pot reaction is not recommended due to the conflicting pH requirements of the two reactive groups. A pH of 7.2-7.5 is often used as a compromise, but this leads to a slower NHS ester reaction and potential for side reactions.[5][14] For optimal results, a two-step conjugation strategy is strongly advised.[5][14]
Q5: What is the recommended reaction strategy for this type of crosslinker?
A5: A sequential, two-step process is the most reliable method. The most common approach is to react the NHS ester first, followed by the maleimide.
-
Step 1 (Amine Reaction): React the amine-containing molecule with the this compound at pH 7.2-7.5. This pH is a compromise that allows the amine reaction to proceed while minimizing maleimide hydrolysis.
-
Purification: Remove the excess, unreacted linker using desalting columns or dialysis.
-
Step 2 (Thiol Reaction): Add the thiol-containing molecule to the maleimide-activated intermediate at pH 6.5-7.5 to complete the conjugation.
Data Presentation
For successful conjugation, it is essential to understand the optimal conditions for each reactive group and the competing hydrolytic side reactions.
Table 1: pH Reaction Guide for Maleimide and NHS Ester Moieties
| Moiety | Target Group | Optimal pH Range | Key Considerations |
| Maleimide | Sulfhydryl (-SH) | 6.5 - 7.5[3][5] | - Reaction with amines occurs at pH > 7.5.[13]- Hydrolysis increases at pH > 7.5.[14]- Ensure thiols are reduced and free. |
| NHS Ester | Primary Amine (-NH2) | 8.3 - 8.5[15][8][11] | - Reaction is very slow at pH < 7.[7][11]- Hydrolysis is a major competing reaction and its rate increases significantly with pH.[9][10]- Avoid buffers containing primary amines (e.g., Tris, Glycine).[9] |
Table 2: Impact of pH on the Hydrolytic Stability of NHS Esters
This table illustrates the rapid decrease in NHS ester stability as pH increases. Data is generalized from studies on various NHS ester compounds at low temperatures.
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 0 | 4 - 5 hours[10][12] |
| 8.0 | Room Temp | ~3.5 hours[16][17] |
| 8.5 | Room Temp | ~3 hours[16][17] |
| 8.6 | 4 | 10 minutes[10][12] |
| 9.0 | Room Temp | ~2 hours[16][17] |
Troubleshooting Guide
Problem: Low or No Yield in Step 1 (Amine-Linker Conjugation)
| Possible Cause | Recommended Solution |
| NHS Ester Hydrolysis | The reagent is moisture-sensitive.[14] Prepare fresh stock solutions of the linker in an anhydrous solvent like DMSO or DMF immediately before use.[11] Avoid delays after adding it to the aqueous reaction buffer. |
| Incorrect Reaction pH | The reaction is inefficient below pH 7.0 because the target amines are protonated (-NH3+) and non-nucleophilic.[11] Ensure the reaction buffer is within the pH 7.2-8.5 range. |
| Competing Nucleophiles in Buffer | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the NHS ester.[9] Use amine-free buffers such as Phosphate Buffered Saline (PBS), HEPES, or sodium bicarbonate.[15][11] |
| Improper Reagent Storage | Store the linker at -20°C with a desiccant.[14] Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. |
Problem: Low or No Yield in Step 2 (Thiol-Intermediate Conjugation)
| Possible Cause | Recommended Solution |
| Maleimide Hydrolysis | The maleimide ring may have hydrolyzed during the first reaction step or subsequent purification. Ensure the pH for the first step did not exceed 7.5.[5] |
| Oxidized Thiols | Sulfhydryl groups can oxidize to form disulfide bonds (-S-S-), which do not react with maleimides.[4] Pre-treat your thiol-containing molecule with a reducing agent like TCEP. TCEP is often preferred as it does not need to be removed prior to conjugation.[4] If using DTT, it must be completely removed before adding the maleimide-activated protein.[4] |
| Incorrect Reaction pH | The maleimide-thiol reaction is most efficient at pH 6.5-7.5.[3] Verify the pH of your reaction buffer. |
| Loss of Specificity | If the pH of the reaction drifts above 7.5, the maleimide group can react with amines on your second protein, leading to a heterogeneous product.[3][13] Maintain a pH of 6.5-7.5 for the thiol conjugation step. |
Experimental Protocols
Protocol 1: Recommended Two-Step Conjugation (NHS Ester Reaction First)
This protocol first activates an amine-containing protein (Protein-NH2) with the linker, followed by conjugation to a sulfhydryl-containing molecule (Molecule-SH).
A. Materials
-
Protein-NH2: To be labeled.
-
Molecule-SH: Cysteine-containing peptide or protein.
-
This compound: Dissolved in anhydrous DMSO or DMF.
-
Reaction Buffer A (Amine Reaction): Amine-free buffer, pH 7.2-7.5 (e.g., 0.1 M phosphate, 150 mM NaCl, 2 mM EDTA).
-
Reaction Buffer B (Thiol Reaction): Amine-free buffer, pH 7.0 (e.g., 0.1 M phosphate, 150 mM NaCl, 2 mM EDTA).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Reducing Agent (Optional): TCEP solution.
-
Purification: Desalting column (e.g., Sephadex G-25).
B. Procedure
-
Prepare Protein-NH2: Dissolve Protein-NH2 in Reaction Buffer A to a concentration of 1-10 mg/mL.[11]
-
Activate with Linker: Immediately before use, prepare a 10-20 mM stock solution of the linker in anhydrous DMSO. Add a 10- to 20-fold molar excess of the linker to the Protein-NH2 solution.
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Purify the Intermediate: Remove excess, non-reacted linker by passing the solution through a desalting column equilibrated with Reaction Buffer B. This step is critical to prevent the unreacted linker from reacting with your second molecule.
-
Prepare Molecule-SH: If necessary, reduce disulfide bonds in Molecule-SH by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
Conjugate to Thiol: Add the purified, maleimide-activated protein intermediate to the Molecule-SH solution. A 1:1 to 5:1 molar ratio of intermediate to Molecule-SH is a good starting point.
-
Incubate: React for 2 hours at room temperature.
-
Quench (Optional): To stop the reaction, add a thiol-containing compound like cysteine to a final concentration of ~10 mM.
-
Final Purification: Purify the final conjugate using size exclusion chromatography or another appropriate method to remove unreacted components.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mal-amido-PEG2-NHS, 955094-26-5 | BroadPharm [broadpharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. interchim.fr [interchim.fr]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. researchgate.net [researchgate.net]
- 17. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
How to remove excess Mal-amido-PEG2-NHS ester after conjugation
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the removal of excess Mal-amido-PEG2-NHS ester following a bioconjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after conjugation?
A1: It is critical to remove unreacted this compound to prevent unwanted side reactions in downstream applications. The highly reactive NHS ester can continue to react with any primary amines present, potentially labeling other molecules or surfaces and interfering with subsequent analytical techniques or biological assays.[1] A pure conjugate is essential for accurate characterization and reliable performance.
Q2: Should I quench the reaction before purification?
A2: Yes, quenching the reaction is a highly recommended step before purification. Quenching deactivates the unreacted NHS esters, preventing further labeling during the purification process and ensuring the stability of your conjugate.[2][3]
Q3: What are the most common methods for removing the excess PEG linker?
A3: The primary methods for removing small molecules like this compound are based on size-based separation.[3] The most effective and widely used techniques include:
-
Dialysis: A membrane-based technique that separates molecules based on size through passive diffusion.[4][5]
-
Size Exclusion Chromatography (SEC): A chromatographic method that separates molecules based on their hydrodynamic volume.[][]
-
Tangential Flow Filtration (TFF) / Diafiltration: A pressure-driven membrane filtration process that is highly efficient and scalable.[8][9][10]
Q4: How do I choose the best purification method for my experiment?
A4: The optimal method depends on your sample volume, the molecular weight of your conjugated molecule, required purity, and available equipment. The table below provides a general comparison to aid in your decision.
| Feature | Dialysis | Size Exclusion Chromatography (SEC) | Tangential Flow Filtration (TFF) |
| Principle | Passive diffusion across a semi-permeable membrane | Separation by hydrodynamic volume | Convective transport through a semi-permeable membrane |
| Sample Volume | Wide range (µL to L) | Small to large scale | Small to large scale (highly scalable) |
| Speed | Slow (can take hours to days) | Relatively fast (minutes to hours) | Fast and efficient |
| Purity Achieved | Good | High | Very High |
| Key Advantage | Simple, requires minimal specialized equipment | High resolution, good for analytical and preparative scale | Fast, scalable, and efficient for buffer exchange |
| Considerations | Time-consuming, potential for sample dilution | Requires a chromatography system, potential for product dilution | Requires a TFF system, potential for membrane fouling |
Troubleshooting Guides
Issue 1: Incomplete Removal of Excess Linker
If you observe the presence of unreacted this compound in your final product, consider the following troubleshooting steps for your chosen purification method.
Method: Dialysis
| Potential Cause | Recommended Solution |
| Insufficient Dialysis Time | Extend the dialysis duration. Most dialysis processes are complete within 4-24 hours, but this can vary.[11] |
| Inadequate Buffer Volume | Use a significantly larger volume of dialysis buffer (dialysate) compared to your sample volume. A ratio of at least 100:1 (buffer:sample) is recommended.[11] |
| Infrequent Buffer Changes | Change the dialysis buffer multiple times. Each change re-establishes the concentration gradient, driving the diffusion of the small linker molecules out of the sample.[11] Aim for at least two to three buffer changes. |
| Incorrect Membrane MWCO | Ensure the Molecular Weight Cut-Off (MWCO) of the dialysis membrane is appropriate. It should be significantly smaller than your conjugated protein to ensure its retention, while allowing the smaller PEG linker to pass through. |
Method: Size Exclusion Chromatography (SEC)
| Potential Cause | Recommended Solution |
| Poor Column Resolution | Optimize the column length and pore size for your specific separation needs. A longer column or a resin with a smaller pore size may improve the separation between your large conjugate and the small, unreacted linker. |
| Suboptimal Flow Rate | Reduce the flow rate to increase the interaction time with the resin, which can enhance resolution. |
| Incorrect Mobile Phase | Ensure the mobile phase is compatible with your molecule and the column. The presence of certain additives, like arginine, can reduce non-specific interactions and improve peak shape.[12] |
Method: Tangential Flow Filtration (TFF)
| Potential Cause | Recommended Solution |
| Insufficient Diafiltration Volumes | Increase the number of diafiltration volumes (DVs). For efficient removal of small molecules, 5-10 DVs are typically required. Studies have shown that 10 DVs can reduce small molecule concentration by over 10,000-fold.[9] |
| Incorrect Membrane MWCO | Select a membrane with a Molecular Weight Cut-Off (MWCO) that is 3 to 6 times smaller than the molecular weight of your target conjugate to ensure its retention.[13] |
| Membrane Fouling | Optimize the transmembrane pressure (TMP) and feed flow rate to minimize membrane fouling, which can hinder the passage of the small linker molecules into the permeate. |
Issue 2: Low Yield or Aggregation of the Conjugated Product
Low recovery or the presence of aggregates in your purified sample can be addressed by optimizing your purification protocol.
Method: Dialysis
| Potential Cause | Recommended Solution |
| Protein Precipitation | If your protein is sensitive to changes in buffer composition, consider a gradual buffer exchange by incrementally changing the dialysis buffer composition. |
| Non-specific Binding | Use low-protein-binding membranes, which are often coated to minimize adsorption. |
Method: Size Exclusion Chromatography (SEC)
| Potential Cause | Recommended Solution |
| Harsh Purification Conditions | High pressure from an excessive flow rate can induce aggregation. Reduce the flow rate to minimize this risk.[3] |
| Molecule Instability | The PEGylation process itself can sometimes alter the stability of the molecule. Ensure your mobile phase buffer is optimal for the stability of your conjugate. |
| Non-specific Interaction with Resin | PEGylated proteins can sometimes interact with silica-based SEC columns, leading to poor recovery and peak tailing.[14] Consider using a polymer-based column or adding modifiers like arginine to the mobile phase to reduce these interactions.[12] |
Method: Tangential Flow Filtration (TFF)
| Potential Cause | Recommended Solution |
| Shear-induced Aggregation | Optimize the feed flow rate and pump speed to minimize shear stress on the molecule, which can be a cause of aggregation.[15] |
| Membrane Adsorption | Select a membrane material with low protein binding properties, such as regenerated cellulose (B213188) or polyethersulfone (PES). |
Experimental Protocols & Workflows
Quenching the Conjugation Reaction
Before initiating the purification process, it is essential to quench any unreacted NHS esters.
Protocol:
-
Prepare a quenching solution of Tris buffer or glycine (B1666218) at a concentration of 20-50 mM.[2]
-
Add the quenching solution to your reaction mixture. A 10-fold molar excess of the quenching agent over the initial amount of the NHS-ester linker is recommended.[3]
-
Incubate the reaction for at least 30-60 minutes at room temperature to ensure all active NHS esters are deactivated.[2]
Purification Method 1: Dialysis
This protocol is suitable for removing small molecules from larger biomolecules.
Protocol:
-
Membrane Preparation: Select a dialysis membrane with an appropriate MWCO. Pre-wet the membrane according to the manufacturer's instructions.
-
Sample Loading: Load your quenched reaction mixture into the dialysis tubing or cassette, ensuring to leave some space for potential volume increase.
-
Dialysis: Immerse the sealed dialysis bag/cassette in a large volume of dialysis buffer (e.g., PBS), with a buffer to sample volume ratio of at least 100:1.[11]
-
Stirring: Gently stir the dialysis buffer at a low speed (e.g., 200-300 rpm) to facilitate efficient exchange.[5]
-
Buffer Exchange: For optimal removal, perform at least two to three buffer changes. A typical schedule is to dialyze for 2-4 hours, change the buffer, dialyze for another 2-4 hours, change the buffer again, and then dialyze overnight at 4°C.[11]
-
Sample Recovery: Carefully remove the dialysis bag/cassette from the buffer and recover your purified conjugate.
Purification Method 2: Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size as they pass through a column packed with a porous resin.
Protocol:
-
System Equilibration: Equilibrate the SEC column with a suitable mobile phase (e.g., PBS, pH 7.4) until a stable baseline is achieved. This usually requires flushing with at least two column volumes.
-
Sample Preparation: Filter your quenched reaction mixture through a 0.22 µm syringe filter to remove any particulates.
-
Sample Injection: Inject the filtered sample onto the column.
-
Elution: Elute the sample with the mobile phase at an optimized flow rate. Larger molecules (your conjugate) will elute first, followed by smaller molecules (unreacted PEG linker and quenching agent).
-
Fraction Collection: Monitor the elution profile using UV absorbance at 280 nm and collect fractions corresponding to the peak of your purified conjugate.
-
Analysis: Analyze the collected fractions by a suitable method (e.g., SDS-PAGE) to confirm the purity of your PEGylated product.
Purification Method 3: Tangential Flow Filtration (TFF)
TFF is a rapid and scalable method for buffer exchange and removal of small molecules.
Protocol:
-
System Preparation: Install a TFF cassette with an appropriate MWCO (3-6 times smaller than your conjugate).[13] Flush and equilibrate the system with the diafiltration buffer.
-
Sample Loading: Load the quenched reaction mixture into the system reservoir.
-
Concentration (Optional): Concentrate the sample to a target concentration, typically between 25 to 30 g/L for antibody-drug conjugates.[8]
-
Diafiltration: Perform diafiltration in constant-volume mode by adding diafiltration buffer to the reservoir at the same rate as the permeate is being removed. Perform 5-10 diafiltration volumes for efficient removal of the excess linker.
-
Final Concentration: Concentrate the purified sample to the desired final volume.
-
Product Recovery: Recover the purified and concentrated conjugate from the system.
Quantitative Data on Purification Efficiency
The efficiency of removing unreacted small molecules can be very high with methods like TFF.
| Method | Analyte | Removal Efficiency | Reference |
| Tangential Flow Filtration | Free linker-drug | 99.8% reduction | [16][17] |
| Tangential Flow Filtration | DMSO (organic solvent) | >99.99% reduction (4-log) with 10 diafiltration volumes | [9] |
For SEC, while specific percentage removal data is less commonly published in a generalized format, the technique is known for providing high-purity products by effectively separating the conjugate from unreacted PEG and other small molecules.[][][18] The efficiency is dependent on the resolution achieved, which is influenced by the column choice and running conditions.
Dialysis efficiency is dependent on the number of buffer exchanges and the total dialysis time. With an adequate number of buffer changes, the concentration of small contaminants can be decreased to negligible levels.[11]
References
- 1. blog.truegeometry.com [blog.truegeometry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protein Dialysis, Desalting, Concentrators, & Small Molecule Removal | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research - MetwareBio [metwarebio.com]
- 8. Tangential Flow Filtration in the Antibody Drug Conjugate (ADC) Manufacturing Process [sigmaaldrich.com]
- 9. adcreview.com [adcreview.com]
- 10. researchgate.net [researchgate.net]
- 11. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. repligen.com [repligen.com]
- 14. agilent.com [agilent.com]
- 15. Effect of tangential flow filtration process parameters on antibody-drug conjugates [morressier.com]
- 16. researchgate.net [researchgate.net]
- 17. Single-step purification and formulation of antibody-drug conjugates using a miniaturized tangential flow filtration system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Side reactions of Mal-amido-PEG2-NHS ester and how to avoid them
Welcome to the technical support center for Mal-amido-PEG2-NHS ester. This guide is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this heterobifunctional crosslinker while avoiding common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive groups of this compound and what do they target?
This compound is a heterobifunctional crosslinker possessing two distinct reactive moieties:
-
N-hydroxysuccinimide (NHS) ester: This group reacts with primary amines (-NH2), such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[1][2]
-
Maleimide (B117702): This group specifically reacts with sulfhydryl (thiol) groups (-SH), typically found on cysteine residues, to form a stable thioether bond.[3][4]
The polyethylene (B3416737) glycol (PEG) spacer (PEG2) is a short, hydrophilic chain that increases the solubility of the crosslinker in aqueous solutions.[5][6][7]
Q2: What are the major side reactions I should be aware of when using this compound?
The primary side reactions are associated with the hydrolysis of the reactive groups and off-target reactions.
-
NHS Ester Hydrolysis: The NHS ester can react with water and hydrolyze, rendering it inactive. This reaction is highly pH-dependent, with the rate of hydrolysis increasing significantly at higher pH.[1][2][8]
-
Maleimide Hydrolysis: The maleimide ring can also undergo hydrolysis, particularly at pH values above 7.5.[3][4] This opens the ring to form a maleamic acid derivative that is unreactive towards thiols.[3]
-
Maleimide Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, creating a competitive side reaction with the intended thiol-maleimide conjugation.[3]
-
Thiazine (B8601807) Rearrangement: A specific side reaction can occur if the targeted cysteine residue is at the N-terminus of a peptide or protein. The N-terminal amine can attack the succinimide (B58015) ring of the thioether conjugate, leading to a thiazine rearrangement. This is more prominent at basic pH.[9][10][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency | Hydrolysis of NHS ester: Reaction pH is too high or reaction time is too long. | Perform the NHS ester reaction at a pH between 7.2 and 8.0.[1] Use freshly prepared solutions of the crosslinker. |
| Hydrolysis of maleimide: Reaction pH is too high. | Perform the maleimide-thiol reaction at a pH between 6.5 and 7.5.[3] | |
| Protonated amines: Reaction pH is too low for the NHS ester reaction. | Ensure the pH is high enough to deprotonate a sufficient amount of the primary amines (typically pH 7.2-8.5).[1][12] | |
| Competitive reagents in buffer: Buffers containing primary amines (e.g., Tris, glycine) or thiols (e.g., DTT, 2-mercaptoethanol) will compete with the target molecules.[1][13] | Use non-amine, non-thiol containing buffers such as phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer.[1] | |
| Protein Aggregation/Precipitation | Excessive crosslinking: Using too high a concentration of the crosslinker can lead to intermolecular crosslinking and aggregation. | Optimize the molar ratio of the crosslinker to the protein. A 10- to 50-fold molar excess of crosslinker over the amine-containing protein is a general starting point.[13] |
| Change in protein properties: Modification of surface residues can alter the protein's solubility. | The hydrophilic PEG spacer in this compound helps to mitigate this, but optimization of the degree of labeling is still important. | |
| Lack of Specificity (Cross-reactivity) | Maleimide reaction with amines: Performing the maleimide reaction at a pH above 7.5. | Maintain the pH of the maleimide-thiol reaction between 6.5 and 7.5 to ensure chemoselectivity for thiols.[3] |
| Simultaneous reaction: Performing a one-step reaction where both reactive groups can react with both molecules. | Employ a two-step conjugation strategy. First, react the NHS ester with the amine-containing molecule, then purify to remove excess crosslinker before adding the thiol-containing molecule.[13] |
Quantitative Data Summary
The stability of the NHS ester and the selectivity of the maleimide group are critically dependent on the pH of the reaction buffer.
Table 1: pH-Dependent Hydrolysis of NHS Ester
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[1][8] |
| 8.6 | 4 | 10 minutes[1][8] |
Table 2: pH-Dependent Reactivity of Maleimide
| pH Range | Thiol Reactivity | Amine Reactivity | Recommendation |
| 6.5 - 7.5 | High | Negligible (reaction with thiols is ~1000x faster at pH 7.0)[3] | Optimal for selective thiol conjugation. [3] |
| > 7.5 | High | Increases, becomes competitive with thiol reaction[3] | Avoid to prevent side reactions with amines. |
Experimental Protocols
Two-Step Conjugation Protocol
This is the recommended procedure to minimize side reactions.
Step 1: Reaction of NHS Ester with Amine-Containing Protein (Protein-NH2)
-
Buffer Preparation: Prepare a suitable buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5. Avoid buffers with primary amines.[1]
-
Protein Preparation: Dissolve the amine-containing protein in the reaction buffer at a concentration of 1-10 mg/mL.[12]
-
Crosslinker Preparation: Immediately before use, dissolve this compound in a dry, water-miscible organic solvent such as DMSO or DMF to a concentration of ~10 mM.[13]
-
Reaction: Add a 10- to 20-fold molar excess of the dissolved crosslinker to the protein solution. Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.[1]
-
Removal of Excess Crosslinker: Remove non-reacted crosslinker using a desalting column or dialysis against a buffer with a pH of 6.5-7.5 (e.g., PBS). This step is crucial to prevent the maleimide group from reacting with any remaining free amines on the first protein.
Step 2: Reaction of Maleimide with Thiol-Containing Molecule (Molecule-SH)
-
Molecule Preparation: Dissolve the thiol-containing molecule in a suitable buffer (pH 6.5-7.5). If the thiol is on a protein, ensure any disulfide bonds are reduced and the reducing agent is removed prior to this step.
-
Reaction: Add the maleimide-activated protein from Step 1 to the thiol-containing molecule. A 1:1 to 1.5:1 molar ratio of maleimide-activated protein to thiol-containing molecule is a good starting point. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, add a small molecule thiol such as cysteine or 2-mercaptoethanol (B42355) to a final concentration of ~10-50 mM to react with any remaining maleimide groups.
Visualizing Reaction Pathways and Workflows
Desired Two-Step Conjugation Pathway
Caption: Recommended two-step workflow for conjugation.
Common Side Reactions to Avoid
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. Maleimide-PEG2-NHS Ester | 955094-26-5 [chemicalbook.com]
- 6. medkoo.com [medkoo.com]
- 7. Mal-amido-PEG2-NHS Datasheet DC Chemicals [dcchemicals.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. bachem.com [bachem.com]
- 10. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmiweb.com [pharmiweb.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Mal-amido-PEG2-NHS ester storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Mal-amido-PEG2-NHS ester, alongside troubleshooting guides and frequently asked questions to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: Proper storage is critical to maintain the reactivity of the reagent. Both the maleimide (B117702) and NHS ester moieties are susceptible to degradation if not stored correctly.
| Storage Condition | Solid Form | In Anhydrous Solvent (e.g., DMSO, DMF) |
| Long-term | -20°C in a desiccator, protected from light.[1][2][3] | -80°C for up to 6 months; -20°C for up to 1 month.[4] |
| Short-term | 0 - 4°C for days to weeks, in a desiccator.[1] | Not recommended. Prepare fresh solutions for each use.[3][5] |
Q2: The reagent vial is cold. Can I open it immediately?
A2: No. It is crucial to allow the vial to equilibrate to room temperature before opening.[3][6] Opening a cold vial can cause moisture from the air to condense inside, leading to hydrolysis of the NHS ester and rendering the reagent inactive.
Q3: What solvents are recommended for dissolving this compound?
A3: this compound should be dissolved in a high-quality, anhydrous (water-free) organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[2][3][7][8] Do not store the reagent in solution for extended periods as the NHS ester is prone to hydrolysis.[3][5]
Q4: What buffers should I use for my conjugation reaction?
A4: The choice of buffer is critical for a successful conjugation.
-
For the NHS ester-amine reaction: Use an amine-free buffer with a pH between 7.2 and 8.5, with the optimal pH being 8.3-8.5.[1][8][9][10] Commonly used buffers include phosphate-buffered saline (PBS), HEPES, and sodium bicarbonate/carbonate.[1][6][10][11] Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[1]
-
For the maleimide-thiol reaction: Use a buffer with a pH between 6.5 and 7.5.[3][12] This pH range allows for specific and efficient reaction with sulfhydryl groups while minimizing hydrolysis of the maleimide group, which can occur at pH > 7.5.[3]
Q5: At what pH are the NHS ester and maleimide groups most stable?
A5: The stability of both reactive groups is pH-dependent. The NHS ester is highly susceptible to hydrolysis, especially at higher pH. The maleimide group is more stable but can also hydrolyze at elevated pH.
| pH | NHS Ester Stability (Half-life) | Maleimide Group Stability |
| 5.5 | - | Very stable, hydrolysis is extremely slow.[13] |
| 7.0 (at 0°C) | 4-5 hours.[10] | Stable for at least 64 hours at 4°C.[12] |
| 7.4 (at 37°C) | - | Rate of hydrolysis increases significantly compared to lower temperatures.[13] |
| 8.0 (at 25°C) | 1 hour. | Hydrolysis becomes more noticeable.[12] |
| 8.6 (at 4°C) | 10 minutes.[10] | - |
| >7.5 | Rapid hydrolysis.[9] | Loses specificity for sulfhydryls and hydrolysis rate increases.[3] |
Troubleshooting Guides
Issue 1: Low or No Conjugation Efficiency
Q: I am seeing very little or no desired product after my conjugation reaction. What could be the cause?
A: Low conjugation efficiency is a common problem that can often be traced back to a few key factors.
-
Possible Cause 1: Inactive Reagent due to Hydrolysis.
-
Troubleshooting Steps:
-
Ensure the this compound has been stored correctly in a desiccator at -20°C.
-
Always allow the reagent vial to warm to room temperature before opening to prevent moisture contamination.
-
Prepare the reagent solution in anhydrous DMSO or DMF immediately before use. Do not use pre-made stock solutions that have been stored.[3][5]
-
-
-
Possible Cause 2: Incompatible Buffer.
-
Troubleshooting Steps:
-
Verify that your reaction buffer for the NHS ester-amine coupling does not contain primary amines (e.g., Tris, glycine).[1] These will compete with your target molecule.
-
Check the pH of your buffers. For the NHS ester reaction, the pH should be between 7.2 and 8.5.[1] For the maleimide reaction, the pH should be between 6.5 and 7.5.[3] Use a calibrated pH meter for accuracy.
-
-
-
Possible Cause 3: Suboptimal Reaction Conditions.
-
Troubleshooting Steps:
-
If you suspect NHS ester hydrolysis is an issue, consider performing the reaction at 4°C for a longer duration (e.g., overnight) instead of at room temperature.[1]
-
Increase the molar excess of the this compound. A 10- to 50-fold molar excess over the amine-containing protein is a good starting point.[3]
-
Ensure your protein concentration is sufficiently high (a concentration of at least 2 mg/mL is recommended) to favor the reaction with the NHS ester over hydrolysis.[1]
-
-
Issue 2: Protein Precipitation or Aggregation During/After Conjugation
Q: My protein has precipitated out of solution after adding the crosslinker. Why is this happening and what can I do?
A: Protein precipitation or aggregation post-labeling can occur due to several factors that alter the physicochemical properties of the protein.
-
Possible Cause 1: Over-labeling.
-
Explanation: The addition of too many crosslinker molecules can change the protein's surface charge and isoelectric point (pI), leading to a decrease in solubility.[11]
-
Troubleshooting Steps:
-
Reduce the molar excess of the this compound in your reaction.
-
Perform a titration experiment to determine the optimal linker-to-protein ratio that achieves sufficient labeling without causing precipitation.
-
-
-
Possible Cause 2: Hydrophobicity of the Crosslinker.
-
Explanation: While the PEG spacer in this compound enhances hydrophilicity, adding multiple linkers can still increase the overall hydrophobicity of the protein, promoting self-association and aggregation.[11]
-
Troubleshooting Steps:
-
Try to keep the degree of labeling to a minimum to achieve the desired outcome.
-
Consider using a linker with a longer, more hydrophilic PEG chain if aggregation persists.
-
-
-
Possible Cause 3: Suboptimal Buffer Conditions.
-
Explanation: The buffer's pH, ionic strength, or the lack of stabilizing agents can make the protein more prone to aggregation during the conjugation process.[11]
-
Troubleshooting Steps:
-
Ensure the pH of your buffer is not close to the isoelectric point (pI) of your protein, as this is where protein solubility is at its minimum.
-
Consider including stabilizing excipients, such as 5% glycerol, in your buffers.
-
-
-
Possible Cause 4: High Reagent Concentration.
-
Explanation: Adding the dissolved reagent too quickly can create localized high concentrations, which may lead to uncontrolled reactions and precipitation.[11]
-
Troubleshooting Steps:
-
Add the dissolved this compound to the protein solution slowly and with gentle mixing.
-
-
Experimental Protocols
Detailed Methodology for a Two-Step Conjugation
This protocol outlines the general procedure for conjugating an amine-containing molecule (Molecule A) to a sulfhydryl-containing molecule (Molecule B) using this compound.
Materials:
-
Molecule A (with primary amines) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Molecule B (with free sulfhydryls)
-
This compound
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: Amine-free buffer, pH 6.5-7.5 (e.g., PBS with 1-5 mM EDTA)
-
Desalting column or dialysis equipment
Procedure:
Step 1: Reaction of NHS Ester with Molecule A
-
Prepare Molecule A: Ensure Molecule A is in an appropriate amine-free buffer at a concentration of 1-5 mg/mL.
-
Prepare Reagent Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10-20 mM.
-
Conjugation: Add a 10- to 20-fold molar excess of the dissolved linker to the solution of Molecule A.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[3]
Step 2: Purification of Maleimide-Activated Molecule A
-
Remove Excess Linker: Remove the unreacted this compound using a desalting column or through dialysis against the Conjugation Buffer (pH 6.5-7.5). This step is crucial to prevent the unreacted linker from reacting with Molecule B.
Step 3: Reaction of Maleimide with Molecule B
-
Prepare Molecule B: If Molecule B has disulfide bonds that need to be reduced to generate free sulfhydryls, treat it with a reducing agent like TCEP. If using DTT, it must be removed prior to adding the maleimide-activated Molecule A.
-
Conjugation: Combine the maleimide-activated Molecule A with Molecule B in the Conjugation Buffer. A 1:1 molar ratio is a good starting point, but this may need to be optimized.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[2][14]
Step 4: Final Purification
-
Purify the Conjugate: Purify the final conjugate (Molecule A-Linker-Molecule B) from unreacted components using size exclusion chromatography, dialysis, or another suitable purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. furthlab.xyz [furthlab.xyz]
- 7. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. precisepeg.com [precisepeg.com]
- 10. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. interchim.fr [interchim.fr]
- 13. researchgate.net [researchgate.net]
- 14. biotium.com [biotium.com]
Technical Support Center: Mal-amido-PEG2-NHS Ester Conjugation
Welcome to the technical support center for Mal-amido-PEG2-NHS ester. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, particularly protein aggregation, encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
Mal-amido-PEG2-NHS is a heterobifunctional crosslinker used to covalently link two different molecules.[1][2][3][4][5] It contains two reactive ends:
-
An N-hydroxysuccinimide (NHS) ester , which reacts with primary amines (-NH₂), such as those on lysine (B10760008) residues of proteins, to form stable amide bonds.[1][2][6]
-
A maleimide (B117702) group , which reacts with sulfhydryl groups (-SH), such as those on cysteine residues, to form stable thioether bonds.[1][3][6]
The short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer increases the solubility of the linker in aqueous solutions.[3][4][5] Its most common application is in the creation of Antibody-Drug Conjugates (ADCs), where it links a cytotoxic drug to a monoclonal antibody.[7][8][9]
Q2: Why is my protein or antibody-drug conjugate (ADC) aggregating after conjugation with this compound?
Protein aggregation is a common challenge in ADC development and can arise from multiple factors during and after conjugation.[7][10] The primary causes include:
-
Increased Surface Hydrophobicity : The conjugation of payload-linkers can introduce hydrophobic patches on the antibody's surface.[9][11] To minimize exposure to the aqueous environment, these hydrophobic regions on different molecules can interact, leading to aggregation.[9][12]
-
Over-labeling / High Molar Ratio : Attaching too many linker molecules can significantly alter the protein's surface properties, leading to instability.[1][13] A high molar excess of the crosslinker can lead to uncontrolled modification and precipitation.[14]
-
Change in Isoelectric Point (pI) : The reaction of the NHS ester with primary amines on lysine residues neutralizes their positive charge. This alteration of the protein's net charge and pI can reduce its solubility in a given buffer, causing it to aggregate.[13]
-
Suboptimal Buffer Conditions : The stability of proteins is highly sensitive to the pH, ionic strength, and composition of the buffer.[9][14] Unfavorable conditions can induce conformational changes that expose hydrophobic regions and lead to aggregation.[8][15][16]
-
Presence of Organic Solvents : this compound often requires dissolution in an organic solvent like DMSO before being added to the aqueous reaction buffer.[1][6] High final concentrations of these solvents can denature the protein.[1]
Q3: How can I detect and quantify aggregation in my sample?
Several biophysical techniques can be used to assess the aggregation state of your conjugate:
-
Dynamic Light Scattering (DLS) : Measures the size distribution of particles in a solution, making it excellent for detecting the formation of larger aggregates.
-
Size-Exclusion Chromatography (SEC) : Separates molecules based on their size. An increase in high-molecular-weight species indicates aggregation.[14]
-
Visual Inspection : The most basic method. Cloudiness or visible precipitate is a clear sign of significant aggregation.
-
UV-Vis Spectrophotometry : An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate scattering from aggregates.
Troubleshooting Guide: Preventing Aggregation
This section provides a systematic approach to troubleshoot and mitigate aggregation issues.
Problem: Aggregation is observed immediately after adding the dissolved this compound.
This is often caused by localized high concentrations of the reagent or the organic solvent used for dissolution.
| Parameter | Recommended Action | Rationale |
| Reagent Addition | Add the dissolved linker drop-wise to the protein solution while gently stirring. | Prevents localized high concentrations of the crosslinker or organic solvent that can cause immediate protein precipitation or denaturation.[13] |
| Organic Solvent | Keep the final concentration of the organic solvent (e.g., DMSO) below 10%, and ideally below 5%. | High concentrations of organic solvents can disrupt a protein's tertiary structure, leading to unfolding and aggregation.[1] |
| Protein Concentration | Perform a trial reaction at a lower protein concentration (e.g., 1-2 mg/mL). | Lowering the concentration reduces the frequency of intermolecular interactions that drive the aggregation process.[13][14] |
Problem: Aggregation occurs during the reaction incubation or purification steps.
This suggests that the reaction conditions themselves are destabilizing the protein or that the modifications are increasing the propensity for self-association.
| Parameter | Recommended Action & Starting Conditions | Rationale |
| Molar Ratio | Optimize the molar excess of linker to protein. Start with a lower ratio (e.g., 5:1 linker:protein) and test a range (e.g., 5:1, 10:1, 20:1). | An excessive molar ratio is a primary cause of over-labeling, which increases surface hydrophobicity and alters the protein's pI, promoting aggregation.[13][14][17] |
| Buffer pH | Ensure the buffer pH is optimal for both the reaction and protein stability. For the NHS ester reaction, a pH of 7.2-8.5 is efficient.[13] For the maleimide reaction, a pH of 6.5-7.5 is ideal to ensure specificity for thiols.[6][18] | A pH close to the protein's pI will minimize electrostatic repulsion and increase aggregation risk.[9][19] Conversely, pH values above 7.5 can increase maleimide hydrolysis and side reactions with amines.[6][20] |
| Buffer Composition | Use amine-free buffers (e.g., PBS, HEPES) for the NHS ester reaction.[13] Consider adding stabilizing excipients. | Buffers like Tris or glycine (B1666218) contain primary amines that will compete with the protein for the NHS ester.[1] |
| Additives/Excipients | Add stabilizers like arginine (50-100 mM), glycerol (B35011) (5-20%), or non-ionic detergents (e.g., Polysorbate 20 at 0.01-0.1%) to the reaction buffer.[13] | These excipients can increase protein solubility, prevent unfolding, and mask hydrophobic patches, thereby inhibiting aggregation.[21] |
| Temperature | Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration. | Lower temperatures slow down the kinetics of protein unfolding and aggregation, although the conjugation reaction will also be slower.[13] |
Experimental Protocols
Protocol 1: General Two-Step Conjugation with this compound
This protocol outlines the standard procedure for conjugating an amine-containing protein (Protein-NH₂) with a thiol-containing molecule (Payload-SH).
-
Protein Preparation :
-
Dialyze the Protein-NH₂ into an amine-free buffer (e.g., 1x PBS, pH 7.4).
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
Crosslinker Preparation :
-
Immediately before use, dissolve the this compound in anhydrous DMSO to create a 10-20 mM stock solution.[13]
-
-
Step 1: NHS Ester Reaction (Amine Labeling) :
-
Purification of Intermediate :
-
Remove excess, unreacted crosslinker using a desalting column (e.g., Sephadex G-25) or dialysis, exchanging the buffer to one suitable for the maleimide reaction (e.g., PBS, pH 7.0).[13]
-
-
Step 2: Maleimide Reaction (Thiol Conjugation) :
-
Add the Payload-SH molecule to the purified maleimide-activated protein at a 1.5- to 5-fold molar excess over the protein.
-
Incubate for 2 hours at room temperature.
-
-
Quenching (Optional) :
-
To quench any unreacted maleimide groups, add a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to the reaction mixture.[18]
-
-
Final Purification :
-
Purify the final conjugate using an appropriate method such as SEC or affinity chromatography to remove excess payload and quenching reagents.
-
Visual Guides
Caption: Workflow for a two-step bioconjugation reaction.
Caption: Troubleshooting flowchart for aggregation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. cenmed.com [cenmed.com]
- 5. Mal-amido-PEG2-NHS, 955094-26-5 | BroadPharm [broadpharm.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. pharmtech.com [pharmtech.com]
- 10. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 16. Frontiers | Decreasing hydrophobicity or shielding hydrophobic areas of CH2 attenuates low pH-induced IgG4 aggregation [frontiersin.org]
- 17. Kinetic principles of chemical cross-link formation for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. vectorlabs.com [vectorlabs.com]
- 21. pubs.acs.org [pubs.acs.org]
Improving the stability of Mal-amido-PEG2-NHS ester conjugates
Technical Support Center: Mal-amido-PEG2-NHS Ester Conjugates
This guide provides detailed troubleshooting advice and answers to frequently asked questions to help researchers improve the stability and efficiency of conjugations using this compound.
Troubleshooting Guide
This section addresses common problems encountered during the conjugation process.
dot
Q1: Why is my conjugation yield unexpectedly low?
Low yield is often due to the degradation of the reactive moieties, suboptimal reaction conditions, or issues with the biomolecules themselves. Here are the primary causes:
-
Hydrolysis of NHS Ester: The NHS ester is highly susceptible to hydrolysis, especially in aqueous buffers. Its stability is pH and temperature-dependent.[1][2][3] Prepare stock solutions of the linker in an anhydrous organic solvent like DMSO or DMF and use them immediately.[4][5][6]
-
Hydrolysis of Maleimide (B117702): The maleimide group can also hydrolyze, particularly at a pH above 7.5, rendering it unable to react with thiols.[4][7]
-
Oxidized Thiols: Free sulfhydryl groups (-SH) on proteins or peptides can oxidize to form disulfide bonds (-S-S-), which are unreactive with maleimides.[8]
-
Interfering Buffer Components: Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for the NHS ester.[1][6] Similarly, thiol-containing reagents (e.g., DTT, β-mercaptoethanol) will compete with your target for the maleimide group.[7]
-
Low Protein Concentration or Purity: Reactions are less efficient with dilute protein solutions (<0.5 mg/mL).[9] Impurities, such as BSA, can compete for the linker.
Q2: My final conjugate shows high levels of aggregation. What is the cause?
Aggregation can occur for several reasons, often related to the increased hydrophobicity of the conjugate or improper reaction conditions.[9]
-
High Drug-to-Antibody Ratio (DAR): Attaching a high number of hydrophobic linker-payloads can expose hydrophobic patches on the antibody, leading to aggregation.[9]
-
Over-reduction of Antibody: Using an excessive concentration of a reducing agent can break structural disulfide bonds, leading to protein unfolding and aggregation.[9]
-
Suboptimal Buffer: Incorrect pH or high ionic strength can affect protein stability during the conjugation process.[7]
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage and handling conditions for this compound?
To ensure maximum reactivity, proper storage is critical.
-
Storage: Store the reagent desiccated at -20°C for long-term stability.[4][6][10][11]
-
Handling: Before opening, allow the vial to fully equilibrate to room temperature to prevent moisture condensation, which can hydrolyze the NHS ester.[2][4] It is best to prepare solutions immediately before use and discard any unused reconstituted reagent.[4][12]
Q2: What is the optimal pH for the conjugation reaction?
The optimal pH is a compromise between maximizing the reactivity of the target functional groups while minimizing hydrolysis of the linker.
-
NHS Ester Reaction (Amine Coupling): The reaction with primary amines is most efficient at a pH of 7.2 to 8.5.[1][13] A common choice is pH 8.3-8.5.[3][5]
-
Maleimide Reaction (Thiol Coupling): The reaction with sulfhydryl groups is highly selective and efficient at a pH of 6.5 to 7.5.[4][14] Above pH 7.5, the maleimide group's reactivity with amines increases, and it becomes more susceptible to hydrolysis.[7][15]
-
Overall Recommendation: For a one-pot reaction, a pH of 7.2-7.5 is a good compromise for both reactions.[4]
dot
Q3: How stable is the final maleimide-thiol conjugate?
While the thioether bond formed is generally stable, it can undergo a retro-Michael reaction, leading to deconjugation. This is more likely to occur in the presence of other thiols, such as glutathione (B108866) in vivo.[16][17] Recent strategies to improve stability include using maleimide derivatives that undergo hydrolysis after conjugation to form a stable, ring-opened structure that prevents the reverse reaction.[15][18]
Data Presentation
Table 1: Impact of pH and Temperature on NHS Ester Stability
This table summarizes the half-life of the NHS ester group in aqueous solution, highlighting its susceptibility to hydrolysis.
| pH | Temperature | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0°C | 4 - 5 hours | [1][3][19] |
| 8.0 | Room Temp | ~3.5 hours | [3] |
| 8.6 | 4°C | 10 minutes | [1][3][19] |
| 9.0 | Room Temp | ~2 hours | [3] |
Table 2: Recommended Reaction Conditions
This table provides a starting point for optimizing your conjugation protocol.
| Parameter | NHS Ester Reaction (Amine) | Maleimide Reaction (Thiol) | Recommended Buffer |
| pH Range | 7.2 - 8.5 (Optimal 8.3) | 6.5 - 7.5 | Phosphate, HEPES, Bicarbonate |
| Incubation Time | 1-4 hours | 1-2 hours | Avoid: Tris, Glycine, or other amine-containing buffers |
| Temperature | 4°C to Room Temp | Room Temp | |
| Molar Excess | 5- to 20-fold over protein | 10- to 20-fold over protein |
Experimental Protocols
General Protocol for Two-Step Antibody Conjugation
This protocol describes the conjugation of a molecule with a free amine (Molecule A) to a molecule with a free thiol (Molecule B), such as a reduced antibody.
dot
Materials:
-
Molecule A (Amine-containing): e.g., a protein, peptide.
-
Molecule B (Thiol-containing): e.g., a reduced antibody, cysteine-containing peptide.
-
This compound: Stored at -20°C, desiccated.
-
Solvent: Anhydrous (dry) DMSO or DMF.
-
Reaction Buffer: Amine-free buffer, e.g., Phosphate Buffered Saline (PBS) or HEPES, pH 7.2-7.5.
-
Reducing Agent (if needed): TCEP (tris(2-carboxyethyl)phosphine).
-
Quenching Solution: L-cysteine or β-mercaptoethanol.
-
Purification: Desalting columns (e.g., Sephadex G-25) and/or Size-Exclusion Chromatography (SEC) system.
Procedure:
-
Preparation of Molecule A:
-
Dissolve or exchange Molecule A into the Reaction Buffer at a concentration of 1-10 mg/mL.
-
-
Preparation of Linker:
-
Allow the vial of this compound to warm to room temperature.
-
Immediately before use, dissolve the linker in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).[7]
-
-
Step 1: Reaction with Primary Amines:
-
Add the linker stock solution to the solution of Molecule A. A 10- to 20-fold molar excess of the linker is a common starting point.[3]
-
Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C.
-
-
Removal of Excess Linker:
-
Immediately after incubation, remove the unreacted linker using a desalting column equilibrated with degassed Reaction Buffer (pH adjusted to 6.5-7.5 for the next step). This step is crucial to prevent the linker from reacting with Molecule B.
-
-
Preparation of Molecule B (if reducing an antibody):
-
Step 2: Reaction with Thiols:
-
Combine the desalted, maleimide-activated Molecule A with the thiol-containing Molecule B.
-
Incubate for 2 hours at room temperature.
-
-
Quenching (Optional):
-
To stop the reaction and cap any unreacted maleimide groups, add a quenching solution like L-cysteine to the reaction mixture.[7]
-
-
Final Purification:
-
Purify the final conjugate using an appropriate method such as SEC or dialysis to remove any remaining reagents and byproducts.
-
References
- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. interchim.fr [interchim.fr]
- 11. medkoo.com [medkoo.com]
- 12. store.sangon.com [store.sangon.com]
- 13. precisepeg.com [precisepeg.com]
- 14. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 15. benchchem.com [benchchem.com]
- 16. d-nb.info [d-nb.info]
- 17. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Monitoring Mal-amido-PEG2-NHS Ester Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive information for monitoring and troubleshooting reactions involving the bifunctional crosslinker, Mal-amido-PEG2-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is a this compound and how does it work?
This compound is a heterobifunctional crosslinker used to covalently link two molecules.[1][2] It contains two distinct reactive groups connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer:
-
N-hydroxysuccinimide (NHS) ester: Reacts with primary amines (-NH2), commonly found in lysine (B10760008) residues of proteins, to form a stable amide bond.[3][4] This reaction is most efficient at a pH of 7.2-8.5.[5]
-
Maleimide (B117702): Reacts specifically with sulfhydryl (thiol, -SH) groups, found in cysteine residues, to form a stable thioether bond.[1] This reaction is most efficient at a pH of 6.5-7.5.[6][7]
The typical workflow involves a two-step process: first, the NHS ester is reacted with an amine-containing molecule. After purification, this intermediate is then reacted with a thiol-containing molecule.
Caption: Two-step conjugation workflow using this compound.
Q2: What are the primary methods for monitoring the reaction progress?
Monitoring the reaction is crucial for optimizing yield and ensuring product purity. The choice of method depends on the properties of the molecules being conjugated. Common techniques include:
-
Chromatography (HPLC/LC-MS): High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating the starting materials, intermediate, and final product based on properties like hydrophobicity or size.[8][9] Coupling HPLC with Mass Spectrometry (LC-MS) allows for simultaneous separation and mass confirmation of the species.[10]
-
Gel Electrophoresis (SDS-PAGE): If one of the reactants is a protein, SDS-PAGE can visualize the progress of the conjugation by showing a shift in molecular weight.[11][12] The conjugated protein will be larger and thus migrate more slowly through the gel.[13]
-
Spectroscopy (UV-Vis): UV-Vis spectroscopy can be used to quantify the concentration of reactants or products if they possess a unique chromophore. It is also the basis for the Ellman's assay.
-
Colorimetric Assays (Ellman's Reagent): This assay quantifies the consumption of free thiol groups during the maleimide reaction.[14][15] A decrease in thiol concentration indicates that the conjugation is proceeding.[16]
Q3: What are the most common side reactions and how can they be minimized?
Several side reactions can compete with the desired conjugation, reducing efficiency and purity.
-
Hydrolysis of NHS Ester: The NHS ester is highly susceptible to hydrolysis in aqueous buffers, especially at high pH.[5] To minimize this, use freshly prepared reagents, perform the reaction promptly after dissolving the ester, and consider conducting the reaction at 4°C for longer incubation times to slow the rate of hydrolysis.[5]
-
Hydrolysis of Maleimide: The maleimide group can also hydrolyze at higher pH values, rendering it inactive. Maintaining the pH in the optimal 6.5-7.5 range is critical for stability.[6]
-
Thiol Oxidation: Free thiol groups can oxidize to form disulfide bonds, which are unreactive with maleimides.[6] This can be prevented by degassing buffers and adding a chelating agent like EDTA (1-5 mM) to the reaction.[6] If necessary, disulfide bonds can be reduced using TCEP before the reaction.[6]
-
Retro-Michael Reaction: The thioether bond formed can sometimes undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione, leading to the exchange of the conjugate.[10]
Troubleshooting Guide
This section addresses common problems encountered during the conjugation process.
Issue: Low or No Product Formation
If you observe a low yield or no formation of your desired conjugate, follow this troubleshooting workflow to identify the potential cause.
Caption: Troubleshooting workflow for low conjugation yield.
Issue: Multiple Peaks/Bands in Analysis
-
Cause: This often indicates the presence of unreacted starting materials, side products (e.g., from hydrolysis), or heterogeneous conjugation (multiple linkers attached per molecule).
-
Solution:
-
Identify Peaks: Use LC-MS to determine the mass of each species and identify it.
-
Optimize Ratio: Adjust the molar ratio of the linker to your molecule. A common starting point is a 10-20 fold molar excess of the linker, but this may need optimization.[6]
-
Purification: Improve downstream purification methods, such as size-exclusion or ion-exchange chromatography, to separate the desired conjugate from impurities.
-
Quantitative Data Summary
Table 1: Comparison of Common Monitoring Techniques
| Technique | Principle | Information Provided | Pros | Cons |
| RP-HPLC | Separation by hydrophobicity | Retention time of reactants & products; Purity assessment | High resolution; Quantitative | Can be denaturing for proteins |
| SEC-HPLC | Separation by size | Detection of aggregation; Separation of large vs. small molecules | Non-denaturing | Lower resolution for species of similar size |
| LC-MS | Separation coupled with mass detection | Confirmation of product mass; Identification of byproducts | Highly specific; Definitive identification | Higher cost and complexity |
| SDS-PAGE | Separation by molecular weight | Shift in protein band size; Purity estimation | Simple; Widely available | Low resolution; Semi-quantitative |
| Ellman's Assay | Colorimetric detection of thiols | Quantitative measure of free thiol concentration | Fast; Quantitative; Inexpensive | Indirectly measures reaction progress |
Table 2: Recommended Reaction Parameters
| Reaction Step | Parameter | Recommended Range | Rationale & Notes |
| Step 1: NHS Ester Reaction | pH | 7.2 - 8.5 | Balances amine reactivity with NHS ester hydrolysis.[5] Avoid amine-containing buffers like Tris.[5] |
| Temperature | 4°C to Room Temp | Lower temperature reduces hydrolysis but requires longer reaction time.[5] | |
| Time | 30 min - 4 hours | Monitor progress to determine optimal time. | |
| Step 2: Maleimide Reaction | pH | 6.5 - 7.5 | Optimal for thiol reactivity and maleimide stability.[6][7] |
| Temperature | Room Temp | Reaction is typically fast at room temperature. | |
| Time | 1 - 4 hours | Kinetics can be very fast; monitor to avoid side reactions.[6] |
Experimental Protocols
Protocol 1: Monitoring by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general method for monitoring the reaction of a protein with the this compound.
-
Setup:
-
Column: C4 or C18 reversed-phase column suitable for protein analysis.[8][17]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.
-
Detection: UV detector at 220 nm (for peptide bonds) and 280 nm (for aromatic residues).
-
-
Procedure:
-
At various time points (e.g., t=0, 30 min, 1 hr, 2 hr, 4 hr), withdraw a small aliquot (5-10 µL) from the reaction mixture.
-
Quench the reaction in the aliquot immediately by adding an equal volume of 1% TFA or by freezing.
-
Inject the quenched sample onto the HPLC system.
-
Analyze the chromatogram. The unconjugated protein will elute first, followed by the more hydrophobic conjugated protein.
-
Monitor the decrease in the area of the starting material peak and the increase in the area of the product peak over time to determine reaction completion.
-
Protocol 2: Monitoring by SDS-PAGE
This method is ideal for visualizing the increase in molecular weight of a protein after conjugation.
-
Sample Preparation:
-
Electrophoresis:
-
Visualization:
Protocol 3: Quantifying Thiol Consumption with Ellman's Reagent
This assay measures the concentration of free thiols, allowing you to monitor the progress of the maleimide reaction step.
-
Reagent Preparation:
-
Procedure:
-
Prepare a blank by mixing your reaction buffer (without any thiol-containing molecule) with the Ellman's Reagent Solution.
-
At each time point, take an aliquot from the maleimide reaction mixture.
-
Dilute the aliquot in the Reaction Buffer to a suitable concentration.
-
Add a small volume of the diluted sample (e.g., 10 µL) to a cuvette or microplate well containing the Ellman's Reagent Solution in Reaction Buffer (e.g., 990 µL).
-
Incubate at room temperature for 15 minutes.[14]
-
Measure the absorbance at 412 nm using a spectrophotometer, zeroed against the blank.[14][19]
-
A decrease in absorbance over time corresponds to the consumption of free thiols and indicates the progress of the conjugation reaction. The concentration can be calculated using the Beer-Lambert law with an extinction coefficient for TNB of 14,150 M⁻¹cm⁻¹.[14]
-
References
- 1. medkoo.com [medkoo.com]
- 2. Mal-amido-PEG2-NHS - Creative Biolabs [creative-biolabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 8. cellmosaic.com [cellmosaic.com]
- 9. HPLC Method for Protein Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SDS-PAGE Protocol | Rockland [rockland.com]
- 12. Overview of SDS-PAGE - Creative Proteomics [creative-proteomics.com]
- 13. Determination of Molecular Weight of Protein by SDS PAGE | MtoZ Biolabs [mtoz-biolabs.com]
- 14. broadpharm.com [broadpharm.com]
- 15. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
- 16. interchim.fr [interchim.fr]
- 17. cellmosaic.com [cellmosaic.com]
- 18. Introduction to SDS-PAGE - Separation of Proteins Based on Size [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
Impact of buffer choice on Mal-amido-PEG2-NHS ester conjugation efficiency
Welcome to the technical support center for Mal-amido-PEG2-NHS ester conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to optimize your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting the NHS ester end of the linker?
The optimal pH for reacting N-hydroxysuccinimide (NHS) esters with primary amines (like those on lysine (B10760008) residues) is between 7.2 and 8.5.[1] The reaction is strongly dependent on pH.[2] Below this range, the primary amine is protonated and less reactive.[2][3][4] Above this range, the rate of NHS ester hydrolysis increases significantly, which competes with the desired conjugation reaction and reduces efficiency.[1][2][3][5] For many applications, a pH of 8.3-8.5 is considered optimal for the NHS ester reaction.[6]
Q2: What is the optimal pH for reacting the maleimide (B117702) end of the linker?
The optimal pH range for the reaction of the maleimide group with a sulfhydryl (thiol) group is between 6.5 and 7.5.[7][8][9][10][11] Within this pH range, the reaction is highly chemoselective for thiols.[7] At a pH above 7.5, the maleimide group can react with primary amines (e.g., lysine side chains), leading to undesirable side products.[7][10][12] Higher pH also increases the rate of maleimide hydrolysis, rendering it inactive.[9][10]
Q3: Which buffers should I use for a two-step conjugation with this compound?
For a two-step conjugation, it is crucial to use buffers that do not interfere with the reactions.
-
Step 1 (NHS ester reaction): Use a non-amine buffer with a pH between 7.2 and 8.5, such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.[1] A common choice is 0.1 M sodium phosphate (B84403) buffer.[6]
-
Step 2 (Maleimide reaction): After removing the excess NHS ester linker, use a buffer with a pH between 6.5 and 7.5, such as PBS or MES buffer, to ensure specificity for thiol groups.[9][10]
Q4: Which buffers should I absolutely avoid?
You must avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), as they will compete with your target molecule for reaction with the NHS ester.[1][2][9][13] Also, ensure your maleimide reaction buffer does not contain any free thiols, such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355).[8][10]
Q5: My this compound is not dissolving in my aqueous buffer. What should I do?
Many non-sulfonated NHS esters have poor water solubility.[1] It is common to first dissolve the this compound in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to your aqueous reaction mixture.[1][2][6][8][9] When adding the dissolved linker to your protein solution, ensure the final concentration of the organic solvent is low (typically less than 10%) to avoid protein denaturation.[9][14]
Q6: How can I stop the conjugation reaction?
-
NHS ester reaction: The reaction can be quenched by adding an amine-containing buffer like Tris-HCl or glycine to a final concentration of 50-100 mM.[1][2][14]
-
Maleimide reaction: Excess maleimide can be quenched by adding a compound with a free thiol, such as 2-mercaptoethanol or cysteine.[9][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency (General) | Incorrect Buffer pH: The pH is outside the optimal range for either the NHS ester or maleimide reaction. | Verify the pH of your reaction buffers. For the NHS ester step, use a pH of 7.2-8.5. For the maleimide step, use a pH of 6.5-7.5.[1][7][10] |
| Hydrolysis of Reagents: The NHS ester or maleimide has hydrolyzed due to moisture or inappropriate pH. | Prepare reagent solutions immediately before use.[13] Store the solid this compound in a desiccated environment at -20°C.[9] Equilibrate the vial to room temperature before opening to prevent condensation.[9][13] | |
| Presence of Competing Nucleophiles: The buffer contains primary amines (for NHS reaction) or thiols (for maleimide reaction). | Use non-amine buffers like PBS or HEPES for the NHS ester reaction.[1] Ensure no thiol-containing reagents like DTT are present during the maleimide conjugation.[10] | |
| Low Yield in NHS Ester Step | Suboptimal pH: The pH is too low, leading to protonated, unreactive amines. | Increase the pH of the reaction buffer to the 8.0-8.5 range to increase the concentration of deprotonated, reactive amines.[3][6] |
| Rapid NHS Ester Hydrolysis: The pH is too high, causing the NHS ester to hydrolyze before it can react with the amine. | Lower the pH to the 7.2-8.0 range. While the amine reaction is slower, the significantly reduced hydrolysis rate can lead to a better overall yield.[1][3] | |
| Low Yield in Maleimide Step | Oxidized Thiols: The sulfhydryl groups on the protein have formed disulfide bonds and are unavailable for reaction. | Reduce the disulfide bonds using a reducing agent like TCEP. TCEP is often preferred as it does not contain a thiol and does not need to be removed before adding the maleimide reagent.[8][15] If using DTT, it must be completely removed before conjugation.[8][10] Include a chelating agent like EDTA (1-5 mM) in your buffer to prevent metal-catalyzed oxidation of thiols.[8][16] |
| Suboptimal pH: The pH is too high (>7.5), leading to reaction with amines and maleimide hydrolysis, or too low (<6.5), slowing the reaction rate. | Adjust the pH of the buffer to the optimal range of 6.5-7.5.[7][8][10] | |
| Inconsistent Results | pH Drift: During the reaction, especially with NHS esters, hydrolysis can release N-hydroxysuccinimide, which can slightly lower the pH. | Use a more concentrated buffer to maintain a stable pH throughout the reaction.[2] |
| Variable Reagent Quality: Impurities in the linker or solvents can affect the outcome. | Use high-quality, anhydrous DMSO or DMF for dissolving the linker.[2] |
Data Presentation
The choice of pH is a critical balancing act between maximizing the reactivity of the target functional group and minimizing the hydrolysis of the reactive ester or maleimide.
Table 1: Impact of pH on NHS Ester Half-life and Amine Reactivity
| pH | NHS Ester Half-life (at 4°C) | Relative Amine Reaction Rate | Outcome |
| 7.0 | ~4-5 hours[1][5] | Moderate | Slower reaction but stable NHS ester. |
| 8.0 | ~1 hour | Fast | Good compromise between reactivity and stability. |
| 8.6 | ~10 minutes[1][5] | Very Fast | High risk of hydrolysis outcompeting the desired reaction. |
Table 2: Impact of pH on Maleimide Reactivity and Specificity
| pH | Maleimide Reaction with Thiols | Maleimide Reaction with Amines | Outcome |
| 6.5 | Efficient | Negligible | High specificity for thiols, but slightly slower reaction rate. |
| 7.0 | Very Efficient | Very Slow (Thiol reaction is ~1000x faster)[7] | Optimal for specific thiol conjugation. |
| 8.0 | Efficient | Competitive | Loss of specificity, potential for cross-reactivity with amines. |
| > 8.5 | Decreasingly Efficient | Favored over thiols | Increased rate of maleimide hydrolysis and reaction with amines.[10] |
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Thiol-Containing Molecule to an Amine-Containing Protein
This protocol describes the conjugation of a protein (Protein-NH2) with a sulfhydryl-containing molecule (Molecule-SH) using this compound.
Step 1: Maleimide-Activation of the Amine-Containing Protein
-
Buffer Preparation: Prepare an amine-free reaction buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0.
-
Protein Preparation: Dissolve the amine-containing protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Remove excess, unreacted linker using a desalting column or dialysis, exchanging the buffer to a maleimide-reaction buffer (e.g., PBS, pH 6.5-7.2).
Step 2: Conjugation of the Thiol-Containing Molecule
-
Molecule Preparation: Dissolve the thiol-containing molecule in the maleimide-reaction buffer. If the molecule contains disulfide bonds, reduce them with TCEP prior to this step.
-
Conjugation Reaction: Add the thiol-containing molecule to the purified maleimide-activated protein. A 1.5- to 5-fold molar excess of the thiol-containing molecule over the protein is a good starting point.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C under gentle mixing.
-
Quenching (Optional): To quench any unreacted maleimide groups, add a solution of cysteine to a final concentration of ~10 mM.
-
Final Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or other appropriate chromatographic methods to remove excess thiol-containing molecule and other byproducts.
Visualizations
Caption: Workflow for a two-step conjugation using this compound.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 14. benchchem.com [benchchem.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: Mal-amido-PEG2-NHS Ester vs. SMCC for Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Crosslinker for Antibody-Drug Conjugates
The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker connecting the monoclonal antibody to the cytotoxic payload. The choice of this linker profoundly influences the ADC's stability, solubility, pharmacokinetic profile, and ultimately, its therapeutic index. This guide provides a detailed, objective comparison of two widely used heterobifunctional crosslinkers: the traditional, non-PEGylated crosslinker, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), and a more recent, polyethylene (B3416737) glycol (PEG)-containing alternative, Mal-amido-PEG2-NHS ester. This comparison is supported by a synthesis of available experimental data and detailed methodologies to inform rational ADC design.
At a Glance: Key Differences and Chemical Structures
Both this compound and SMCC are heterobifunctional crosslinkers, meaning they possess two different reactive groups that enable the sequential conjugation of an antibody to a payload.[1][] Both feature an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (like the side chains of lysine (B10760008) residues on an antibody), and a maleimide (B117702) group, which reacts with sulfhydryl (thiol) groups on a payload.[1][]
The fundamental difference lies in the spacer arm that connects these two reactive moieties. SMCC has a hydrophobic cyclohexane-based spacer, whereas this compound incorporates a short, hydrophilic polyethylene glycol (PEG) chain.[1][3] This seemingly small structural difference has significant implications for the properties of the resulting ADC.
References
A Comparative Guide to Mal-amido-PEG2-NHS Ester and Other PEGylated Linkers in Bioconjugation
In the landscape of targeted therapeutics, particularly in the development of antibody-drug conjugates (ADCs), the choice of a chemical linker is a critical determinant of efficacy, stability, and tolerability. Among the diverse array of available options, Mal-amido-PEG2-NHS ester has emerged as a widely utilized heterobifunctional crosslinker. This guide provides an objective comparison of this compound with other PEGylated linkers, supported by experimental data from preclinical studies, to assist researchers, scientists, and drug development professionals in making informed decisions for their bioconjugation strategies.
Introduction to this compound
This compound is a heterobifunctional linker featuring a maleimide (B117702) group at one end and an N-hydroxysuccinimide (NHS) ester at the other, separated by a two-unit polyethylene (B3416737) glycol (PEG) spacer.[1][][3] This architecture allows for a sequential and specific conjugation to biomolecules. The NHS ester reacts with primary amines, such as the lysine (B10760008) residues on an antibody, to form a stable amide bond.[4] The maleimide group, in turn, selectively reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues or introduced into a cytotoxic payload, to form a stable thioether linkage.[] The short PEG2 spacer enhances the hydrophilicity of the linker, which can improve the solubility and reduce aggregation of the resulting conjugate.[][6]
Comparison with Alternative PEGylated Linkers
The performance of an ADC is significantly influenced by the linker's properties, including the nature of the reactive groups and the length of the PEG spacer. This section compares this compound to other PEGylated linkers with different thiol-reactive moieties and varying PEG chain lengths.
Alternative Thiol-Reactive Groups
While maleimide is a popular choice for thiol conjugation due to its high selectivity and rapid reaction kinetics at physiological pH, the stability of the resulting succinimidyl thioether linkage can be a concern.[7] The thioether bond can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione (B108866) in the plasma.[7] This has led to the exploration of alternative thiol-reactive groups.
| Thiol-Reactive Group | Linkage Type | Stability Characteristics | Advantages | Disadvantages |
| Maleimide | Thioether | Susceptible to retro-Michael reaction (thiol exchange), but can be stabilized by succinimide (B58015) ring hydrolysis.[7] | High selectivity for thiols at pH 6.5-7.5, rapid reaction kinetics.[4] | Potential for in vivo instability and payload exchange.[7] |
| Pyridyl Disulfide | Disulfide | Reversible through disulfide exchange with other thiols.[7] | Allows for cleavable conjugation, potentially desirable for drug release.[7] | Inherently reversible, not suitable for applications requiring long-term stability in reducing environments.[7] |
| Acrylates/Acrylamides | Thioether | Forms a stable thioether bond, less prone to retro-Michael reaction than maleimides.[7] | More stable linkage compared to maleimides.[7] | Generally slower reaction kinetics than maleimides.[7] |
| Vinyl Sulfone | Thioether | Forms a stable, irreversible thioether bond.[7] | Stable and irreversible linkage with good selectivity for thiols.[7] | Generally slower reaction rate than maleimides.[7] |
Impact of PEG Linker Length
The length of the PEG chain in the linker plays a crucial role in modulating the physicochemical and pharmacokinetic properties of ADCs.[8][9][10] While this compound features a short PEG spacer, linkers with varying PEG lengths (e.g., PEG4, PEG8, PEG12, PEG24) are also commonly used.[11][12]
| Property | Short PEG Linkers (e.g., PEG2, PEG4) | Long PEG Linkers (e.g., PEG8, PEG12, PEG24) |
| Hydrophilicity | Moderate improvement. | Significant improvement, can enable higher drug-to-antibody ratios (DAR) with hydrophobic payloads.[9] |
| In Vitro Cytotoxicity | Often exhibits high potency (low nM IC50). Shorter linkers can lead to efficient payload delivery.[13] | May show a decrease in in vitro potency compared to shorter linkers.[14] |
| Pharmacokinetics (PK) | Moderate increase in plasma half-life.[15] | Significant increase in plasma half-life and reduced clearance. A PEG8 side chain has been identified as a minimum length for optimal slower clearance in some studies.[8][11] |
| In Vivo Efficacy | Can be highly effective, but may be limited by faster clearance. | Generally improved in vivo efficacy due to longer circulation time and increased tumor accumulation.[8][14] |
| Tolerability | Conjugates with PEGs smaller than PEG8 have shown to be less tolerated in some preclinical models.[16] | Improved tolerability.[16] |
It is important to note that the optimal PEG linker length is context-dependent and is influenced by the specific antibody, payload, and target antigen.[8]
Experimental Data and Methodologies
The following sections present summarized quantitative data from preclinical studies and detailed experimental protocols for key assays used in the evaluation of ADCs with different linkers.
Quantitative Data Summary
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics in Rats (Data synthesized from a study by Burke et al., 2017)[11]
| Linker | ADC Clearance Rate (mL/day/kg) |
| Non-PEGylated | ~15 |
| PEG2 | ~12 |
| PEG4 | ~10 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
This data suggests that clearance rates decrease with increasing PEG length, with a significant improvement observed up to PEG8, after which the effect plateaus.[11]
Table 2: In Vivo Efficacy of Affibody-Drug Conjugates with Different PEG Linker Lengths in a Xenograft Model (Data synthesized from a study by Jiang et al., 2021)[14]
| Conjugate | Tumor Inhibition Rate (%) |
| HM (No PEG) | 41.38 |
| HP4KM (4 kDa PEG) | 57.23 |
| HP10KM (10 kDa PEG) | 65.07 |
This study demonstrates that longer PEG chains can lead to improved tumor growth inhibition in vivo, despite a potential decrease in in vitro cytotoxicity.[14]
Detailed Experimental Protocols
1. General Protocol for ADC Preparation using Mal-amido-PEG-NHS Ester
This protocol describes a two-step conjugation process for creating an ADC.
-
Materials:
-
Monoclonal antibody (mAb) in a primary amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
Mal-amido-PEG-NHS ester dissolved in a dry, water-miscible organic solvent (e.g., DMSO or DMF)
-
Thiol-containing cytotoxic payload
-
Reducing agent (e.g., TCEP) if starting with a payload dimer
-
Quenching reagent (e.g., Tris or glycine)
-
Purification system (e.g., size-exclusion chromatography)
-
-
Procedure:
-
Antibody-Linker Conjugation:
-
Add a 5- to 20-fold molar excess of the Mal-amido-PEG-NHS ester solution to the antibody solution. The final concentration of the organic solvent should be less than 10%.
-
Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.
-
Remove excess, unreacted linker by desalting or dialysis into a suitable buffer (e.g., PBS, pH 6.5-7.0).
-
-
Payload Conjugation:
-
If the payload is a dimer, reduce it to its monomeric thiol-containing form using a reducing agent like TCEP.
-
Add a 1.5- to 5-fold molar excess of the thiol-containing payload to the maleimide-activated antibody.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
(Optional) Quench any unreacted maleimide groups by adding an excess of a thiol-containing compound like cysteine.
-
-
Purification:
-
Purify the ADC from unreacted payload and other small molecules using size-exclusion chromatography (SEC) or another suitable purification method.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.[17][18]
-
Assess the level of aggregation using SEC.
-
Confirm the integrity of the ADC by SDS-PAGE under reducing and non-reducing conditions.[19]
-
Evaluate the antigen-binding affinity using ELISA or surface plasmon resonance (SPR).[19]
-
-
2. Protocol for Assessing ADC Stability (Thiol Exchange)
This protocol is designed to evaluate the stability of the maleimide-thiol linkage.
-
Materials:
-
Purified ADC
-
Human or mouse plasma
-
Analytical method to separate and quantify the intact ADC and the deconjugated payload (e.g., LC-MS)
-
-
Procedure:
-
Incubate the ADC in plasma at 37°C.
-
At various time points (e.g., 0, 24, 48, 72 hours), take aliquots of the plasma-ADC mixture.
-
Process the samples to precipitate plasma proteins and extract the ADC and any released payload.
-
Analyze the samples by LC-MS to determine the concentration of the intact ADC over time.
-
Calculate the rate of deconjugation and the half-life of the ADC in plasma.
-
Visualizing Key Processes
Conjugation Reaction of this compound
Experimental Workflow for ADC Stability Assessment
Simplified HER2 Signaling Pathway and ADC Action
Conclusion
This compound is a versatile and effective linker for the construction of bioconjugates, offering a balance of reactivity and hydrophilicity. However, the optimal linker choice is contingent on the specific application and the desired properties of the final conjugate. For applications requiring long-term in vivo stability, alternative thiol-reactive groups or strategies to stabilize the maleimide-thiol adduct should be considered. Furthermore, the length of the PEG spacer is a critical parameter that can be tuned to optimize the pharmacokinetic profile and therapeutic index of an ADC. A thorough understanding of the interplay between the linker chemistry, PEG length, and the biological system is paramount for the successful development of next-generation targeted therapies.
References
- 1. Mal-amido-PEG-NHS ester | PEG Linkers | AxisPharm [axispharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. labinsights.nl [labinsights.nl]
- 10. Clinical Pharmacology of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. vectorlabs.com [vectorlabs.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
The Strategic Advantage of Mal-amido-PEG2-NHS Ester in Bioconjugation: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of a chemical linker is a critical determinant of success. The Mal-amido-PEG2-NHS ester has emerged as a powerful tool, offering a unique combination of reactivity, flexibility, and enhanced biophysical properties. This guide provides an objective comparison of this compound with common alternatives, supported by experimental data and detailed protocols, to inform the rational design of bioconjugates for therapeutic and diagnostic applications.
The this compound is a heterobifunctional crosslinker featuring three key components: a maleimide (B117702) group, a short polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester.[1][2][3] This architecture allows for the sequential and specific conjugation of two different biomolecules, typically targeting thiol (-SH) and primary amine (-NH2) functionalities, respectively.[4]
Key Advantages of the this compound Structure
The primary advantages of this linker stem from the synergistic contribution of its constituent parts:
-
Specificity and Efficiency: The maleimide group reacts with high efficiency and specificity towards sulfhydryl groups, typically found in cysteine residues of proteins, under mild physiological conditions (pH 6.5-7.5).[3][5] The NHS ester, on the other hand, efficiently acylates primary amines, such as those on lysine (B10760008) residues or the N-terminus of a protein, at a slightly higher pH range (7-9).[6] This dual reactivity enables controlled, stepwise conjugation, minimizing the formation of undesirable homodimers.[4]
-
Enhanced Solubility and Reduced Aggregation: The hydrophilic PEG2 spacer imparts increased water solubility to the crosslinker and the resulting bioconjugate.[1][2] This is particularly advantageous when working with hydrophobic drugs or proteins that are prone to aggregation, a common challenge in bioconjugation.[5]
-
Improved Pharmacokinetics and Reduced Immunogenicity: PEGylation, even with a short PEG chain, can shield the bioconjugate from proteolytic degradation and reduce its immunogenicity.[7] This often leads to a longer circulation half-life and improved pharmacokinetic profile of the final product.
-
Defined Spacer Length: The discrete PEG2 spacer provides a well-defined and fixed distance between the conjugated molecules, which can be crucial for maintaining the biological activity and proper folding of the biomolecules.[5]
Performance Comparison with Alternative Linkers
The performance of this compound is best understood in comparison to other commonly used crosslinkers. Key alternatives include non-PEGylated linkers like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) and linkers with different thiol-reactive groups or longer PEG chains.
Reactivity and Hydrolytic Stability
The reactivity and stability of the functional ends of the linker are critical for efficient conjugation and the stability of the final product.
| Functional Group | Optimal pH for Reaction | Half-life of Hydrolysis | Notes |
| NHS Ester | 7.0 - 9.0 | 4-5 hours at pH 7 (0°C), 10 minutes at pH 8.6 (4°C)[6][8] | Hydrolysis is a competing reaction that increases with pH.[8] |
| Maleimide | 6.5 - 7.5 | More stable than NHS ester but slowly hydrolyzes at pH > 7.5[5] | The resulting thioether bond can undergo a retro-Michael reaction.[9] |
Stability of the Maleimide-Thiol Linkage
A primary concern with maleimide-based linkers is the potential for the retro-Michael reaction, which can lead to deconjugation, especially in the presence of other thiols like glutathione (B108866) in the bloodstream.[9] However, strategies exist to enhance the stability of the thioether bond. One common approach is the hydrolysis of the succinimide (B58015) ring to the more stable succinamic acid form.[9]
| Linker Type | Condition | % Conjugate Remaining | Reference |
| Maleimide-based ADC | Human Plasma, 72h | ~80% (at a stable conjugation site) | [10] |
| Maleimide-based ADC | Human Plasma, 72h | ~20% (at a labile conjugation site) | [10] |
| Maleamic methyl ester-based ADC | In presence of excess thiol, 14 days | ~96.2% | [11] |
| Conventional Maleimide-based ADC | In presence of excess thiol, 14 days | ~69% | [11] |
These data highlight that the stability of the maleimide-thiol linkage is highly dependent on the local microenvironment of the conjugation site on the protein.[10] Advanced maleimide derivatives, such as maleamic methyl esters, have been developed to significantly improve stability.[11]
Experimental Workflows and Protocols
To provide a practical context, this section outlines a typical experimental workflow for protein-protein conjugation using this compound and a protocol for assessing the stability of the resulting conjugate.
Workflow for Protein-Protein Conjugation
Detailed Experimental Protocol: Two-Step Protein Conjugation
This protocol describes the conjugation of a protein containing primary amines (Protein-NH2) to a protein containing sulfhydryl groups (Protein-SH) using a Mal-(PEG)n-NHS Ester.[4]
Materials:
-
Protein-NH2 (in an amine-free buffer, e.g., PBS)
-
Protein-SH
-
Mal-(PEG)n-NHS Ester
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Desalting column
Procedure:
-
Preparation of Protein-NH2: Dissolve Protein-NH2 in the Conjugation Buffer to a concentration of 1-5 mg/mL.
-
Preparation of Crosslinker Stock Solution: Immediately before use, dissolve the Mal-(PEG)n-NHS Ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Activation of Protein-NH2:
-
Add a 10- to 50-fold molar excess of the crosslinker stock solution to the Protein-NH2 solution.
-
Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.
-
-
Removal of Excess Crosslinker:
-
Remove the unreacted crosslinker using a desalting column equilibrated with the Conjugation Buffer. Collect the protein-containing fractions.
-
-
Conjugation to Protein-SH:
-
Immediately add the purified, maleimide-activated Protein-NH2 to the Protein-SH solution. The molar ratio should be optimized based on the desired final product.
-
Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.
-
-
Quenching (Optional): To stop the reaction, a thiol-containing reagent like cysteine can be added to react with any remaining maleimide groups.
-
Purification of the Conjugate: Purify the final conjugate using size-exclusion chromatography (SEC) to remove unreacted proteins and other byproducts.
Protocol for In Vitro Plasma Stability Assay
This protocol is used to assess the stability of an antibody-drug conjugate (ADC) in plasma.[12][13][14]
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Plasma (from relevant species, e.g., human, mouse)
-
Phosphate-Buffered Saline (PBS)
-
Incubator at 37°C
-
Analytical method for quantification (e.g., ELISA, LC-MS)
Procedure:
-
Incubation: Incubate the ADC at a final concentration of 100 µg/mL in plasma at 37°C.
-
Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Sample Processing: Immediately freeze the collected aliquots at -80°C to stop any further degradation until analysis.
-
Quantification:
-
Total Antibody: Use an ELISA that captures the antibody regardless of whether the drug is attached.
-
Intact ADC: Use an ELISA that specifically detects the conjugated drug or an LC-MS method to determine the drug-to-antibody ratio (DAR).[15]
-
-
Data Analysis: Calculate the percentage of the intact ADC remaining at each time point relative to the 0-hour time point.
Logical Pathway for Linker Selection
The decision-making process for selecting an appropriate linker is multifaceted and depends on the specific application.
Conclusion
The this compound offers a compelling set of advantages for bioconjugation, particularly in the development of complex biomolecules like antibody-drug conjugates. Its heterobifunctional nature allows for controlled and specific conjugation, while the integrated PEG spacer enhances the solubility, stability, and pharmacokinetic properties of the final product. While the stability of the maleimide-thiol linkage requires careful consideration, the benefits of using a PEGylated linker often outweigh this potential drawback, and more stable maleimide variants are continuously being developed. By understanding the comparative performance and adhering to optimized experimental protocols, researchers can effectively leverage the strategic advantages of this compound to advance their bioconjugation projects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - FR [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 14. ADC Plasma Stability Assay [iqbiosciences.com]
- 15. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
Mal-amido-PEG2-TFP Ester: A Superior Alternative to NHS Esters for Bioconjugation
For researchers, scientists, and drug development professionals seeking to optimize their bioconjugation strategies, the choice of crosslinker is a critical decision that directly impacts reaction efficiency, reproducibility, and the stability of the final conjugate. While N-hydroxysuccinimide (NHS) esters have long been the workhorse for amine-reactive conjugations, emerging alternatives like 2,3,5,6-tetrafluorophenyl (TFP) esters offer significant advantages. This guide provides an objective comparison of Mal-amido-PEG2-TFP ester and its NHS ester counterpart, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for your research needs.
The Mal-amido-PEG2-TFP ester is a heterobifunctional crosslinker that contains a maleimide (B117702) group for covalent linkage to thiol groups (e.g., on cysteine residues) and a TFP ester for reaction with primary amines (e.g., on lysine (B10760008) residues). The key distinction from the traditional Mal-amido-PEG2-NHS ester lies in the amine-reactive group. TFP esters demonstrate significantly greater resistance to hydrolysis in aqueous environments, particularly at neutral to basic pH, which is often required for efficient amine labeling.[1][2][3] This enhanced stability translates into more efficient and reliable conjugations, reducing the need for a large excess of the crosslinking reagent and minimizing waste.[4]
Performance Comparison: TFP Ester vs. NHS Ester
The primary advantage of the TFP ester over the NHS ester is its superior hydrolytic stability. In aqueous solutions, NHS esters are highly susceptible to hydrolysis, a competing reaction that deactivates the reagent and reduces conjugation efficiency.[1] This instability is exacerbated at higher pH values, which are typically optimal for the reaction with primary amines.[1] TFP esters, in contrast, are significantly more stable under these conditions.
Experimental data from studies on activated ester-terminated self-assembled monolayers (SAMs) quantitatively demonstrates this difference in stability. The half-life of a TFP ester surface at pH 10.0 is nearly ten times longer than that of an NHS ester surface, highlighting its robustness in basic conditions. This increased stability allows for more controlled and efficient reactions, leading to higher yields of the desired conjugate.[4]
Table 1: Hydrolytic Stability Comparison of TFP and NHS Esters on a Surface
| pH | TFP Ester Half-Life (t½) | NHS Ester Half-Life (t½) | Fold Difference in Stability |
| 7.0 | 13.9 hours | 7.3 hours | ~1.9x |
| 8.0 | 4.6 hours | 1.5 hours | ~3.0x |
| 10.0 | 6.4 hours | 39 minutes | ~9.8x |
| Data adapted from a study on ester-terminated self-assembled monolayers. |
This enhanced stability of the TFP ester directly correlates with higher conjugation efficiency. In the same study, DNA arrays prepared on TFP SAMs at pH 10 demonstrated a five-fold greater surface density of DNA molecules compared to those prepared on NHS SAMs.[4] While this data is from a solid-phase experiment, it illustrates the significant advantage of TFP's hydrolytic resistance.
Table 2: General Property Comparison
| Property | Mal-amido-PEG2-TFP Ester | This compound |
| Amine-Reactive Group | 2,3,5,6-Tetrafluorophenyl (TFP) Ester | N-Hydroxysuccinimide (NHS) Ester |
| Thiol-Reactive Group | Maleimide | Maleimide |
| Hydrolytic Stability | High, especially at basic pH[2] | Low, rapidly hydrolyzes at basic pH[1] |
| Optimal pH (Amine Rxn) | >7.5 | 7.0 - 7.5 |
| Solubility | More hydrophobic, may require a co-solvent (DMSO/DMF) | Generally more water-soluble |
| Reaction Byproduct | 2,3,5,6-Tetrafluorophenol | N-hydroxysuccinimide |
Experimental Protocols
The following are detailed protocols for a typical two-step bioconjugation experiment, such as creating an antibody-drug conjugate (ADC) or labeling a protein with a reporter molecule. The first step involves the reaction of the ester with primary amines on Protein A, followed by the reaction of the maleimide group with a thiol-containing molecule (Molecule B).
Protocol 1: Conjugation using Mal-amido-PEG2-TFP Ester
This protocol is adapted for the use of the more stable TFP ester, allowing for a slightly higher pH to optimize the amine reaction.
Materials:
-
Protein A (containing primary amines, e.g., an antibody)
-
Molecule B (containing a free thiol group)
-
Mal-amido-PEG2-TFP ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Conjugation Buffer A: 50 mM phosphate (B84403) buffer with 150 mM NaCl, pH 7.5-8.0
-
Conjugation Buffer B: 50 mM phosphate buffer with 150 mM NaCl, 10 mM EDTA, pH 6.5-7.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
Step 1: Reaction of TFP Ester with Protein A
-
Prepare Protein A at a concentration of 2-10 mg/mL in Conjugation Buffer A.
-
Immediately before use, dissolve the Mal-amido-PEG2-TFP ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Add a 10- to 20-fold molar excess of the dissolved TFP ester to the Protein A solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Remove the excess, unreacted TFP ester using a desalting column equilibrated with Conjugation Buffer B. The resulting product is Protein A activated with maleimide groups.
Step 2: Reaction of Maleimide with Molecule B
-
Immediately add the thiol-containing Molecule B to the purified maleimide-activated Protein A. A 1.5- to 5-fold molar excess of Molecule B over Protein A is recommended.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C under gentle agitation.
-
To quench the reaction, you can add a final concentration of 10-50 mM of a thiol-containing compound like cysteine or β-mercaptoethanol.
-
The final conjugate can be purified from excess Molecule B and quenching reagents by size exclusion chromatography or dialysis.
Protocol 2: Conjugation using this compound
This protocol uses the traditional NHS ester and requires careful pH control to balance amine reactivity and ester hydrolysis.
Materials:
-
Protein A (containing primary amines, e.g., an antibody)
-
Molecule B (containing a free thiol group)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Conjugation Buffer: 50 mM phosphate buffer with 150 mM NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
Step 1: Reaction of NHS Ester with Protein A
-
Prepare Protein A at a concentration of 2-10 mg/mL in Conjugation Buffer.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Add a 10- to 50-fold molar excess of the dissolved NHS ester to the Protein A solution.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C. Due to the lower stability of the NHS ester, the reaction time is shorter.
-
Remove the excess, unreacted NHS ester using a desalting column equilibrated with Conjugation Buffer (pH 7.2-7.5).
Step 2: Reaction of Maleimide with Molecule B
-
Immediately add the thiol-containing Molecule B to the purified maleimide-activated Protein A. Use a 1.5- to 5-fold molar excess of Molecule B over Protein A.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C under gentle agitation.
-
Quench the maleimide reaction by adding a final concentration of 10-50 mM of cysteine or β-mercaptoethanol.
-
Purify the final conjugate using size exclusion chromatography or dialysis.
Visualizing the Chemistry and Workflow
To better understand the processes, the following diagrams illustrate the chemical reactions and the experimental workflow.
Conclusion
For bioconjugation applications requiring the linkage of amine and thiol functionalities, the Mal-amido-PEG2-TFP ester presents a compelling alternative to the traditional NHS ester. Its significantly enhanced hydrolytic stability, especially in the slightly basic conditions optimal for amine coupling, can lead to higher reaction yields, improved reproducibility, and a more controlled conjugation process. While considerations such as its increased hydrophobicity may require the use of organic co-solvents, the performance benefits often outweigh this minor procedural adjustment. Researchers aiming for robust and efficient bioconjugation outcomes are encouraged to consider the advantages offered by TFP ester chemistry.
References
Characterizing Mal-amido-PEG2-NHS Ester Conjugates: A Mass Spectrometry-Based Comparison Guide
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount for ensuring efficacy, safety, and reproducibility. This guide provides a comparative analysis of Mal-amido-PEG2-NHS ester conjugates, with a focus on their characterization by mass spectrometry. We will delve into the experimental data, protocols, and a comparison with alternative crosslinkers.
The this compound is a heterobifunctional crosslinker commonly employed in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[][2] Its maleimide (B117702) group selectively reacts with sulfhydryl groups (e.g., from cysteine residues), while the N-hydroxysuccinimide (NHS) ester targets primary amines (e.g., on lysine (B10760008) residues).[] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.[][2] Mass spectrometry is an indispensable tool for verifying the successful conjugation, determining the drug-to-antibody ratio (DAR), and assessing the homogeneity of the final product.[3]
Performance Comparison: this compound vs. Alternatives
The choice of a crosslinker can significantly impact the stability and performance of a bioconjugate. While NHS esters are widely used, alternatives such as 2,3,5,6-tetrafluorophenyl (TFP) esters have emerged, offering enhanced stability against hydrolysis.[4]
| Feature | This compound | Mal-amido-PEG2-TFP Ester | Key Considerations |
| Reactive Group (Amine) | N-hydroxysuccinimide (NHS) ester | 2,3,5,6-tetrafluorophenyl (TFP) ester | TFP esters exhibit greater hydrolytic stability, especially in aqueous solutions, which can lead to more consistent conjugation results.[4] |
| Reactive Group (Thiol) | Maleimide | Maleimide | Both linkers utilize the same thiol-reactive chemistry. |
| Spacer | PEG2 | PEG2 | The short PEG spacer in both linkers provides a balance of hydrophilicity and defined length. |
| Mass Spectrometry Profile | Provides clear mass shifts upon conjugation, allowing for determination of DAR. | Similar to NHS esters, TFP ester conjugates can be readily analyzed by mass spectrometry to determine the degree of labeling. | The choice between NHS and TFP esters may influence the efficiency of the conjugation reaction, which can be quantified by mass spectrometry. |
Experimental Data: Mass Spectrometry Analysis
Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS), is pivotal in characterizing bioconjugates.
MALDI-TOF MS Analysis of a Model Protein Conjugate
The following table illustrates the expected mass shift upon conjugation of a hypothetical 25 kDa protein with this compound.
| Sample | Expected Molecular Weight (Da) | Observed Molecular Weight (Da) | Mass Shift (Da) | Degree of Labeling |
| Unconjugated Protein | 25,000 | 25,002 | - | 0 |
| Protein + this compound (1:1) | 25,425.39 | 25,428 | ~426 | 1 |
| Protein + this compound (1:2) | 25,850.78 | 25,853 | ~851 | 2 |
Note: The molecular weight of this compound is 425.39 Da. The observed mass shift in a real experiment will reflect the mass of the linker minus the leaving group.
ESI-MS for Drug-to-Antibody Ratio (DAR) Determination
For larger proteins like monoclonal antibodies (mAbs), ESI-MS is often coupled with liquid chromatography (LC-MS) to determine the distribution of different drug-loaded species.[3] The following table shows representative data for an antibody conjugated with a drug using the Mal-amido-PEG2-NHS linker.
| Species | Observed Mass (Da) | Relative Abundance (%) |
| mAb (unconjugated) | 148,000 | 10 |
| mAb + 1 Drug-Linker | 149,200 | 25 |
| mAb + 2 Drug-Linkers | 150,400 | 40 |
| mAb + 3 Drug-Linkers | 151,600 | 20 |
| mAb + 4 Drug-Linkers | 152,800 | 5 |
Average DAR Calculation: The average DAR is a critical quality attribute of an ADC.[5] It is calculated from the relative abundance of each species observed in the mass spectrum.[3]
Experimental Protocols
Protocol 1: Conjugation of a Protein with this compound
This protocol outlines a two-step conjugation process where the NHS ester is first reacted with the amine-containing protein, followed by the reaction of the maleimide group with a thiol-containing molecule.
Materials:
-
Protein with accessible primary amines (e.g., monoclonal antibody) in a suitable buffer (e.g., PBS, pH 7.2-8.0).
-
Thiol-containing molecule (e.g., a cytotoxic drug with a free sulfhydryl group).
-
This compound.
-
Anhydrous DMSO or DMF.
-
Desalting columns.
-
Reaction buffers: Phosphate Buffered Saline (PBS), pH 7.2-7.5.
Procedure:
-
Protein Preparation: Dissolve the amine-containing protein in PBS at a concentration of 1-10 mg/mL.
-
Crosslinker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
NHS Ester Reaction: Add a 10- to 50-fold molar excess of the dissolved crosslinker to the protein solution. Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Removal of Excess Crosslinker: Remove the unreacted crosslinker using a desalting column equilibrated with PBS, pH 6.5-7.5.
-
Maleimide Reaction: Immediately add the thiol-containing molecule to the purified, maleimide-activated protein. The molar ratio will depend on the desired final conjugate. Incubate for 1-2 hours at room temperature or 4 hours at 4°C.
-
Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to remove any remaining unreacted molecules.
Protocol 2: Mass Spectrometry Analysis of the Conjugate
MALDI-TOF MS:
-
Matrix Preparation: Prepare a saturated solution of a suitable matrix (e.g., sinapinic acid for larger proteins) in a mixture of acetonitrile (B52724) and 0.1% trifluoroacetic acid in water.
-
Sample Preparation: Mix the purified conjugate solution with the matrix solution on a MALDI target plate.
-
Data Acquisition: Analyze the sample on a MALDI-TOF mass spectrometer in the appropriate mass range.
LC-ESI-MS:
-
Sample Preparation: Dilute the purified conjugate in a suitable buffer for LC-MS analysis (e.g., 0.1% formic acid in water).
-
Chromatography: Separate the different conjugate species using a reversed-phase column with a suitable gradient of acetonitrile in water (both containing 0.1% formic acid).
-
Mass Spectrometry: Analyze the eluent using an ESI-TOF or Orbitrap mass spectrometer.
-
Data Analysis: Deconvolute the resulting mass spectra to determine the masses of the different species and their relative abundances.
Visualizing the Workflow and Concepts
Caption: Experimental workflow for protein conjugation and mass spectrometry analysis.
Caption: Two-step reaction scheme for this compound conjugation.
References
A Researcher's Guide to Determining the Conjugation Ratio of Mal-amido-PEG2-NHS Ester
In the rapidly advancing field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs), the precise determination of the conjugation ratio is a critical quality attribute. This guide provides a comparative analysis of common analytical techniques for quantifying the number of Mal-amido-PEG2-NHS ester molecules conjugated to a protein, typically an antibody. We present detailed experimental protocols and supporting data to aid researchers in selecting the most appropriate method for their specific needs.
The this compound is a heterobifunctional crosslinker featuring a maleimide (B117702) group that reacts with sulfhydryl groups (e.g., from reduced cysteines) and an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine (B10760008) residues). The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces immunogenicity. Accurately determining the number of linker molecules attached per protein—the conjugation ratio or Drug-to-Antibody Ratio (DAR) in the context of ADCs—is paramount for ensuring efficacy, safety, and batch-to-batch consistency.
Comparison of Analytical Methods
Several analytical techniques can be employed to determine the conjugation ratio of this compound. The choice of method often depends on factors such as the required accuracy, sample throughput, available instrumentation, and the nature of the conjugated molecule. The following table summarizes and compares the most common methods.
| Method | Principle | Pros | Cons | Typical Accuracy | Throughput |
| UV-Vis Spectrophotometry | Measures absorbance changes resulting from the conjugation reaction. Can be used to quantify unreacted thiols (indirectly) or the conjugated molecule if it has a unique chromophore. | Simple, rapid, and widely accessible instrumentation. | Lower accuracy and precision compared to other methods. Susceptible to interference from other absorbing species. Requires a chromophore on the conjugated molecule for direct measurement. | ±10-20% | High |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates the unconjugated protein from the conjugated species based on differences in hydrophobicity. The conjugation ratio is determined from the relative peak areas. | High resolution and accuracy. Can often separate species with different numbers of conjugated linkers. Compatible with mass spectrometry (LC-MS) for definitive identification. | Can be time-consuming for method development. May require denaturation of the protein, precluding further functional studies. | ±5-10% | Medium |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) | Directly measures the molecular weight of the protein before and after conjugation. The mass difference corresponds to the number of attached linker-payloads. | High accuracy and speed. Provides direct measurement of mass and can reveal the distribution of conjugated species. | Requires specialized instrumentation. Can have limitations in resolving heterogeneous mixtures. | ±1-5% | High |
| Hydrophobic Interaction Chromatography (HIC) | A non-denaturing chromatographic technique that separates molecules based on hydrophobicity. It is a standard method for DAR determination of ADCs. | Non-denaturing conditions preserve the protein's structure. Good resolution for molecules with varying degrees of conjugation. | May not be suitable for very hydrophobic or very hydrophilic conjugates. High salt concentrations in mobile phases can be a concern for some applications. | ±5-10% | Medium |
Experimental Protocols
This section provides detailed protocols for the key experiments mentioned in the comparison table.
UV-Vis Spectrophotometry: Indirect Determination via Ellman's Assay
This method quantifies the number of unreacted sulfhydryl groups after conjugation with the maleimide moiety of the linker. The conjugation ratio is inferred by comparing the number of free thiols before and after the reaction.
Materials:
-
Conjugated and unconjugated protein samples
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) - DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0
-
Cysteine or N-acetylcysteine for standard curve
-
UV-Vis Spectrophotometer
Protocol:
-
Prepare a Standard Curve:
-
Prepare a series of known concentrations of cysteine or N-acetylcysteine in the Reaction Buffer.
-
To 50 µL of each standard, add 5 µL of a 4 mg/mL Ellman's Reagent solution (in Reaction Buffer).
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm.
-
Plot absorbance vs. molar concentration to generate a standard curve.
-
-
Sample Measurement:
-
Dilute the unconjugated and conjugated protein samples to a suitable concentration (e.g., 1-2 mg/mL) in the Reaction Buffer.
-
To 50 µL of each sample, add 5 µL of the Ellman's Reagent solution.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm.
-
-
Calculation:
-
Determine the concentration of free thiols in your samples using the standard curve.
-
Calculate the number of moles of free thiols per mole of protein for both the unconjugated and conjugated samples.
-
The number of conjugated maleimides per protein is the difference between the initial and final number of free thiols.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a general procedure for separating and quantifying conjugated and unconjugated protein species.
Materials:
-
HPLC system with a UV detector
-
Reverse-phase column suitable for proteins (e.g., C4 or C8)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Conjugated protein sample
Protocol:
-
Sample Preparation:
-
Dilute the conjugated protein sample to a concentration of approximately 1 mg/mL in Mobile Phase A.
-
-
Chromatographic Conditions:
-
Equilibrate the column with a low percentage of Mobile Phase B (e.g., 20%).
-
Inject the sample.
-
Run a linear gradient of increasing Mobile Phase B to elute the proteins (e.g., 20-80% B over 30 minutes).
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated protein and the various conjugated species (which will typically elute earlier due to increased hydrophobicity of the linker).
-
Integrate the peak areas for each species.
-
Calculate the average conjugation ratio using the following formula:
-
Average Conjugation Ratio = Σ (Peak Area of species * Number of linkers on species) / Σ (Total Peak Area)
-
-
MALDI-TOF Mass Spectrometry
This method provides a direct measurement of the molecular weight of the conjugated protein.
Materials:
-
MALDI-TOF Mass Spectrometer
-
Sinapinic acid or other suitable matrix for proteins
-
Conjugated and unconjugated protein samples
-
Sample target plate
Protocol:
-
Sample Preparation:
-
Mix the protein sample (conjugated or unconjugated) with the matrix solution in an appropriate ratio (e.g., 1:1 v/v).
-
Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow it to dry completely.
-
-
Mass Spectrometry Analysis:
-
Acquire the mass spectrum in the appropriate mass range for your protein.
-
-
Data Analysis:
-
Determine the average molecular weight of the unconjugated protein (MW_protein).
-
Determine the average molecular weight of the conjugated protein (MW_conjugate).
-
Calculate the average conjugation ratio:
-
Average Conjugation Ratio = (MW_conjugate - MW_protein) / MW_linker
-
Where MW_linker is the molecular weight of the this compound.
-
-
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful execution. The following diagram, generated using Graphviz, illustrates the key steps in determining the conjugation ratio.
Signaling Pathway of Conjugation
The underlying chemical reactions are a form of signaling at the molecular level. The following diagram illustrates the reaction pathway.
By carefully selecting and executing the appropriate analytical methods, researchers can confidently and accurately determine the conjugation ratio of this compound, a critical step in the development of robust and well-characterized bioconjugates.
Purity Analysis of Mal-amido-PEG2-NHS Ester: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing heterobifunctional crosslinkers, the purity of these reagents is of paramount importance. This guide provides a comparative analysis of Mal-amido-PEG2-NHS ester, a widely used crosslinker in bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs). We will delve into its purity, compare it with a key alternative, and provide detailed experimental protocols for its analysis.
Understanding the Role of Purity in Bioconjugation
The this compound is a heterobifunctional linker featuring a maleimide (B117702) group that reacts with sulfhydryl groups (e.g., on cysteine residues of proteins) and an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., on lysine (B10760008) residues). The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.
The purity of this linker is critical as impurities can lead to:
-
Formation of ill-defined conjugates: Impurities can result in heterogeneous products with varying drug-to-antibody ratios (DARs), making characterization and ensuring batch-to-batch consistency challenging.
-
Reduced conjugation efficiency: Inactive or modified linker molecules will not participate in the desired reaction, leading to lower yields of the final conjugate.
-
Introduction of immunogenic species: Unwanted side products could elicit an immune response in vivo.
-
Compromised therapeutic efficacy and safety: The overall performance and safety profile of the final biotherapeutic can be negatively impacted by linker-related impurities.[1]
Commercial Availability and Stated Purity
Several suppliers offer this compound, with stated purities typically ranging from over 90% to greater than 98%. It is crucial for researchers to carefully evaluate the certificate of analysis provided by the supplier.
| Supplier/Product Name | Stated Purity | CAS Number | Molecular Formula | Molecular Weight |
| Supplier A (Example) | >98%[2][3] | 955094-26-5 | C18H23N3O9 | 425.39 |
| Supplier B (Example) | >95% | 955094-26-5 | C18H23N3O9 | 425.39 |
| Supplier C (Example) | >90%[4] | 955094-26-5 | C18H23N3O9 | 425.39 |
Key Alternative: Mal-amido-PEG2-TFP Ester
A significant alternative to the NHS ester is the tetrafluorophenyl (TFP) ester. The primary advantage of the TFP ester is its increased stability in aqueous solutions compared to the NHS ester.[5]
Stability Comparison: NHS vs. TFP Esters
NHS esters are known to be susceptible to hydrolysis, especially at neutral to basic pH. The half-life of an NHS ester in an aqueous solution can be in the order of hours at pH 7, and this decreases to minutes as the pH rises to 8.[5] This instability can lead to the formation of the unreactive carboxylic acid, reducing the efficiency of the conjugation reaction.
TFP esters, on the other hand, are less prone to spontaneous hydrolysis in aqueous media.[5] This enhanced stability provides a wider window for the conjugation reaction to occur, potentially leading to higher yields and more consistent results.
| Feature | This compound | Mal-amido-PEG2-TFP Ester |
| Reactive Group | N-Hydroxysuccinimide Ester | Tetrafluorophenyl Ester |
| Aqueous Stability | Lower, susceptible to hydrolysis | Higher, more resistant to hydrolysis[5] |
| Optimal Reaction pH | 7.2 - 8.5 | Slightly higher than NHS esters |
| Potential Byproducts | Hydrolyzed NHS ester (inactive) | Less hydrolysis, higher conjugation efficiency |
Experimental Protocols for Purity Analysis
To independently verify the purity of this compound, a combination of analytical techniques is recommended.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of PEGylated compounds. A reversed-phase HPLC (RP-HPLC) method is typically employed.
Protocol for RP-HPLC Purity Analysis:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm and 254 nm.
-
Sample Preparation: Dissolve a small amount of the this compound in the initial mobile phase composition.
-
Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an excellent method for structural confirmation and purity assessment by identifying characteristic peaks and detecting impurities.
Protocol for ¹H NMR Analysis:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Confirm the presence of characteristic peaks for the maleimide protons (around 6.7 ppm), the PEG chain protons, and the succinimide (B58015) protons.
-
Integrate the peaks and compare the ratios to the expected values.
-
Look for the presence of impurity peaks, such as those corresponding to the hydrolyzed NHS ester or other side products. The enantiomeric purity of chiral primary amines can also be determined using specific NMR protocols.[6][7][8]
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound and to identify potential impurities and degradants.[9]
Protocol for Mass Spectrometry Analysis:
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as acetonitrile or methanol (B129727) with 0.1% formic acid.
-
Infusion: Infuse the sample directly into the mass spectrometer.
-
Analysis:
-
Confirm the presence of the expected molecular ion peak ([M+H]⁺ or [M+Na]⁺).
-
Search for peaks corresponding to potential impurities, such as the hydrolyzed product (loss of the NHS group and addition of water).
-
Visualizing Workflows and Relationships
To better illustrate the processes and concepts discussed, the following diagrams are provided.
References
- 1. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 2. medkoo.com [medkoo.com]
- 3. Mal-amido-PEG2-NHS, 955094-26-5 | BroadPharm [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Simple protocol for NMR analysis of the enantiomeric purity of primary amines. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Cleavable vs. Non-Cleavable Linkers for Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy has been revolutionized by the advent of antibody-drug conjugates (ADCs), which unite the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, a critical component connecting the antibody and the payload, plays a pivotal role in the efficacy and safety of an ADC. The choice between a cleavable and a non-cleavable linker is a crucial design decision, directly impacting its mechanism of action, stability, and overall therapeutic window.[1][2][3] This guide provides an objective comparison of these two linker strategies, supported by experimental data and detailed methodologies.
Mechanisms of Action: A Tale of Two Release Strategies
The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanisms.
Cleavable Linkers: These linkers are designed to be stable in systemic circulation but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell by specific triggers.[4] This controlled release can be initiated by:
-
Enzymatic Cleavage: Utilizing proteases, such as cathepsin B, which are often overexpressed in the lysosomes of tumor cells.[3][4] A common example is the valine-citrulline (vc) dipeptide linker.[3][4]
-
Acidic pH: Exploiting the lower pH of endosomes (pH 5-6) and lysosomes (pH 4.8) compared to the bloodstream (pH 7.4) to hydrolyze acid-labile groups like hydrazones.[3][4]
-
Reductive Environment: Taking advantage of the higher intracellular concentration of reducing agents like glutathione (B108866) to cleave disulfide bonds.[3][4]
A key advantage of cleavable linkers is their ability to induce a "bystander effect." [1][4][5] Once the payload is released, if it is membrane-permeable, it can diffuse out of the target cancer cell and kill neighboring, antigen-negative tumor cells, which is particularly beneficial in treating heterogeneous tumors.[1][5]
Non-Cleavable Linkers: In contrast, non-cleavable linkers form a stable covalent bond between the antibody and the payload.[3] Payload release is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome following internalization of the ADC.[2][3][6] This process releases the payload with the linker and a residual amino acid from the antibody attached.
The primary advantage of this approach is enhanced plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[2][7] However, the released payload-linker-amino acid complex is typically charged and less membrane-permeable, largely abrogating the bystander effect.[1]
Visualizing the Mechanisms
To illustrate these distinct pathways, the following diagrams were generated using the Graphviz DOT language.
Quantitative Performance Data
Direct head-to-head comparisons of cleavable and non-cleavable linker ADCs with the same antibody and payload under identical experimental conditions are limited in published literature.[1] However, the following tables summarize representative data from various preclinical studies to provide a comparative overview.
Table 1: In Vitro Cytotoxicity (IC50)
| ADC Construct | Linker Type | Payload | Cell Line | Target Antigen | IC50 (pM) | Reference |
| Trastuzumab-vc-MMAE | Cleavable (vc) | MMAE | N87 | HER2 | ~14.3 | [8] |
| Trastuzumab-β-galactosidase-MMAE | Cleavable (β-galactosidase) | MMAE | N87 | HER2 | ~8.8 | [8] |
| Trastuzumab-mc-DM1 (Kadcyla®) | Non-cleavable (SMCC) | DM1 | N87 | HER2 | ~33 | [8] |
| anti-HER2-sulfatase-linker | Cleavable (sulfatase) | Not Specified | HER2+ cells | HER2 | 61 and 111 | [8] |
| anti-HER2-Val-Ala-linker | Cleavable (Val-Ala) | Not Specified | HER2+ cells | HER2 | 92 | [8] |
| anti-HER2-non-cleavable | Non-cleavable | Not Specified | HER2+ cells | HER2 | 609 | [8] |
Table 2: In Vivo Plasma Stability
| ADC Construct | Linker Type | Payload | Animal Model | Stability Metric | Reference |
| cAC10-vc-MMAE | Cleavable (vc) | MMAE | Mouse | Linker half-life of ~144 hours | [9] |
| cAC10-vc-MMAE | Cleavable (vc) | MMAE | Cynomolgus Monkey | Apparent linker half-life of ~230 hours | [9] |
| anti-HER2-Val-Cit-MMAF | Cleavable (vc) | MMAF | Mouse | >95% payload loss after 14 days | [9] |
| anti-HER2-Ser-Val-Cit-MMAF | Cleavable (svc) | MMAF | Mouse | ~70% payload loss after 14 days | [9] |
| anti-HER2-sulfatase-linker | Cleavable (sulfatase) | Not Specified | Mouse | High stability for over 7 days | [8] |
| Trastuzumab-mc-DM1 (Kadcyla®) | Non-cleavable (SMCC) | DM1 | N/A (General) | Generally higher plasma stability | [2] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of ADCs with different linkers.
Experimental Workflow Overview
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the half-maximal inhibitory concentration (IC50) of an ADC.[10]
-
Cell Plating: Seed antigen-positive and antigen-negative cancer cell lines in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC. Include untreated cells as a control. The incubation time depends on the payload's mechanism of action (e.g., 72-96 hours for tubulin inhibitors).[10]
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., 10% SDS in HCl) and incubate overnight at 37°C.[10]
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against the ADC concentration. Fit the data to a sigmoidal curve to determine the IC50 value.[10]
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in the circulatory system, predicting the potential for premature payload release.[11][12]
-
Incubation: Incubate the ADC in plasma (e.g., human, mouse, rat) at 37°C. Collect aliquots at various time points (e.g., 0, 1, 3, 7 days).[11]
-
Sample Processing: Isolate the ADC from the plasma samples using immunoaffinity capture (e.g., Protein A/G magnetic beads).[11]
-
Analysis:
-
LC-MS: Analyze the captured ADC by liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR indicates drug deconjugation.[11]
-
ELISA: Measure the concentration of total antibody and conjugated antibody to calculate the degree of drug loss.[12]
-
LC-MS/MS of Supernatant: Quantify the amount of free payload in the supernatant to measure premature release.[12]
-
In Vitro Lysosomal Stability/Cleavage Assay
This assay simulates the intracellular environment to assess linker cleavage and payload release.[11][13]
-
Incubation: Incubate the ADC with isolated human liver lysosomes or S9 fractions at 37°C in a buffer that maintains metabolic activity.[11]
-
Sample Processing: Stop the reaction (e.g., by heat inactivation) and use protein precipitation to separate the released payload from the ADC and lysosomal proteins.[11]
-
Analysis: Analyze the supernatant containing the released payload by LC-MS to quantify the amount of cleavage over time.[11]
In Vitro Bystander Effect Assay (Co-culture Method)
This assay quantifies the ability of the released payload to kill neighboring antigen-negative cells.[5][10][14]
-
Cell Line Preparation: Use an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line that is sensitive to the payload. The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for identification.[5][10]
-
Co-culture Setup: Seed the Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1). Include monocultures of both cell lines as controls.[5]
-
ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has a minimal direct effect on the Ag- monoculture.[5]
-
Data Acquisition: After incubation, quantify the viability of the Ag- (GFP-positive) cells using flow cytometry or a fluorescent plate reader.[10]
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture to the monoculture. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[10]
In Vivo Efficacy Study (Xenograft Model)
This study evaluates the anti-tumor activity of the ADC in a living organism.[4][15][16]
-
Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.[15]
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size, randomize the mice into treatment groups (e.g., vehicle control, naked antibody, cleavable ADC, non-cleavable ADC).
-
ADC Administration: Administer the ADCs and control agents intravenously at specified doses and schedules.[4]
-
Monitoring: Regularly measure tumor volume and body weight of the mice.[16]
-
Endpoint: Conclude the study when tumors in the control group reach a maximum allowable size or at a predetermined time point.
-
Data Analysis: Plot the mean tumor volume over time for each group and calculate the tumor growth inhibition (TGI).
Conclusion: Selecting the Optimal Linker
The choice between a cleavable and non-cleavable linker is a multifaceted decision with no single "best" option.
-
Cleavable linkers are often favored for their potential to induce a potent bystander effect, which can be crucial for treating heterogeneous tumors.[1] However, this can come at the cost of lower plasma stability and a higher risk of off-target toxicity.[1]
-
Non-cleavable linkers generally offer superior plasma stability, leading to a more favorable safety profile and a wider therapeutic window.[1][2] Their lack of a bystander effect makes them more suitable for targeting homogenous tumors with high antigen expression.[1]
Ultimately, the optimal linker strategy depends on the specific target antigen, the tumor microenvironment, the physicochemical properties of the payload, and the desired balance between efficacy and safety. A comprehensive preclinical evaluation, employing the robust experimental methodologies outlined in this guide, is paramount to making an informed decision and advancing the most promising ADC candidate toward clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. Efficacy studies of an antibody-drug conjugate PSMA-ADC in patient-derived prostate cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 13. bioivt.com [bioivt.com]
- 14. agilent.com [agilent.com]
- 15. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Hydrophilicity of Different PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hydrophilicity of various polyethylene (B3416737) glycol (PEG) linkers, supported by experimental data. Understanding the hydrophilic nature of PEG linkers is crucial for the successful development of bioconjugates, drug delivery systems, and other advanced therapeutics. Increased hydrophilicity can enhance the solubility of hydrophobic drugs, reduce non-specific protein binding, and improve the pharmacokinetic profile of therapeutic molecules.
Quantitative Comparison of PEG Linker Hydrophilicity
The hydrophilicity of a molecule can be assessed using several parameters, including its water solubility, partition coefficient (LogP), and the water contact angle of a surface modified with the molecule. The following table summarizes these key parameters for different PEG linkers.
| PEG Linker Type | Number of PEG Units | Molecular Weight ( g/mol ) | Water Solubility | Calculated LogP* | Water Contact Angle (°) on PEGylated Surfaces |
| Short-chain PEG | 4 | ~194 | High | -1.3 | Not widely reported for discrete PEG4 SAMs |
| Short-chain PEG | 8 | ~370[1] | High | -2.1 | Not widely reported for discrete PEG8 SAMs |
| Short-chain PEG | 12 | ~546[2][3] | High[2][4][5] | -2.9 | Not widely reported for discrete PEG12 SAMs |
| Polydisperse PEG | Varies (e.g., PEG 2000) | ~2000 | High | Varies | ~20-30°[6] |
| Polydisperse PEG | Varies (e.g., PEG 8000) | ~8000 | Approx. 630 mg/mL at 20°C[7] | Varies | Lower than shorter PEGs |
*Calculated LogP values are estimations and can vary based on the specific chemical structure and calculation method.
The Impact of PEG Linker Architecture on Hydrophilicity
The architecture of the PEG linker, whether linear or branched, also plays a significant role in its overall hydrophilicity and its effect on the conjugated molecule.
-
Linear PEG Linkers: These consist of a single, straight chain of repeating ethylene (B1197577) glycol units. They are the most common type of PEG linker and are known to effectively increase the water solubility of conjugated molecules.[8][9][10][11][12][13][14]
-
Branched PEG Linkers: These have multiple PEG chains extending from a central core. This structure can create a larger hydrodynamic radius for the conjugated molecule, which can further enhance its solubility and prolong its circulation time in the body.
The choice between a linear and a branched PEG linker depends on the specific application and the desired pharmacokinetic profile of the final product.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of PEG linker hydrophilicity. Below are summaries of common experimental protocols.
Water Solubility Determination
The flask method is a common technique to determine the water solubility of a substance.
-
Preparation: An excess amount of the PEG linker is added to a known volume of deionized water in a flask.
-
Equilibration: The flask is agitated at a constant temperature for a set period (e.g., 24-48 hours) to ensure saturation.
-
Separation: The solution is then centrifuged or filtered to remove the undissolved solute.
-
Quantification: The concentration of the PEG linker in the clear supernatant is determined using an appropriate analytical method, such as high-performance liquid chromatography (HPLC) or mass spectrometry.
Partition Coefficient (LogP) Measurement
The shake-flask method is a standard protocol for determining the octanol-water partition coefficient (LogP).
-
Solvent Saturation: Equal volumes of n-octanol and water are mixed and allowed to saturate each other.
-
Sample Preparation: A known amount of the PEG linker is dissolved in one of the phases (typically water).
-
Partitioning: A known volume of the other phase is added, and the mixture is shaken vigorously for a set period to allow for partitioning of the solute between the two phases.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol (B41247) and water layers.
-
Concentration Measurement: The concentration of the PEG linker in each phase is measured using a suitable analytical technique.
-
Calculation: LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Water Contact Angle Goniometry
This method is used to assess the hydrophilicity of a surface modified with PEG linkers.
-
Surface Preparation: A substrate (e.g., gold, silicon) is coated with a self-assembled monolayer (SAM) of the PEG linker.[6]
-
Droplet Deposition: A small droplet of purified water is carefully deposited onto the PEGylated surface.
-
Image Capture: A high-resolution camera captures the image of the water droplet on the surface.
-
Angle Measurement: Software is used to measure the angle between the substrate surface and the tangent of the droplet at the solid-liquid-vapor interface. A lower contact angle indicates greater hydrophilicity.[15][16][17][18]
Visualizing PEG Linker Concepts
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG12, 6809-70-7 | BroadPharm [broadpharm.com]
- 3. m-PEG12-amine, 1977493-48-3 | BroadPharm [broadpharm.com]
- 4. medkoo.com [medkoo.com]
- 5. PEG12, CAS 6790-09-6 | AxisPharm [axispharm.com]
- 6. Poly(ethylene glycol) monolayer formation and stability on gold and silicon nitride substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chempep.com [chempep.com]
- 9. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 10. What is PEG/PEG-linker? | AxisPharm [axispharm.com]
- 11. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. PEG Linker, Discrete PEG | BroadPharm [broadpharm.com]
- 14. creativepegworks.com [creativepegworks.com]
- 15. lee.chem.uh.edu [lee.chem.uh.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. dataphysics-instruments.com [dataphysics-instruments.com]
A Comparative Guide to In-Vitro Stability Assays for Mal-amido-PEG2-NHS Ester Conjugates
Introduction
Heterobifunctional crosslinkers are pivotal tools in drug development, enabling the precise conjugation of molecules to create targeted therapeutics like antibody-drug conjugates (ADCs). The Mal-amido-PEG2-NHS ester is a popular reagent featuring an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (e.g., lysine (B10760008) residues) and a maleimide (B117702) group for selective conjugation to sulfhydryl groups (e.g., cysteine residues). The stability of the resulting conjugate is a critical determinant of its therapeutic index, influencing both efficacy and safety.[1] This guide provides an objective comparison of the stability characteristics of conjugates formed using this linker, details key in-vitro assays for stability assessment, and presents data-supported alternatives for researchers in bioconjugation.
Key Stability Considerations
The stability of a conjugate formed with a this compound is primarily dictated by the two covalent bonds it forms: the amide bond from the NHS ester reaction and the thioether bond from the maleimide-thiol reaction.
-
NHS Ester Reactivity and Amide Bond Stability : The NHS ester functional group is highly susceptible to hydrolysis in aqueous environments, a competing reaction that occurs during the conjugation process.[2][3][4] The rate of hydrolysis is significantly pH-dependent, increasing at higher pH values.[3][5] However, once the NHS ester reacts with a primary amine, it forms an amide bond that is highly stable under typical physiological conditions.[6][7]
-
Maleimide-Thiol Adduct (Thiosuccinimide) Stability : The linkage formed between a maleimide and a thiol group, a thiosuccinimide ring, presents a more significant stability challenge. This adduct is susceptible to a retro-Michael reaction, which can lead to the deconjugation of the payload or exchange with other thiol-containing molecules in the biological milieu, such as glutathione (B108866) (GSH) or albumin.[8][9][10][11][12] This premature payload release is a major concern as it can lead to off-target toxicity and reduced therapeutic efficacy.[1][8]
Fortunately, the thiosuccinimide linkage can undergo a stabilizing hydrolysis reaction that opens the succinimide (B58015) ring to form a stable succinamic acid thioether.[7][10][13][14] This ring-opening is often a desired outcome to ensure the long-term stability of the conjugate.[15][16]
Visualizing Conjugation and Stability Pathways
The following diagrams illustrate the key chemical transformations involved in the use of this compound and the subsequent stability-related reactions.
Quantitative Stability Data
The stability of the reactive groups on the linker and the resulting conjugate can be quantified under various conditions. The following tables summarize key data from published studies.
Table 1: Hydrolytic Half-Life of NHS Ester Reagents in Aqueous Solution
| pH | Temperature | Approximate Half-Life | Reference(s) |
| 7.0 | 4°C | 4-5 hours | [5] |
| 7.0 | Ambient | ~7 hours | [4] |
| 8.0 | Ambient | ~1 hour | [3] |
| 8.5 | Ambient | ~130-180 minutes | [17] |
| 8.6 | 4°C | 10 minutes | [3][5] |
| 9.0 | Ambient | ~110-125 minutes | [17] |
Note: This data refers to the stability of the unreacted NHS ester group, not the resulting amide bond.
Table 2: Comparative Stability of ADC Linkages in Human Plasma (Illustrative)
| Linker Type | % Intact ADC (after 7 days) | Key Stability Feature | Reference(s) |
| Thioether (Non-Cleavable) | > 95% | Resistant to enzymatic cleavage in circulation. | [18] |
| Maleimide-Cysteine Adduct | Variable (can be <65%) | Prone to retro-Michael reaction and thiol exchange. | [19] |
| Hydrolyzed Maleimide Adduct | Significantly Increased | Ring-opened structure prevents retro-Michael reaction. | [7][15] |
| Valine-Citrulline (Cleavable) | ~85-90% | Stable in plasma but cleaved by lysosomal proteases. | [18] |
Alternative Crosslinking Chemistries
Given the potential instability of the maleimide-thiol linkage, several alternative bioconjugation strategies have been developed.
Table 3: Comparison of Amine-to-Thiol Crosslinking Strategies
| Feature | This compound | SMCC (Non-PEGylated) | DBCO-PEG4-NHS Ester (Copper-Free Click) |
| Thiol Reaction | Michael Addition | Michael Addition | N/A (Targets Azides) |
| Amine Reaction | NHS Ester | NHS Ester | NHS Ester |
| Resulting Linkage | Thiosuccinimide Ether & Amide | Thiosuccinimide Ether & Amide | Triazole & Amide |
| Linkage Stability | Thioether bond is labile; can be stabilized by hydrolysis. | Thioether bond is labile; can be stabilized by hydrolysis. | Triazole bond is extremely stable. |
| Key Advantage | Well-established chemistry, PEG spacer adds solubility. | Widely used, provides a rigid spacer. | Bio-orthogonal, high stability, no cytotoxic catalyst.[20][21] |
| Key Disadvantage | Potential for retro-Michael reaction and payload loss. | Potential for retro-Michael reaction, lower solubility. | Requires an azide-modified binding partner. |
Experimental Protocols for Stability Assessment
Reproducible assessment of conjugate stability is crucial. The following protocols outline standard methods for quantifying the stability of the maleimide-thiol linkage.
Experimental Workflow: Conjugate Stability Assay
Protocol: Maleimide-Thiol Conjugate Stability in the Presence of Glutathione
This assay evaluates the susceptibility of the conjugate to thiol exchange.
1. Materials:
-
Purified this compound conjugate
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Glutathione (GSH) stock solution (e.g., 100 mM in PBS)
-
Quenching Solution: 10% Trifluoroacetic Acid (TFA) in water
-
Incubator or water bath set to 37°C
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
2. Procedure:
-
Sample Preparation: Prepare the conjugate solution to a final concentration of approximately 0.5-1.0 mg/mL in PBS, pH 7.4.[22]
-
Incubation Setup:
-
Test Sample: To an aliquot of the conjugate solution, add GSH stock solution to a final concentration of 1-5 mM.[22]
-
Control Sample: Prepare an identical aliquot without the addition of GSH.
-
-
Sampling and Quenching: At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 168 hours), withdraw an aliquot from each tube. Immediately quench the reaction by adding the quenching solution to a final concentration of 1% TFA to stop further degradation.[22] Store quenched samples at 4°C until analysis.
-
RP-HPLC Analysis:
-
Analyze each quenched sample by RP-HPLC. Use a suitable C4 or C18 column with a gradient of water/acetonitrile containing 0.1% TFA.
-
Monitor the chromatogram at 220 nm and 280 nm.
-
Identify and integrate the peak areas corresponding to the intact conjugate, the GSH-adduct, the ring-opened (hydrolyzed) form, and any deconjugated species.
-
-
Data Analysis:
-
Calculate the percentage of intact conjugate remaining at each time point relative to the t=0 sample.
-
Plot the percentage of intact conjugate versus time to determine the stability profile and calculate a half-life.
-
Conclusion
The this compound is a versatile crosslinker, but researchers must be cognizant of the inherent instability of the maleimide-thiol linkage. The primary liability is the retro-Michael reaction, which can be mitigated by promoting the stabilizing hydrolysis of the succinimide ring.[7] Rigorous in-vitro stability testing, such as RP-HPLC analysis in the presence of challenging agents like glutathione, is essential to characterize the stability profile of any resulting conjugate. For applications requiring exceptional long-term stability, alternative bio-orthogonal chemistries, such as copper-free click chemistry, may offer a superior performance profile.[21] By carefully selecting linkers and validating conjugate stability with the appropriate assays, scientists can develop more robust and reliable bioconjugates for therapeutic and research applications.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Secure Disposal of Mal-amido-PEG2-NHS Ester: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper disposal of reactive chemical reagents like Mal-amido-PEG2-NHS ester is a critical component of laboratory safety and responsible environmental practice. This guide provides detailed procedures for the safe and effective neutralization and disposal of this heterobifunctional crosslinker.
This compound is a valuable tool in bioconjugation, featuring a maleimide (B117702) group reactive towards sulfhydryls and an N-hydroxysuccinimide (NHS) ester group reactive towards primary amines.[1][2][3] However, these reactive moieties necessitate a dedicated disposal protocol to mitigate potential hazards. The primary strategy for safe disposal is the chemical quenching of these reactive groups prior to entering the laboratory's waste stream.
Core Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to adhere to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[4]
-
Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.[4]
-
Moisture Sensitivity: this compound is moisture-sensitive.[5] Unused reagent should be stored at -20°C with a desiccant. Before use or disposal, allow the container to equilibrate to room temperature to prevent condensation.[5]
Disposal Methodologies: Quenching Procedures
There are two primary methods for neutralizing this compound: a two-step quenching process for targeted reactivity neutralization or a single-step hydrolysis for simplicity.
Method 1: Two-Step Quenching (Maleimide then NHS Ester)
This method is ideal for a controlled neutralization process, first addressing the maleimide group and then the NHS ester.
Experimental Protocol:
-
Prepare Quenching Solution: Prepare a solution of a thiol-containing compound, such as excess L-cysteine or 2-mercaptoethanol, in a phosphate (B84403) buffer at a pH between 6.5 and 7.5. A 10-20 fold molar excess of the thiol reagent is recommended to ensure complete reaction with the maleimide.[4]
-
Dissolve Reagent: If the this compound is in solid form, dissolve it in a minimal amount of an organic solvent like DMSO or DMF before adding it to the quenching solution.[5]
-
Maleimide Quenching: Add the dissolved this compound to the thiol solution. Allow the reaction to proceed for at least one hour at room temperature to ensure the complete quenching of the maleimide group.[4]
-
NHS Ester Hydrolysis: Adjust the pH of the solution to 8.5 or higher by adding a base such as sodium hydroxide (B78521). This will accelerate the hydrolysis of the NHS ester.[3] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[3]
-
Verification (Optional): While not typically necessary for routine disposal, the completion of the reaction can be monitored by analytical techniques such as TLC or LC-MS.
-
Final Disposal: Once both reactive groups are quenched, the resulting solution can be disposed of in accordance with local, state, and federal regulations for non-hazardous chemical waste.
Method 2: One-Step Hydrolysis
This is a simpler method that relies on hydrolysis to neutralize both the maleimide and NHS ester groups.
Experimental Protocol:
-
Prepare Basic Solution: Prepare a buffer solution with a pH of 8.5 or higher. A buffer such as carbonate-bicarbonate or borate (B1201080) is suitable. Alternatively, a dilute solution of sodium hydroxide can be used.
-
Dissolve Reagent: If the this compound is in solid form, dissolve it in a minimal amount of DMSO or DMF.
-
Hydrolysis: Add the dissolved reagent to the basic solution. The elevated pH will facilitate the hydrolysis of both the NHS ester and the maleimide group.[1][3] Allow the mixture to stand for several hours or overnight to ensure complete degradation.
-
Neutralization: After the hydrolysis period, neutralize the solution to a pH between 6 and 8 by adding a suitable acid, such as hydrochloric acid.
-
Final Disposal: The neutralized, non-reactive solution can then be disposed of according to institutional and local guidelines for chemical waste.
Quantitative Data Summary
| Parameter | Value | Reference |
| Maleimide Reaction pH | 6.5 - 7.5 | [1] |
| NHS Ester Reaction pH | 7.2 - 9.0 | [3] |
| Maleimide Hydrolysis pH | > 8.5 | [1] |
| NHS Ester Hydrolysis Half-life | 10 minutes at pH 8.6 (4°C) | [3] |
| NHS Ester Hydrolysis Half-life | 4-5 hours at pH 7.0 (0°C) | [3] |
Disposal Workflow Diagram
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
